Product packaging for Methyl 2-amino-3-phenylpropanoate(Cat. No.:CAS No. 15028-44-1)

Methyl 2-amino-3-phenylpropanoate

Cat. No.: B155065
CAS No.: 15028-44-1
M. Wt: 179.22 g/mol
InChI Key: VSDUZFOSJDMAFZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-phenylpropanoate, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B155065 Methyl 2-amino-3-phenylpropanoate CAS No. 15028-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDUZFOSJDMAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40903021
Record name NoName_3602
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15028-44-1, 21685-51-8
Record name DL-Phenylalanine, methyl ester
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Record name Methyl 3-phenyl-DL-alaninate
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Record name NSC522409
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Record name Methyl 3-phenyl-DL-alaninate
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Methyl 2-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and analysis of Methyl 2-amino-3-phenylpropanoate, commonly known as phenylalanine methyl ester. As a crucial building block in peptide synthesis and a derivative of the essential amino acid L-phenylalanine, this compound is of significant interest in pharmaceutical and biochemical research. This document details experimental protocols for its preparation and analytical characterization, presents key quantitative data in structured tables, and includes graphical representations of its chemical structure and relevant workflows to support advanced research and development applications.

Chemical Identity and Structure

This compound is the methyl ester of the amino acid phenylalanine. It is a chiral compound and exists as two enantiomers, the L-form (S-configuration) and the D-form (R-configuration), derived from the corresponding L-phenylalanine and D-phenylalanine. The L-enantiomer is the most common form utilized in biochemical and pharmaceutical applications. It is often supplied and used as its hydrochloride salt to improve solubility and stability.[1]

DOT Script for Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The core physicochemical properties of this compound and its common hydrochloride salt are summarized below. Data is primarily for the L-enantiomer unless otherwise specified.

Table 1: General and Physical Properties
PropertyValueSource(s)
Chemical Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2][3]
Appearance White powder (for HCl salt)[1]
Melting Point 156-162 °C (for L-enantiomer HCl salt)[1]
Boiling Point 264.2 °C at 760 mmHg (for (S)-enantiomer)[2]
Density 1.1 g/cm³ (for (S)-enantiomer)[2]
Flash Point 126 °C (for (S)-enantiomer)[2]
Optical Rotation [α]D20 = +37.0 ± 2º (c=2 in EtOH) (for L-enantiomer HCl salt)[1]
Solubility Enhanced solubility in aqueous solutions (for HCl salt).[1] Poorly soluble in water but highly soluble in various organic solvents (for the free base).[3][1][3]
Table 2: Chemical Identifiers
IdentifierValueSource(s)
CAS Number 2577-90-4 ((S)-enantiomer)[2]
21685-51-8 (racemic)[3]
7524-50-7 (L-enantiomer HCl salt)[1]
PubChem CID 736234 ((S)-enantiomer)[2]
IUPAC Name methyl (2S)-2-amino-3-phenylpropanoate[2]
Synonyms L-Phenylalanine methyl ester, Methyl L-phenylalaninate, L-Phe-OMe[1][2]

Experimental Protocols

Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

A standard and effective method for the synthesis of L-Phenylalanine Methyl Ester Hydrochloride is through the esterification of L-phenylalanine using thionyl chloride in methanol.[4][5]

Materials:

  • L-phenylalanine

  • Absolute Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Reaction flask (round-bottomed) with a dropping funnel and condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a fume hood, equip a round-bottomed flask with a magnetic stir bar and a dropping funnel.

  • Cool the flask in an ice-salt bath to between -15 and -18 °C.[5]

  • Add absolute methanol (e.g., 35 mL) to the flask.[5]

  • Slowly add thionyl chloride (e.g., 3.06 mL, 42.0 mmol) dropwise into the stirring methanol over 10 minutes, ensuring the temperature remains below -7 °C.[5]

  • After the addition is complete, rapidly add L-phenylalanine (e.g., 5.00 g, 30.3 mmol) to the solution.[5]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for several hours (e.g., 24 hours) to ensure the reaction goes to completion.[4]

  • After reflux, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator. This will likely result in a thick, oily residue.[5]

  • To induce crystallization, take up the residue in a small amount of methanol and triturate with a spatula.[5]

  • Add diethyl ether (e.g., 15 mL) and cool the mixture in an ice bath to precipitate the product.[5]

  • Collect the white solid product by suction filtration using a Büchner funnel, wash with diethyl ether, and dry under vacuum.[5]

DOT Script for Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification a Cool Methanol in Flask (-15 to -18 °C) b Slowly Add Thionyl Chloride a->b c Add L-Phenylalanine b->c d Reflux Mixture (e.g., 24 hours) c->d e Evaporate Solvent d->e f Crystallize from Methanol/Ether e->f g Filter and Dry Product f->g

Caption: Workflow for the synthesis of L-Phenylalanine Methyl Ester HCl.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable methods for the quantitative and qualitative analysis of this compound.

3.2.1. High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the direct analysis of this compound, particularly its hydrochloride salt, in various sample matrices.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particles).[3]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[3]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[3]

  • Gradient: A linear gradient, for example, starting from 30% B to 90% B over 20 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV absorbance at 254 nm.[3]

  • Temperature: 25°C.[3]

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound hydrochloride in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of calibration standards of known concentrations.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For GC-MS analysis, derivatization is typically required to increase the volatility of the amino acid ester. A common method involves a two-step derivatization to form trifluoroacetyl ester derivatives.

Materials:

  • Anhydrous isopropanol with HCl

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (for extraction)

  • Internal standard (e.g., an isotopic labeled analogue)

Procedure:

  • Esterification: To a dried sample, add a solution of 3M HCl in anhydrous isopropanol. Heat at 110°C for 1 hour. Evaporate the reagent under a stream of nitrogen.

  • Acylation: Add a solution of trifluoroacetic anhydride in ethyl acetate. Heat at 60°C for 10 minutes. Evaporate the reagent to dryness.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent like ethyl acetate for injection.

  • GC-MS Analysis:

    • GC Column: A mid-polarity column (e.g., DB-5ms) is suitable.

    • Injection: Splitless injection mode.

    • Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

    • MS Detection: Use electron impact (EI) ionization. Data can be acquired in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

DOT Script for Analytical Workflow

G cluster_0 HPLC Analysis cluster_1 GC-MS Analysis a Dissolve Sample in Mobile Phase b Filter Sample a->b c Inject into HPLC-UV System b->c d Quantify using Calibration Curve c->d e Derivatization (Esterification & Acylation) f Reconstitute in Solvent e->f g Inject into GC-MS System f->g h Analyze Mass Spectra and Quantify g->h

References

A Technical Guide to Methyl 2-amino-3-phenylpropanoate: Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3-phenylpropanoate, the methyl ester of the essential amino acid phenylalanine, is a key chiral building block in synthetic organic chemistry and drug development. Its versatile structure, featuring a primary amine, a carboxylic ester, and a benzyl side chain, makes it a valuable precursor for the synthesis of a wide array of pharmaceuticals, including peptides and neuroactive compounds. This technical guide provides an in-depth overview of the structure, stereochemistry, synthesis, and analytical data of this compound, tailored for professionals in the scientific research and development fields.

Molecular Structure and Stereochemistry

This compound possesses a single stereocenter at the α-carbon (C2), giving rise to two enantiomers: (S)-Methyl 2-amino-3-phenylpropanoate (L-phenylalanine methyl ester) and (R)-Methyl 2-amino-3-phenylpropanoate (D-phenylalanine methyl ester). The stereochemistry of this compound is crucial as it dictates its biological activity and interaction with other chiral molecules.

The L-enantiomer is the naturally occurring form and is a fundamental component of proteins. The D-enantiomer, while less common in nature, is a valuable component in the synthesis of peptidomimetics and other molecules designed to have altered metabolic stability or receptor binding properties.

Chemical Structure:

Caption: General structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for both the L- and D-enantiomers of this compound. Data for the hydrochloride salts are also included, as they are common commercial forms.

Table 1: Physicochemical Properties

Property(S)-Enantiomer (L-form)(R)-Enantiomer (D-form)(S)-Enantiomer HCl Salt(R)-Enantiomer HCl Salt
IUPAC Name methyl (2S)-2-amino-3-phenylpropanoate[1]methyl (2R)-2-amino-3-phenylpropanoate[2]methyl (2S)-2-amino-3-phenylpropanoate;hydrochloridemethyl (2R)-2-amino-3-phenylpropanoate;hydrochloride[3]
Molecular Formula C₁₀H₁₃NO₂[1]C₁₀H₁₃NO₂[2]C₁₀H₁₄ClNO₂C₁₀H₁₄ClNO₂[3]
Molecular Weight 179.22 g/mol [1][2]179.22 g/mol [2]215.67 g/mol 215.67 g/mol [3]
Exact Mass 179.094628657 Da[2]179.094628657 Da[2]215.0713064 Da215.0713064 Da[3]
CAS Number 2577-90-4[1]21685-51-8[2]7524-50-713033-84-6[3]
Melting Point Not readily availableNot readily available159-161 °CNot readily available
Optical Rotation Not readily availableNot readily available[α]D -3.0 (c 1, H₂O)Not readily available

Table 2: Spectroscopic Data (L-Enantiomer)

TechniqueData
¹H NMR Predicted shifts available in databases.
¹³C NMR Predicted shifts available in databases.
Mass Spectrometry (GC-MS) m/z Top Peak: 88, 2nd Highest: 120, 3rd Highest: 91[1]
Infrared (IR) Data available through spectral databases.

Experimental Protocols

Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This protocol describes the synthesis of L-phenylalanine methyl ester hydrochloride from L-phenylalanine using thionyl chloride in methanol.

Materials:

  • L-phenylalanine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate/Ethanol mixture (95:5) for recrystallization

Procedure:

  • Suspend L-phenylalanine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel at 0 °C (ice bath).

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a mixture of ethyl acetate/ethanol (95:5) to yield L-phenylalanine methyl ester hydrochloride as a white solid.

General Procedure for the Synthesis of Amino Acid Methyl Esters

This protocol outlines a facile, room-temperature synthesis of amino acid methyl ester hydrochlorides using trimethylchlorosilane (TMSCl) in methanol.[4]

Materials:

  • Amino acid (e.g., L-phenylalanine)

  • Methanol

  • Trimethylchlorosilane (TMSCl)

Procedure:

  • Place the amino acid (1.0 eq) in a round-bottom flask with a magnetic stirrer.

  • Slowly add freshly distilled trimethylchlorosilane (2.0 eq) to the flask and stir.

  • Add methanol to the mixture and continue stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the amino acid methyl ester hydrochloride.

Biological Relevance and Signaling Pathways

While this compound itself is primarily a synthetic building block, its derivatives have shown significant biological activity. For instance, certain phenolic amide derivatives exhibit anti-inflammatory properties. The compound Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) has been shown to inhibit the production of pro-inflammatory cytokines in monocyte/macrophage-like cells. This inhibition is often mediated through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates IKK IKK TLR4->IKK Activates AP1 AP-1 ERK->AP1 Phosphorylates JNK->AP1 Phosphorylates p38->AP1 Phosphorylates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) AP1->Cytokines Induce Transcription NFkB_nuc->Cytokines Induce Transcription MHPAP MHPAP (Derivative) MHPAP->ERK Inhibits MHPAP->JNK Inhibits MHPAP->p38 Inhibits MHPAP->IKK Inhibits

Caption: Potential anti-inflammatory signaling pathway modulation.

Experimental and Synthetic Workflows

The synthesis and purification of this compound follow a standard workflow for amino acid esterification. A generalized workflow is presented below.

workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start L-Phenylalanine + Methanol reaction Esterification (e.g., with SOCl₂ or TMSCl) start->reaction evaporation Solvent Evaporation (Rotary Evaporator) reaction->evaporation extraction Aqueous Work-up / Extraction (if necessary) evaporation->extraction drying Drying of Organic Phase (e.g., Na₂SO₄) extraction->drying filtration Filtration drying->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure L-Phenylalanine Methyl Ester HCl recrystallization->final_product analysis Characterization (NMR, MS, MP, Optical Rotation) final_product->analysis

Caption: General workflow for synthesis and purification.

Conclusion

This compound remains a cornerstone for synthetic chemists and drug development professionals. A thorough understanding of its stereochemical properties, coupled with robust and efficient synthetic protocols, is paramount for its effective utilization in the creation of novel and complex molecules. The data and methodologies presented in this guide offer a comprehensive resource for the scientific community engaged in research and development involving this versatile chiral building block.

References

A Comprehensive Technical Guide to Methyl 2-amino-3-phenylpropanoate: Identifiers, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-amino-3-phenylpropanoate, a methyl ester of the amino acid phenylalanine. This document details its chemical identifiers, provides a comprehensive experimental protocol for its synthesis, and explores its interaction with key biological signaling pathways.

Core Chemical Data and Identifiers

This compound is a chemical compound with various stereoisomers, each having distinct identifiers. The following table summarizes the key quantitative data and identifiers for this compound and its common forms.

IdentifierValueIsomer/FormSource
CAS Number 15028-44-1Racemic MixtureSigma-Aldrich
21685-51-8(R)-enantiomerPubChem[1]
2577-90-4(S)-enantiomer
13033-84-6(R)-enantiomer hydrochloridePubChem[2]
IUPAC Name This compoundRacemic Mixture
methyl (2R)-2-amino-3-phenylpropanoate(R)-enantiomerPubChem[1]
methyl (2S)-2-amino-3-phenylpropanoate(S)-enantiomer
Synonyms Phenylalanine methyl esterGeneralPubChem[1]
Methyl phenylalaninateGeneral
D-Phenylalanine methyl ester(R)-enantiomerPubChem[1]
L-Phenylalanine methyl ester(S)-enantiomerOrganic Syntheses Procedure[3]
PubChem CID 853474(R)-enantiomerPubChem[1]
11481330(R)-enantiomer hydrochloridePubChem[2]
ChEMBL ID CHEMBL53697(R)-enantiomerPubChem[1]
Molecular Formula C₁₀H₁₃NO₂All formsPubChem[1]
Molecular Weight 179.22 g/mol All formsPubChem[1]

Experimental Protocols

The synthesis of this compound is typically achieved through the Fischer esterification of phenylalanine with methanol, often catalyzed by a strong acid or a reagent like thionyl chloride or trimethylchlorosilane. The following protocol details the synthesis of L-Phenylalanine methyl ester hydrochloride.

Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This protocol is adapted from established organic synthesis procedures.[4][5][6]

Materials:

  • L-phenylalanine

  • Anhydrous Methanol (CH₃OH)

  • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

  • Diethyl ether ((C₂H₅)₂O)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-phenylalanine in anhydrous methanol.

  • Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride or trimethylchlorosilane dropwise to the stirred suspension. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

  • Workup: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in water and neutralize it with a saturated sodium bicarbonate solution. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Hydrochloride Salt Formation and Recrystallization: To obtain the hydrochloride salt, dissolve the crude product in a minimal amount of diethyl ether and treat it with a solution of HCl in diethyl ether. A white precipitate of the hydrochloride salt will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. For further purification, the product can be recrystallized from a suitable solvent system, such as ethyl acetate/ethanol.[3][6]

Characterization:

  • ¹H NMR (Phenylalanine methyl ester): δ 7.37-7.34 (m, 3H), 7.23 (d, 1H), 7.21 (d, 1H), 4.36 (t, 1H), 3.77 (s, 3H), 3.29-3.13 (m, 2H).[4]

  • ¹³C NMR (Phenylalanine methyl ester): δ 170.1, 133.8, 129.5, 128.2, 54.2, 53.7, 35.7.[4]

  • IR Spectroscopy: The infrared spectrum will show characteristic peaks for the ester carbonyl group (C=O) around 1740 cm⁻¹ and the N-H bonds of the primary amine.

Biological Activity and Signaling Pathway Interactions

While this compound itself is primarily a building block, its derivatives have shown significant biological activity. Notably, a derivative, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate , has been identified as a potent anti-inflammatory agent that functions by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response.[7][8][9] In its inactive state, NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[10] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12][13]

The derivative of this compound has been shown to inhibit this pathway by preventing the phosphorylation of the p65 subunit of NF-κB.[14] This action blocks the downstream transcription of inflammatory cytokines, thereby exerting its anti-inflammatory effects.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive leads to dissociation IkBa->NFkB_inactive sequesters NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active activation DNA DNA NFkB_active->DNA translocates to nucleus and binds Inhibitor Methyl 2-[3-(4-hydroxyphenyl)prop-2- enoylamino]-3-phenylpropanoate Inhibitor->IKK inhibits phosphorylation of p65 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Inhibition of the LPS-induced NF-κB signaling pathway.
Experimental Workflow for Synthesis

The synthesis of this compound follows a standard esterification and purification workflow.

G Start L-Phenylalanine + Methanol Reaction Esterification (Thionyl Chloride or TMSCl) Start->Reaction Workup Solvent Removal & Neutralization Reaction->Workup Extraction Extraction with Diethyl Ether Workup->Extraction Purification Drying & Solvent Evaporation Extraction->Purification Salt_Formation Hydrochloride Salt Formation (HCl in Ether) Purification->Salt_Formation Recrystallization Recrystallization (e.g., Ethyl Acetate/Ethanol) Salt_Formation->Recrystallization Final_Product Pure L-Phenylalanine Methyl Ester Hydrochloride Recrystallization->Final_Product

General workflow for the synthesis of L-Phenylalanine Methyl Ester Hydrochloride.

References

In-Depth Technical Guide on the Material Safety of Methyl 2-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Methyl 2-amino-3-phenylpropanoate, a key building block in peptide synthesis and various research applications. The information is compiled for professionals in research and drug development who require detailed safety information for handling this compound. The data primarily pertains to the common hydrochloride salt form, L-Phenylalanine methyl ester hydrochloride (CAS No. 7524-50-7), as it is the most frequently documented.

Section 1: Chemical Identification and Physicochemical Properties

This compound, also known as Phenylalanine methyl ester, is an amino acid derivative. It is most commonly available as its hydrochloride salt, which enhances its stability and solubility.

Table 1: Chemical Identifiers

IdentifierValue
Chemical NameThis compound
SynonymsL-Phenylalanine methyl ester, Phe-OMe
Common FormL-Phenylalanine methyl ester hydrochloride[1][2][3][4]
CAS Number (HCl Salt)7524-50-7[1][2][3][4][5]
CAS Number (Free Base)2577-90-4[6][7]
Molecular Formula (HCl Salt)C₁₀H₁₄ClNO₂[1]
Molecular Formula (Free Base)C₁₀H₁₃NO₂[8]

Table 2: Physicochemical Data (L-Phenylalanine methyl ester hydrochloride)

PropertyValueSource
Molecular Weight 215.68 g/mol [1][4]
Appearance White to off-white crystalline powder[1][3][5]
Melting Point 156 - 162 °C[3][5]
Boiling Point No data available[5]
Solubility Soluble in methanol[9]
Stability Stable under normal temperatures and pressures[1][2]

Note: Many physicochemical properties for this compound have not been extensively determined and are not available in published literature.

Section 2: Hazard Identification and GHS Classification

Based on available data, this compound hydrochloride is classified as an irritant. The toxicological properties have not been fully investigated, warranting a cautious approach in handling.[1][2]

Table 3: GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[8][10]
Serious Eye Damage/Eye IrritationCategory 2A / 1H319: Causes serious eye irritation / H318: Causes serious eye damage[8][10]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[8][10]

The following diagram illustrates the GHS pictograms and associated hazard statements for this compound.

Caption: GHS Pictogram and Hazard Statements.

Section 3: Toxicological Information

Detailed toxicological studies, such as acute toxicity (LD50/LC50), are largely unavailable for this substance.[2][11] The primary hazards identified are irritant effects upon direct contact.

  • Acute Effects: Causes irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1][8]

  • Chronic Effects: No information available.

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.

Section 4: Experimental Protocols

The hazard classifications are based on standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline is the standard method for assessing the potential of a substance to cause skin irritation.[2][3][12]

  • Test System: The albino rabbit is the recommended animal model.

  • Procedure:

    • A single dose of 0.5 g of the solid substance is applied to a small patch of shaved skin (approx. 6 cm²).

    • The test patch is covered with a semi-occlusive dressing for a 4-hour exposure period.

    • An untreated area of skin serves as a control.

  • Observation:

    • After the exposure period, the substance is removed.

    • The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.

    • Observations may continue for up to 14 days to assess the reversibility of any effects.

  • Endpoint: The severity of skin reactions is scored. The substance is classified as a skin irritant if the scores meet the criteria defined in the GHS.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause serious eye damage or irritation.[6][8][13]

  • Test System: The albino rabbit is the preferred animal model.

  • Procedure:

    • A single dose (typically 0.1 mL or 0.1 g) of the test substance is applied into the conjunctival sac of one eye.

    • The other eye remains untreated and serves as a control.

    • The eyelids are held together for approximately one second to prevent loss of the material.

  • Observation:

    • The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

    • The observation period can be extended up to 21 days to determine the reversibility of the observed effects.

  • Endpoint: Ocular lesions are scored. The substance is classified based on the severity and reversibility of the eye damage, according to GHS criteria.

Section 5: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is essential when handling this compound.

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.[1][13]

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[1][2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[1][2]

  • Body Protection: Wear a laboratory coat.[1]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][2]

First Aid Workflow

The following diagram outlines the immediate steps to be taken in case of accidental exposure.

First_Aid_Workflow cluster_routes Route of Exposure cluster_actions Immediate Actions start Exposure Incident inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to fresh air. If breathing is difficult, give oxygen. inhalation->action_inhale action_skin Flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. skin->action_skin action_eye Flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. eye->action_eye action_ingest Do NOT induce vomiting. Rinse mouth and drink 2-4 cups of water or milk if conscious. ingestion->action_ingest end_node Seek Immediate Medical Attention action_inhale->end_node action_skin->end_node action_eye->end_node action_ingest->end_node

Caption: First aid procedures for exposure.

Accidental Release and Spill Response Workflow

Proper containment and cleanup are crucial to prevent exposure and environmental contamination.

Spill_Response_Workflow start Spill Occurs step1 Evacuate unnecessary personnel. Ensure adequate ventilation. start->step1 step2 Wear appropriate PPE: - Respirator - Goggles - Gloves - Lab Coat step1->step2 step3 Contain the spill. Avoid generating dust. step2->step3 step4 Carefully sweep up the solid material. step3->step4 step5 Place into a suitable, sealed container for disposal. step4->step5 step6 Clean the spill area with a wet cloth or HEPA vacuum. step5->step6 end_node Dispose of waste according to local and institutional regulations. step6->end_node

Caption: Workflow for handling a chemical spill.

Section 6: Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep away from incompatible substances such as strong oxidizing agents.[1]

  • Disposal: Dispose of waste and empty containers in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.[13]

Section 7: Stability and Reactivity

  • Reactivity: Not expected to be reactive under normal conditions.

  • Chemical Stability: The compound is stable under recommended storage conditions.[1][2]

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Upon thermal decomposition, may produce toxic fumes including hydrogen chloride, nitrogen oxides, and carbon oxides.[1][2]

Disclaimer: This document is intended as a technical guide for trained professionals and is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Users should always consult the specific SDS for the material they are handling and adhere to all institutional and regulatory safety protocols.

References

Navigating the Solubility Landscape of Methyl 2-amino-3-phenylpropanoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of Methyl 2-amino-3-phenylpropanoate, a key building block in pharmaceutical and chemical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and provides a framework for understanding its behavior in various organic media.

Introduction

This compound, the methyl ester of the essential amino acid L-phenylalanine, is a crucial intermediate in the synthesis of peptides and various active pharmaceutical ingredients. Its solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This guide addresses the current landscape of its solubility characteristics, acknowledging the limited availability of direct quantitative data for the free base and providing valuable information on its more commonly used hydrochloride salt.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

PropertyValue
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
IUPAC Name methyl (2S)-2-amino-3-phenylpropanoate
CAS Number 2577-90-4

Solubility Profile

Direct, quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, qualitative information and data for its hydrochloride salt (L-Phenylalanine methyl ester hydrochloride) provide valuable insights. It is generally understood that the esterification of the carboxylic acid group in phenylalanine increases its lipophilicity, suggesting a higher solubility in organic solvents compared to the parent amino acid.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for L-Phenylalanine methyl ester hydrochloride, a common and more soluble form of the target compound.

SolventCompound FormSolubilityTemperature (°C)
MethanolL-Phenylalanine methyl ester hydrochlorideSoluble[1]Not Specified
EthanolL-Phenylalanine methyl ester hydrochlorideSoluble (used for optical rotation measurements)[2][3]20[2][3]

Note: The term "soluble" is as reported in the source and may not represent a specific quantitative value.

For a structurally related compound, l-homophenylalanine ethyl ester hydrochloride, quantitative solubility data has been determined in a variety of organic solvents, which can serve as a useful reference point.[4]

Qualitative Solubility Observations
  • General: Amino acid esters are generally more soluble in organic solvents than their corresponding free amino acids.

  • L-Phenylalanine methyl ester hydrochloride: This salt form is noted to have enhanced solubility, which is beneficial for its use in synthesis and formulations.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound or its salts in organic solvents, adapted from established protocols for similar compounds.[4]

Materials and Equipment
  • This compound (or its hydrochloride salt)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, isopropanol, dichloromethane)

  • Analytical balance

  • Isothermal shaker or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of the solute to a known volume of the selected organic solvent in a sealed vial.

    • Place the vials in an isothermal shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to match the experimental temperature.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

    • Determine the mass of the collected filtrate and then dilute it with a suitable solvent for analysis.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of known concentrations of the solute.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of the solute in the sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the mass of the solute in the collected filtrate.

    • Express the solubility in desired units, such as g/100g of solvent or mol/L.

Diagrams

To visually represent the workflow and logical relationships in solubility determination, the following diagrams are provided.

SolubilityDeterminationWorkflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent B Equilibrate at constant temperature A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Determine concentration from calibration curve F->G H Calculate solubility G->H

Caption: Workflow for the experimental determination of solubility.

LogicalRelationship Solute This compound Solubility Solubility Solute->Solubility Solvent Organic Solvent Solvent->Solubility Temperature Temperature Temperature->Solubility

References

An In-depth Technical Guide to the Properties of Methyl 2-amino-3-phenylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-phenylpropanoate hydrochloride, commonly known as L-phenylalanine methyl ester hydrochloride, is the hydrochloride salt of the methyl ester of the essential amino acid L-phenylalanine. This compound serves as a critical building block and intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its enhanced solubility and bioavailability compared to L-phenylalanine make it a valuable precursor in drug development.[1] Furthermore, it is explored for its potential applications in nutritional supplements aimed at enhancing cognitive function and mood, owing to its ability to cross the blood-brain barrier.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of this compound hydrochloride, presenting key data in a structured format for researchers and professionals in drug development.

Physicochemical Properties

This compound hydrochloride is a white to off-white crystalline powder.[2] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReferences
Molecular Formula C₁₀H₁₄ClNO₂[3][4][5]
Molecular Weight 215.68 g/mol [4][6]
Appearance White to off-white crystalline powder[1][2]
Melting Point 158-162 °C[1][2][7]
Solubility Slightly soluble in water. Soluble in methanol.[2][8]
Optical Rotation [α]D²⁰ = +32.4° to +39° (c=2 in ethanol)[1][3][7]
CAS Number 7524-50-7[1][4][6]

Spectral Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of L-phenylalanine methyl ester hydrochloride provides characteristic signals corresponding to its molecular structure.

Chemical Shift (δ) ppmMultiplicityAssignment
~7.2-7.4mPhenyl group protons
~4.1tα-proton (CH)
~3.7sMethyl ester protons (OCH₃)
~3.1-3.3mβ-protons (CH₂)

Note: Exact chemical shifts may vary depending on the solvent and instrument used.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of L-phenylalanine methyl ester hydrochloride displays characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Assignment
~2900-3100C-H stretching (aromatic and aliphatic)
~1740C=O stretching (ester)
~1500-1600N-H bending (primary amine salt)
~1200C-O stretching (ester)

Experimental Protocols

Synthesis of this compound Hydrochloride

Method 1: Using Thionyl Chloride

This common laboratory-scale synthesis involves the esterification of L-phenylalanine using methanol and thionyl chloride.

  • Materials: L-phenylalanine, Methanol, Thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend L-phenylalanine in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Slowly add thionyl chloride dropwise to the stirred suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield white crystals of L-phenylalanine methyl ester hydrochloride.

Method 2: Using Trimethylchlorosilane

An alternative method utilizes trimethylchlorosilane as a catalyst for the esterification.

  • Materials: L-phenylalanine, Methanol, Trimethylchlorosilane (TMSCl).

  • Procedure:

    • To L-phenylalanine in a round-bottom flask, slowly add freshly distilled trimethylchlorosilane and stir.

    • Add methanol to the mixture and continue stirring at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture using a rotary evaporator to yield the hydrochloride salt of the amino acid methyl ester.

Synthesis_Workflow General Synthesis Workflow cluster_reactants Reactants cluster_reagents Reagents L_Phe L-Phenylalanine Esterification Esterification Reaction L_Phe->Esterification MeOH Methanol MeOH->Esterification Reagent Thionyl Chloride or Trimethylchlorosilane Reagent->Esterification Workup Reaction Work-up (Solvent Removal) Esterification->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Hydrochloride Purification->Product

General synthesis workflow for this compound hydrochloride.

Biological Activity and Mechanism of Action

While this compound hydrochloride is primarily utilized as a synthetic intermediate, its biological effects and those of its parent compound, L-phenylalanine, are of significant interest in neuroscience and pharmacology.

Role as a Precursor in Neuropharmacology

L-phenylalanine is an essential amino acid and a precursor to the monoamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. As the methyl ester, the title compound can more readily cross the blood-brain barrier, where it is likely hydrolyzed back to L-phenylalanine, thereby increasing the substrate pool for catecholamine synthesis. This proposed mechanism underlies its potential for enhancing cognitive function and mood.

Proposed metabolic pathway following administration.
Interaction with Glutamatergic System

Research on L-phenylalanine has demonstrated its ability to modulate glutamatergic neurotransmission. Specifically, L-phenylalanine acts as a competitive antagonist at the glycine co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor. This interaction can lead to a depression of glutamatergic synaptic transmission. While this effect has been studied for L-phenylalanine, it is plausible that elevated brain concentrations of L-phenylalanine resulting from the administration of its methyl ester could lead to similar effects.

Enzyme Inhibition

The dipeptide derivative, L-Phenylalanyl-L-phenylalanine methyl ester, has been shown to act as a competitive inhibitor of the serine protease chymotrypsin. This suggests that derivatives of this compound hydrochloride could be explored for their potential as enzyme inhibitors.

Other Reported Activities

A study has also indicated that L-phenylalanine methyl ester hydrochloride exhibits hypolipidemic activity, suggesting a potential role in lipid metabolism. However, the mechanism behind this observation requires further investigation.

Conclusion

This compound hydrochloride is a versatile compound with well-defined physicochemical properties and established synthetic routes. Its primary role as a precursor for pharmaceuticals, particularly in the field of neuropharmacology, is underscored by the biological activities of its parent compound, L-phenylalanine. While direct and extensive pharmacological studies on the methyl ester itself are limited, its ability to increase brain levels of L-phenylalanine suggests a significant, albeit indirect, impact on neurotransmitter synthesis and glutamatergic signaling. Further research is warranted to fully elucidate the direct biological effects and therapeutic potential of this compound. This guide provides a foundational resource for researchers and professionals engaged in the development of novel therapeutics and nutritional supplements.

References

The Biological Activity of Methyl 2-amino-3-phenylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Methyl 2-amino-3-phenylpropanoate, a methyl ester derivative of the amino acid phenylalanine. The document details its direct biological effects, the activities of its close derivatives, and its role as a structural component in larger bioactive molecules. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support researchers in pharmacology and drug development.

Direct Biological Activities

This compound, also known as Phenylalanine Methyl Ester (PME), has demonstrated direct biological effects, most notably in the context of oncology.

Antileukemic Activity

Phenylalanine Methyl Ester (PME) has been shown to possess antileukemic properties. Its mechanism of action is suggested to be linked to its lysosomotropic nature, leading to the disruption of lysosomal function within cancer cells.

Quantitative Data: Antileukemic Effect of PME

CompoundCell LinesConcentrationEffectReference
Phenylalanine Methyl Ester (PME)Acute Myelogenous Leukemia (AML), Acute Lymphocytic Leukemia (ALL), Chronic Myelogenous Leukemia in Blast Crisis (CML-BC)50 mM>1 log reduction in leukemic cells[1]
Dipeptide derivatives of PhenylalanineLeukemia cell lines K562 and HELNot specifiedInhibitory effect on cell proliferation[2]

Experimental Protocol: MTT Assay for Antileukemic Activity

The antitumor activity of PME has been evaluated using the 3-[4,5-Dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

  • Cell Preparation: Leukemic cells are seeded in 96-well plates at a specified density and cultured.

  • Compound Treatment: PME is dissolved in a suitable solvent and added to the cell cultures at various concentrations (e.g., 0.5 to 50 mM). Control wells receive the vehicle only.[1]

  • Incubation: The plates are incubated for a specified period (e.g., at 37°C and 22°C) to allow the compound to exert its effect.[1]

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and dose-response curves are generated to determine inhibitory concentrations.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation & Reaction cluster_analysis Data Analysis A Seed leukemic cells in 96-well plate B Add Phenylalanine Methyl Ester (PME) A->B C Incubate plates B->C D Add MTT reagent C->D E Add solubilizing agent D->E F Read absorbance E->F G Calculate cell viability F->G

MTT Assay Workflow for Antileukemic Activity.

Biological Activity of Derivatives

Derivatives of this compound have been synthesized and evaluated for various therapeutic applications, including metabolic disorders and oncology.

Hypolipidemic Activity

A series of 3-amino-2-methyl-1-phenylpropanones, which are structurally related to this compound, have demonstrated significant hypolipidemic effects in animal models.

Quantitative Data: Hypolipidemic Effects of Phenylpropanone Derivatives

Compound ClassAnimal ModelDoseEffectReference
3-amino-2-methyl-1-phenylpropanonesRodents8 mg/kg/dayLowered serum cholesterol and triglyceride levels[3]

The proposed mechanism for this activity is the reduction of key enzymes involved in lipid metabolism.[3]

Mechanism of Action: Inhibition of Lipid Metabolism

The hypolipidemic derivatives of this compound appear to exert their effects by downregulating the activity of several hepatic enzymes crucial for lipid synthesis and transport. These include:

  • Hepatic acetyl CoA synthetase

  • HMG-CoA reductase

  • Phosphatidylate phosphohydrolase

  • Hepatic lipoprotein lipase

Hypolipidemic_Mechanism A 3-amino-2-methyl-1-phenylpropanone Derivatives B Hepatic Acetyl CoA Synthetase A->B C HMG-CoA Reductase A->C D Phosphatidylate Phosphohydrolase A->D E Hepatic Lipoprotein Lipase A->E F Reduced Serum Cholesterol and Triglycerides B->F leads to C->F leads to D->F leads to E->F leads to

Inhibition of Lipid Metabolism Enzymes.
Enzyme Inhibition

Dipeptide derivatives of this compound, such as L-Phenylalanyl-L-phenylalanine methyl ester, have been identified as competitive inhibitors of proteases like chymotrypsin.[4]

Experimental Protocol: Chymotrypsin Inhibition Assay

The inhibitory potential against chymotrypsin can be assessed using a colorimetric assay.

  • Reagent Preparation: Prepare solutions of α-chymotrypsin, the test inhibitor (e.g., L-Phenylalanyl-L-phenylalanine methyl ester), and a suitable substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) in a buffer (e.g., Tris-HCl).

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period to allow for binding.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Reading: Measure the absorbance at a specific wavelength (e.g., 405 nm) over time to monitor the release of the chromophore (p-nitroaniline).

  • Data Analysis: Calculate the initial reaction velocities (V₀). To determine the mode of inhibition and the inhibition constant (Ki), construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For competitive inhibition, the lines for different inhibitor concentrations will intersect on the y-axis.[4]

Competitive_Inhibition E Enzyme (Chymotrypsin) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor (Phe-Phe-OMe) ES->E k-1 P Product ES->P kcat EI->E Ki

Mechanism of Competitive Enzyme Inhibition.

Pharmacokinetics and Metabolism

This compound is a component of the artificial sweetener aspartame (L-aspartyl-L-phenylalanine methyl ester). Studies on aspartame and PME provide insights into its metabolic fate.

Upon oral administration, aspartame is rapidly and completely metabolized in the gastrointestinal tract to phenylalanine, aspartic acid, and methanol.[5][6] Similarly, PME is hydrolyzed to phenylalanine and methanol before entering portal circulation.[7]

Pharmacokinetic Parameters of Phenylalanine (following Aspartame administration in rodents)

SpeciesDose Range of Aspartame (mg/kg)Phenylalanine Cmax (nmol/ml)Time to CmaxReference
Rat50 - 1,00073.6 - 1,161Within 1 hour[5][6]
Mouse100 - 2,00078.6 - 1,967Within 1 hour[5][6]

Role in Drug Design and Development

This compound serves as a crucial building block in the synthesis of more complex therapeutic agents.

Prodrug Strategies

The phenylalanine methyl ester moiety has been incorporated into prodrugs to enhance their delivery and activation within target cells.

  • Melphalan-flufenamide (mel-flufen): This is a dipeptide of melphalan and a phenylalanine ethyl ester derivative. It is designed to be more lipophilic than melphalan, facilitating its entry into tumor cells. Once inside, it is hydrolyzed by aminopeptidase N, an enzyme often overexpressed in cancer cells, to release the active alkylating agent melphalan.[8]

  • RB-101: This is a prodrug that contains a phenylalaninate structure. In the brain, it is cleaved to release two enzyme inhibitors that block enkephalinases (aminopeptidase N and neutral endopeptidase 24.11). This leads to an increase in endogenous enkephalins, producing analgesic, anxiolytic, and antidepressant effects.[9]

Conclusion

This compound is a versatile molecule with demonstrated direct antileukemic activity. Its derivatives have shown promise as hypolipidemic agents and enzyme inhibitors. Furthermore, its structural motif is valuable in the design of prodrugs for targeted cancer therapy and for modulating neurotransmitter systems. The experimental protocols and mechanistic diagrams provided in this guide offer a foundation for further research and development involving this compound and its analogs.

References

The Evolving Landscape of Phenylalanine Scaffolds: A Technical Guide to Methyl 2-amino-3-phenylpropanoate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-phenylpropanoate, the methyl ester of the essential amino acid phenylalanine, serves as a foundational scaffold in medicinal chemistry. Its inherent chirality and versatile chemical handles have enabled the development of a diverse array of derivatives and analogs with significant therapeutic potential. This technical guide provides an in-depth exploration of these compounds, focusing on their synthesis, biological activities, and mechanisms of action across various therapeutic areas. Particular emphasis is placed on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this promising area.

Synthesis of Key Derivatives

The synthesis of this compound derivatives typically involves modifications at the amino and carboxyl termini, as well as alterations to the phenyl ring. Standard peptide coupling techniques, protection/deprotection strategies, and various organic reactions are employed to generate novel analogs.

General Synthesis Workflow for Dipeptide Derivatives

A common synthetic route involves the coupling of an N-protected phenylalanine with a C-terminally protected phenylalanine methyl ester, followed by deprotection.

G cluster_0 Protection cluster_1 Esterification cluster_2 Peptide Coupling cluster_3 Deprotection L-Phenylalanine_1 L-Phenylalanine Boc_protection Boc Protection (Boc)2O, NaOH, t-BuOH L-Phenylalanine_1->Boc_protection N_Boc_Phe N-Boc-L-phenylalanine Boc_protection->N_Boc_Phe Coupling Peptide Coupling HBTU, DIPEA, DCM N_Boc_Phe->Coupling L-Phenylalanine_2 L-Phenylalanine Esterification Esterification SOCl2, Methanol L-Phenylalanine_2->Esterification Phe_OMe_HCl L-phenylalanine methyl ester hydrochloride Esterification->Phe_OMe_HCl Phe_OMe_HCl->Coupling Boc_Phe_Phe_OMe N-Boc-L-phenylalanyl-L- phenylalanine methyl ester Coupling->Boc_Phe_Phe_OMe Deprotection N-terminal Deprotection TFA, DCM Boc_Phe_Phe_OMe->Deprotection Phe_Phe_OMe L-Phenylalanyl-L-phenylalanine methyl ester (TFA salt) Deprotection->Phe_Phe_OMe

Synthesis of Phenylalanylphenylalanine Methyl Ester.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with prominent applications in oncology, neuroprotection, metabolic disorders, and infectious diseases.

Anticancer Activity

Several classes of phenylalanine methyl ester derivatives have emerged as potent anticancer agents, targeting various cancer cell lines and key signaling pathways.

The incorporation of quinoline and quinoxaline moieties has yielded compounds with significant antiproliferative effects. These derivatives often target critical kinases involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Phenylalanine Methyl Ester Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50TargetReference
Quinoline 2-amino-3-cyano-4-(L-phenylalaninyl)quinolineA549 (Lung)Low µM rangeEGFR[1]
MCF-7 (Breast)Low µM rangeEGFR[1]
Quinoxaline Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoatesHCT-116 (Colon)1.9–7.52 µg/mLNot specified[2]
MCF-7 (Breast)2.3–6.62 µg/mLNot specified[2]
β-Phenylalanine 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid derivativesA549 (Lung)Structure-dependent cytotoxicityNot specified[3]
Parent Compound Phenylalanine Methyl Ester (PME)AML, ALL, CML-BC>1 log reduction at 50 mMLysosomotropic[4]

AML: Acute Myelogenous Leukemia, ALL: Acute Lymphocytic Leukemia, CML-BC: Chronic Myelogenous Leukemia in Blast Crisis

Certain quinoline derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Binds Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->EGFR Inhibits

EGFR Signaling Pathway Inhibition.
Neuroprotective Activity

Halogenated derivatives of L-phenylalanine have demonstrated significant neuroprotective effects in models of brain ischemia. These compounds act by modulating glutamatergic synaptic transmission.

Table 2: Neuroprotective Activity of Halogenated Phenylalanine Derivatives

CompoundModelEffectIC50 (mEPSCs)Reference
3,5-diiodo-L-tyrosine (DIT) In vitro GSTAttenuation of synaptic transmission104.6 µM
3,5-dibromo-L-tyrosine (DBrT) In vitro GST & OGDAttenuation of synaptic transmission, reduced LDH release127.5 µM
In vivo MCAODecreased infarct volume and neurological deficitN/A

GST: Glutamatergic Synaptic Transmission, OGD: Oxygen-Glucose Deprivation, MCAO: Middle Cerebral Artery Occlusion, mEPSCs: miniature Excitatory Postsynaptic Currents

These derivatives reduce neuronal excitotoxicity by depressing both presynaptic glutamate release and postsynaptic receptor activity.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Ca_Channel Ca²⁺ Channel Ca_Channel->Glutamate_Vesicle Triggers AMPA_Receptor AMPA/Kainate Receptor Na_Influx Na⁺ Influx AMPA_Receptor->Na_Influx Leads to Halogenated_Phe_Derivative Halogenated Phe Derivative Halogenated_Phe_Derivative->Ca_Channel Inhibits Halogenated_Phe_Derivative->AMPA_Receptor Inhibits Glutamate_Release->AMPA_Receptor Activates LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits Cytokines Inflammatory Cytokines (IL-6, TNF-α, etc.) NFkB->Cytokines Induces transcription MHPAP MHPAP MHPAP->IKK Inhibits start Seed cells in 96-well plate incubate1 Incubate (e.g., 24h) start->incubate1 add_compound Add test compound at various concentrations incubate1->add_compound incubate2 Incubate (e.g., 48-72h) add_compound->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate (4h, 37°C) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end Calculate IC50 read_absorbance->end

References

The Discovery and Enduring Significance of Phenylalanine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanine methyl ester, a simple derivative of the essential amino acid L-phenylalanine, holds a significant place in the annals of organic chemistry and drug development. Its discovery is intrinsically linked to the pioneering work of Emil Fischer at the turn of the 20th century on amino acids and peptide synthesis. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and physicochemical properties of phenylalanine methyl ester. Detailed experimental protocols for its preparation are provided, alongside a comprehensive summary of its quantitative data. Furthermore, this guide elucidates its critical role as a key intermediate in the synthesis of the widely used artificial sweetener, aspartame.

Discovery and Historical Context: The Legacy of Emil Fischer

The discovery of phenylalanine methyl ester is not marked by a single, dramatic event but rather emerged from the systematic and groundbreaking research of Hermann Emil Fischer, a German chemist and Nobel laureate.[1] In the late 19th and early 20th centuries, Fischer was deeply engaged in the study of amino acids and their linkage to form proteins. A significant challenge he faced was the protection of the carboxylic acid group of one amino acid to allow for the formation of a peptide bond with the amino group of another.

In 1895, Emil Fischer and Arthur Speier published their seminal work on the acid-catalyzed esterification of carboxylic acids with alcohols, a reaction now famously known as the Fischer-Speier esterification. This reaction provided a straightforward and effective method for converting carboxylic acids into their corresponding esters.

While a specific publication solely dedicated to the first synthesis of phenylalanine methyl ester is not readily apparent, it is widely accepted that its preparation was a direct application of the Fischer-Speier esterification to L-phenylalanine. Around 1901, Fischer and his colleagues were actively preparing various amino acid esters, including those of glycine and leucine, as essential building blocks for the synthesis of the first dipeptides and polypeptides.[1] Fischer's work during this period, detailed in his comprehensive publication "Untersuchungen über Aminosäuren, Polypeptide und Proteine (1899–1906)," laid the fundamental groundwork for peptide chemistry, with amino acid esters like phenylalanine methyl ester serving as crucial intermediates.

The ability to reversibly protect the carboxyl group as a methyl ester was a pivotal advancement, enabling the controlled, stepwise synthesis of peptides in the laboratory and paving the way for a deeper understanding of protein structure and function.

Physicochemical Properties of L-Phenylalanine Methyl Ester

The physical and chemical properties of L-phenylalanine methyl ester and its commonly used hydrochloride salt are summarized in the tables below.

Table 1: Physical and Chemical Properties of L-Phenylalanine Methyl Ester

PropertyValue
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.22 g/mol
AppearanceWhite powder or crystals
Melting Point158-162 °C (for the hydrochloride salt)
Optical Rotation [α]D²⁰+32.4° (c = 2 in ethanol) (for the hydrochloride salt)
SolubilitySoluble in water and ethanol

Table 2: Spectroscopic Data for L-Phenylalanine Methyl Ester Hydrochloride

Spectroscopic TechniqueData
¹H NMR (400 MHz, DMSO-d₆) δ 8.74 (s, 3H, NH₃⁺), 7.38 – 7.20 (m, 5H, Ar-H), 4.23 (dd, J = 7.4, 5.9 Hz, 1H, α-CH), 3.65 (s, 3H, OCH₃), 3.21 (dd, J = 14.0, 5.7 Hz, 1H, β-CH₂), 3.10 (dd, J = 14.0, 7.5 Hz, 1H, β-CH₂)[1]
¹³C NMR (101 MHz, DMSO-d₆) δ 169.34 (C=O), 134.69 (Ar-C), 129.38 (Ar-CH), 128.57 (Ar-CH), 127.24 (Ar-CH), 53.22 (α-CH), 52.53 (OCH₃), 35.83 (β-CH₂)[1]
Mass Spectrometry (ESI) m/z calcd. for [C₁₀H₁₄NO₂]⁺: 180.1019 [M-Cl]⁺, found 180.1010[1]
Infrared (IR) Conforms to standard spectra, with characteristic peaks for amine, ester carbonyl, and aromatic functional groups.

Experimental Protocols for Synthesis

The synthesis of L-phenylalanine methyl ester is a standard procedure in organic chemistry laboratories. Two common methods are detailed below.

Fischer-Speier Esterification using Thionyl Chloride in Methanol

This is a classic and highly effective method for the esterification of amino acids.

Methodology:

  • Reaction Setup: Suspend L-phenylalanine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur, and the solid will gradually dissolve.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-phenylalanine methyl ester hydrochloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Fischer_Speier_Esterification Phe L-Phenylalanine Protonated_Carbonyl Protonated Phenylalanine Phe->Protonated_Carbonyl H+ (from SOCl2 + MeOH) MeOH Methanol (CH3OH) Intermediate1 Tetrahedral Intermediate SOCl2 Thionyl Chloride (SOCl2) Protonated_Carbonyl->Intermediate1 + CH3OH Product_HCl L-Phenylalanine Methyl Ester Hydrochloride Intermediate1->Product_HCl - H2O

Caption: Fischer-Speier esterification of L-phenylalanine.

Esterification using Trimethylchlorosilane in Methanol

This method offers a milder alternative to the thionyl chloride procedure.

Methodology:

  • Reaction Setup: Suspend L-phenylalanine in anhydrous methanol in a round-bottom flask with a magnetic stirrer.

  • Addition of TMSCl: Slowly add trimethylchlorosilane (TMSCl) to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete.

  • Work-up: Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purification: The product, L-phenylalanine methyl ester hydrochloride, can be purified by recrystallization.

The Pivotal Role in Aspartame Synthesis

The most significant industrial application of L-phenylalanine methyl ester is its role as a key precursor in the synthesis of the artificial sweetener aspartame (L-aspartyl-L-phenylalanine-1-methyl ester). Aspartame was discovered in 1965 by James M. Schlatter at G.D. Searle & Company.

The synthesis of aspartame involves the formation of a peptide bond between L-aspartic acid and L-phenylalanine methyl ester. The methyl ester group on the phenylalanine moiety is crucial for the sweet taste of the final product.

General Synthesis Workflow of Aspartame:

  • Protection of L-Aspartic Acid: The amino group of L-aspartic acid is typically protected, for example, with a formyl or benzyloxycarbonyl group, and the carboxylic acid groups are activated, often by forming an anhydride.

  • Peptide Coupling: The protected and activated L-aspartic acid is then reacted with L-phenylalanine methyl ester to form the dipeptide.

  • Deprotection: The protecting group on the N-terminus of the aspartyl residue is removed to yield aspartame.

Aspartame_Synthesis Asp L-Aspartic Acid Protected_Asp N-Protected L-Aspartic Anhydride Asp->Protected_Asp Protection & Activation PheOMe L-Phenylalanine Methyl Ester Coupling Peptide Coupling PheOMe->Coupling Protected_Asp->Coupling Protected_Aspartame Protected Aspartame Coupling->Protected_Aspartame Deprotection Deprotection Protected_Aspartame->Deprotection Aspartame Aspartame Deprotection->Aspartame

Caption: General workflow for the synthesis of aspartame.

Conclusion

From its origins in the foundational research of Emil Fischer to its indispensable role in the production of a globally recognized food additive, phenylalanine methyl ester exemplifies the enduring impact of fundamental organic chemistry on industrial applications. The straightforward yet elegant methods for its synthesis, coupled with its unique contribution to the sensory properties of aspartame, have solidified its importance in the fields of chemistry and food science. This guide has provided a comprehensive overview of this key molecule, intended to serve as a valuable resource for researchers and professionals in the scientific community.

References

The Versatile Scaffold: A Deep Dive into Methyl 2-amino-3-phenylpropanoate in Chemical Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Synthesis, Spectroscopic Properties, and Biological Significance of L-Phenylalanine Methyl Ester and Its Derivatives.

Methyl 2-amino-3-phenylpropanoate, the methyl ester of the essential amino acid L-phenylalanine, serves as a pivotal building block in the synthesis of a diverse array of molecules with significant applications in medicinal chemistry and drug development. Its strategic importance lies in its readily modifiable structure, allowing for the creation of novel compounds with tailored pharmacological profiles. This technical guide provides a comprehensive review of its synthesis, spectroscopic characterization, and its role in modulating key biological pathways, supported by quantitative data, detailed experimental protocols, and visual representations of associated workflows and signaling cascades.

Synthetic Strategies and Optimization

The synthesis of this compound hydrochloride is a fundamental esterification reaction. A common and efficient method involves the reaction of L-phenylalanine with methanol in the presence of a catalyst such as thionyl chloride or by bubbling hydrogen chloride gas through the methanolic solution. Optimization of reaction conditions, including temperature, reaction time, and the choice of catalyst, is crucial for maximizing yield and purity.

ParameterMethod 1: Thionyl ChlorideMethod 2: HCl gas
Starting Material L-PhenylalanineL-Phenylalanine
Reagents Thionyl Chloride, MethanolAnhydrous Methanol, HCl gas
Reaction Time 24 hours4-6 hours
Typical Yield ~97%High (exact percentage varies)
Purification RecrystallizationRecrystallization
Reference [1](2)General knowledge

Spectroscopic Characterization

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the phenyl group, the methoxy protons of the ester, and the protons on the chiral center and the adjacent methylene group.

  • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the amino acid backbone.[3](4)

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester group, and the aromatic C-H and C=C stretching vibrations of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. The molecular ion peak is readily observed, along with characteristic fragments resulting from the loss of the methoxycarbonyl group or cleavage of the amino acid side chain.

Pharmacological Significance and Biological Activity

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive scaffolds for drug design.

Derivative ClassBiological ActivityTarget/MechanismIC50/EC50/KiReference
N-acyl derivativesAntileukemicLysosomotropic activity>1 log reduction of leukemic cells at 50 mM[5](6)
Glycyrrhizic acid conjugatesAnti-inflammatory, AntiulcerNot specifiedNot specified[7](8)
Dipeptide derivativesPotential therapeutic agentsBuilding blocks for larger peptidesNot specified[1](2)

Experimental Protocols

Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

A detailed protocol for the synthesis of L-Phenylalanine methyl ester hydrochloride involves the slow addition of thionyl chloride to a cooled suspension of L-phenylalanine in methanol. The reaction mixture is then stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system like ethyl acetate/ethanol.[9](10)

General Procedure for Peptide Coupling

The synthesis of dipeptides using this compound as the C-terminal residue typically involves the coupling with an N-protected amino acid. The N-protected amino acid is activated using a coupling reagent (e.g., DCC, HBTU), and then reacted with the hydrochloride salt of this compound in the presence of a base to neutralize the hydrochloride. The reaction is monitored by techniques like TLC or HPLC, and the final product is purified by column chromatography or recrystallization.

Signaling Pathways and Molecular Interactions

Recent studies have highlighted the role of L-phenylalanine and its derivatives in modulating cellular signaling pathways, offering new avenues for therapeutic intervention.

GPCR Signaling

L-phenylalanine has been shown to act as a ligand for a number of G protein-coupled receptors (GPCRs), differentially activating various signaling pathways in a receptor-dependent manner.[11](11) This promiscuous activation suggests that derivatives of this compound could be designed to selectively target specific GPCRs for therapeutic benefit.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand L-Phenylalanine Derivative GPCR G Protein-Coupled Receptor Ligand->GPCR Binds G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

GPCR signaling cascade initiated by a ligand.

Insulin Signaling Pathway

Studies have indicated that methyl-phenylalanine can impair insulin signaling.[12](12) This suggests that derivatives of this compound could be investigated as potential modulators of this critical metabolic pathway, with implications for diseases such as type 2 diabetes. The proposed mechanism involves the interference with the insulin receptor (IR) and downstream signaling components.

Insulin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Inserts into membrane PMP_derivative Methyl 2-amino-3- phenylpropanoate Derivative PMP_derivative->IR Inhibits PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Activates PI3K_Akt->GLUT4_vesicle Promotes translocation Glucose Glucose Glucose->GLUT4 Uptake

Insulin signaling and its potential inhibition.

Experimental Workflows in Drug Discovery

This compound and its derivatives are integral to various workflows in drug discovery, from initial hit identification to lead optimization.

High-Throughput Screening (HTS) Workflow

In HTS campaigns, libraries of compounds derived from this compound can be rapidly screened against a biological target. The workflow involves automated liquid handling for compound plating, incubation with the target, and detection of a signal (e.g., fluorescence, luminescence) that indicates activity.

HTS_Workflow Start Start Compound_Library Compound Library (PMP Derivatives) Start->Compound_Library Assay_Plate Assay Plate Preparation (Target + Reagents) Compound_Library->Assay_Plate Incubation Incubation Assay_Plate->Incubation Signal_Detection Signal Detection Incubation->Signal_Detection Data_Analysis Data Analysis (Hit Identification) Signal_Detection->Data_Analysis End End Data_Analysis->End

A typical high-throughput screening workflow.

This guide serves as a foundational resource for researchers and professionals engaged in the use of this compound. The provided data and protocols are intended to facilitate further exploration and application of this versatile chemical entity in the ongoing quest for novel and effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Methyl 2-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-phenylpropanoate, the methyl ester of the amino acid phenylalanine, is a crucial chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its stereochemistry is paramount, as the biological activity of its derivatives is often enantiomer-dependent. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, focusing on methods that offer high enantiopurity and yield. The protocols are intended to be a practical guide for researchers in organic synthesis and drug development.

Methods for Enantioselective Synthesis

Several strategies have been developed for the enantioselective synthesis of this compound. The primary approaches include the esterification of enantiopure phenylalanine, resolution of racemic mixtures, and asymmetric catalysis.

  • Direct Esterification of L-Phenylalanine: This is a straightforward and widely used method that begins with the commercially available and relatively inexpensive L-phenylalanine. The reaction is typically carried out using thionyl chloride in methanol, which efficiently converts the carboxylic acid to the methyl ester.[1]

  • Crystallization-Induced Asymmetric Transformation (CIAT): This technique offers an elegant approach to resolve racemic mixtures. It involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. Through in-situ racemization and selective crystallization of one diastereomer, high yields of the desired enantiomer can be achieved.[2]

  • Asymmetric Phase-Transfer Catalysis: This method involves the alkylation of a glycine-derived Schiff base with benzyl bromide in the presence of a chiral phase-transfer catalyst, often derived from Cinchona alkaloids. This approach allows for the de novo construction of the chiral center with high enantioselectivity.[3]

  • Biocatalytic Methods: The use of enzymes, such as amino acid oxidases, offers a green and highly selective alternative for the synthesis of chiral amino acid derivatives.[4] While often used for the production of D-amino acids, engineered enzymes can be tailored for specific enantiomers.

Quantitative Data Summary

The following table summarizes key quantitative data from selected enantioselective synthesis methods for this compound and its derivatives.

MethodCatalyst/ReagentSubstrateProductYield (%)Enantiomeric Excess (ee%)Reference
Direct EsterificationThionyl chlorideL-PhenylalanineL-Phenylalanine methyl ester HCl97>99[1]
Crystallization-Induced Asymmetric Transf.(2R,3R)-Tartaric acid / 5-nitrosalicylaldehydeRacemic Phenylalanine methyl ester derivativesL-Dopa & L-Tyrosine derivatives71-85High optical purity[2]
Asymmetric Phase-Transfer CatalysisCinchonidine-derived catalystN-(Diphenylmethylene)glycine tert-butyl ester(R)-tert-butyl 2-((diphenylmethylene)amino)-3-(naphthalen-1-yl)propanoate8597[3]

Experimental Protocols

Protocol 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride via Direct Esterification

This protocol is adapted from a procedure described by Adams, Bawa, and Jones.[1]

Materials:

  • L-Phenylalanine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Suspend L-phenylalanine (9.03 g, 54.7 mmol) in methanol (100 cm³) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add thionyl chloride (6.0 cm³, 82.1 mmol) to the stirred suspension via a dropping funnel over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a mixture of EtOAc/EtOH (95:5) to yield L-Phenylalanine methyl ester hydrochloride as a white solid (9.45 g, 97% yield).[1]

Protocol 2: Resolution of Racemic Phenylalanine Methyl Ester via Crystallization-Induced Asymmetric Transformation (CIAT)

This protocol is a general representation based on the principles described by Abbasi et al.[2] for related derivatives.

Materials:

  • Racemic N-acetyl-phenylalanine methyl ester

  • (2R,3R)-Tartaric acid

  • 5-Nitrosalicylaldehyde

  • Methanol

  • Diethyl ether

  • Potassium carbonate

  • Dichloroethane

  • Standard laboratory glassware

Procedure:

  • Salt Formation and Crystallization:

    • Dissolve the racemic N-acetyl-phenylalanine methyl ester and (2R,3R)-tartaric acid in methanol.

    • Add 5-nitrosalicylaldehyde to induce the asymmetric transformation.

    • Allow the solution to stir, promoting the crystallization of the desired (L)-phenylalanine methyl ester-(2R, 3R)-tartrate salt.

    • Isolate the crystals by filtration, wash with cold diethyl ether, and air dry.

  • Liberation of the Free Amine:

    • To a solution of potassium carbonate in distilled water, add the isolated tartrate salt.

    • Add dichloroethane and stir the biphasic mixture at room temperature for 1 hour.

    • Separate the layers and extract the aqueous layer with dichloroethane.

    • Combine the organic layers, dry over potassium carbonate, filter, and concentrate under reduced pressure to obtain the free (L)-phenylalanine methyl ester.[2]

Workflow and Pathway Diagrams

Enantioselective_Synthesis_Workflow Start Starting Material (e.g., L-Phenylalanine or Racemic Ester) Reaction Key Synthetic Step Start->Reaction Reagents & Catalyst Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Extracted Product Product Enantiopure This compound Purification->Product Final Product

Caption: General workflow for the enantioselective synthesis of this compound.

Direct_Esterification_Pathway LPhe L-Phenylalanine Intermediate Acyl Chloride Intermediate (transient) LPhe->Intermediate SOCl₂ Reagents SOCl₂ Methanol Product L-Phenylalanine Methyl Ester HCl Intermediate->Product Methanol

Caption: Simplified reaction pathway for the direct esterification of L-Phenylalanine.

References

Protecting Group Strategies for Phenylalanine Methyl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common protecting group strategies for phenylalanine methyl ester, a crucial building block in peptide synthesis and drug development. This document details protocols for the protection and deprotection of the amino and carboxyl groups, summarizes quantitative data for key reactions, and illustrates workflows using logical diagrams.

Introduction to Protecting Groups in Peptide Synthesis

In peptide synthesis, the selective formation of amide bonds between specific amino acids requires the temporary masking of reactive functional groups to prevent unwanted side reactions. Protecting groups are chemical moieties that are reversibly attached to the α-amino and carboxyl groups of amino acids. An ideal protecting group should be easy to introduce, stable under the conditions of peptide bond formation, and readily removable under mild conditions that do not affect the newly formed peptide bond or other protecting groups.[1][2]

The concept of orthogonal protection is fundamental in multi-step synthesis. It allows for the selective removal of one protecting group in the presence of others by employing different deprotection mechanisms (e.g., acid-labile vs. base-labile groups).[3][4][5] This strategy is critical for the synthesis of complex peptides and peptidomimetics.

Phenylalanine methyl ester has its C-terminus protected as a methyl ester, leaving the α-amino group as the primary site for modification. This document will focus on the protection of this amino group and the considerations for the methyl ester as a C-terminal protecting group.

Protecting the α-Amino Group of Phenylalanine Methyl Ester

The most common protecting groups for the α-amino group in peptide synthesis are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group depends on the overall synthetic strategy, particularly the desired orthogonality.[2][3]

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a widely used acid-labile protecting group. It is stable to a wide range of reaction conditions but can be easily removed with moderate to strong acids like trifluoroacetic acid (TFA).[6]

Logical Workflow for Boc Protection and Deprotection:

Boc_Workflow Phe_OMe Phenylalanine Methyl Ester (HCl salt) Boc_Phe_OMe Boc-Phe-OMe Phe_OMe->Boc_Phe_OMe (Boc)₂O, Base (e.g., TEA, DIPEA) DCM or THF Deprotected_Phe_OMe Phenylalanine Methyl Ester (free amine) Boc_Phe_OMe->Deprotected_Phe_OMe TFA in DCM or HCl in Dioxane

Caption: General workflow for Boc protection and deprotection of Phenylalanine Methyl Ester.

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis. This makes it orthogonal to the Boc and Fmoc groups.[7][8]

Logical Workflow for Cbz Protection and Deprotection:

Cbz_Workflow Phe_OMe Phenylalanine Methyl Ester (HCl salt) Cbz_Phe_OMe Cbz-Phe-OMe Phe_OMe->Cbz_Phe_OMe Cbz-Cl, Base (e.g., Na₂CO₃) Dioxane/H₂O Deprotected_Phe_OMe Phenylalanine Methyl Ester (free amine) Cbz_Phe_OMe->Deprotected_Phe_OMe H₂, Pd/C or Transfer Hydrogenolysis (Ammonium Formate)

Caption: General workflow for Cbz protection and deprotection of Phenylalanine Methyl Ester.

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

The Fmoc group is a base-labile protecting group, typically removed with a solution of piperidine in an aprotic solvent like N,N-dimethylformamide (DMF). Its stability in acidic conditions makes it orthogonal to the Boc group, forming the basis of the widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS).[9][10]

Logical Workflow for Fmoc Protection and Deprotection:

Fmoc_Workflow Phe_OMe Phenylalanine Methyl Ester (HCl salt) Fmoc_Phe_OMe Fmoc-Phe-OMe Phe_OMe->Fmoc_Phe_OMe Fmoc-OSu, Base (e.g., NaHCO₃) Dioxane/H₂O Deprotected_Phe_OMe Phenylalanine Methyl Ester (free amine) Fmoc_Phe_OMe->Deprotected_Phe_OMe 20% Piperidine in DMF

Caption: General workflow for Fmoc protection and deprotection of Phenylalanine Methyl Ester.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection and deprotection of phenylalanine methyl ester. Yields are representative and can vary based on the scale of the reaction and purification methods.

Table 1: N-Protection of Phenylalanine Methyl Ester

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
BocDi-tert-butyl dicarbonate ((Boc)₂)OTriethylamine (TEA) or DIPEADichloromethane (DCM)0 to RT2-4>95
CbzBenzyl chloroformate (Cbz-Cl)Sodium Carbonate (Na₂CO₃)Dioxane/Water0 to RT18~82[11]
FmocFmoc-OSuSodium Bicarbonate (NaHCO₃)Dioxane/Water0 to RT12-18~85-95

Table 2: N-Deprotection of Protected Phenylalanine Methyl Ester

Protected Amino EsterDeprotection ReagentSolventTemp. (°C)Time (h)Typical Yield (%)
Boc-Phe-OMe25-50% TFA in DCMDichloromethane (DCM)0 to RT1-2High (often quantitative)[6]
Cbz-Phe-OMeH₂ (1 atm), 10% Pd/CMethanol (MeOH) or Ethanol (EtOH)RT1-3>95[7]
Fmoc-Phe-OMe20% Piperidine in DMFN,N-Dimethylformamide (DMF)RT0.2-0.5High (often quantitative)[12]

The Methyl Ester as a C-Terminal Protecting Group

The methyl ester is a simple and common protecting group for the carboxylic acid functionality. It is stable to the conditions used for Boc and Fmoc protection and deprotection. However, it is not orthogonal to all conditions, for instance, it can be cleaved under strongly acidic or basic conditions.

Formation of Phenylalanine Methyl Ester

Phenylalanine methyl ester hydrochloride is typically synthesized by reacting phenylalanine with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[13][14]

Reaction Scheme for Esterification:

Esterification Phenylalanine Phenylalanine Reagents + MeOH, SOCl₂ Phenylalanine->Reagents Phe_OMe_HCl Phenylalanine Methyl Ester HCl Reagents->Phe_OMe_HCl

Caption: Fischer-Speier esterification of Phenylalanine.

Deprotection (Saponification) of the Methyl Ester

The methyl ester can be removed by saponification, which involves hydrolysis under basic conditions (e.g., using sodium hydroxide or lithium hydroxide), followed by acidification to yield the free carboxylic acid.[15]

Logical Workflow for Methyl Ester Deprotection:

Saponification_Workflow Protected_Phe_OMe N-Protected-Phe-OMe Saponification 1. NaOH or LiOH, H₂O/Solvent 2. H⁺ (acidification) Protected_Phe_OMe->Saponification Protected_Phe_OH N-Protected-Phe-OH Saponification->Protected_Phe_OH

Caption: General workflow for the saponification of an N-protected phenylalanine methyl ester.

Experimental Protocols

Protocol 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride[13]

Materials:

  • L-Phenylalanine

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • Ethanol (EtOH)

Procedure:

  • Suspend L-phenylalanine (e.g., 9.03 g, 54.7 mmol) in anhydrous methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (e.g., 6.0 mL, 82.1 mmol) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a mixture of ethyl acetate and ethanol (95:5) to yield L-phenylalanine methyl ester hydrochloride as a white solid.

    • Typical Yield: ~97%[13]

Protocol 2: Boc Protection of L-Phenylalanine Methyl Ester

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (2.2 eq) dropwise and stir for 15-20 minutes to generate the free amine.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Boc-L-phenylalanine methyl ester.

Protocol 3: Cbz Protection of L-Phenylalanine Methyl Ester[16]

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in a mixture of water and EtOAc.

  • Cool the solution to 0 °C.

  • Add a solution of Na₂CO₃ (1.1 eq) in water, followed by the dropwise addition of Cbz-Cl (1.1 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC, typically 16-18 hours).

  • Separate the organic layer, wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Cbz-L-phenylalanine methyl ester.

    • Typical Yield: ~99%[16]

Protocol 4: Fmoc Protection of L-Phenylalanine Methyl Ester[11]

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu

  • Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in a mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.

  • Cool the mixture to 0 °C.

  • Add a solution of Fmoc-Cl (1.0 eq) in 1,4-dioxane dropwise.

  • Stir the reaction at 0 °C for 4 hours and then at room temperature for 18 hours.

  • Add water to the reaction mixture and wash with diethyl ether to remove impurities.

  • Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain Fmoc-L-phenylalanine. A similar procedure can be adapted for the methyl ester.

Protocol 5: Deprotection of Boc-L-Phenylalanine Methyl Ester[6]

Materials:

  • Boc-L-phenylalanine methyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA to a final concentration of 25-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor reaction completion using TLC.

  • Upon completion, remove the solvent and excess TFA in vacuo to yield the deprotected product as its TFA salt.

Protocol 6: Deprotection of Cbz-L-Phenylalanine Methyl Ester by Catalytic Hydrogenolysis[7]

Materials:

  • Cbz-L-phenylalanine methyl ester

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) balloon or source

Procedure:

  • Dissolve the Cbz-protected compound in methanol.

  • Add 10% Pd/C (typically 10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction under a hydrogen atmosphere (balloon) at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 7: Deprotection of Fmoc-L-Phenylalanine Methyl Ester[12]

Materials:

  • Fmoc-L-phenylalanine methyl ester

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected compound in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 15-30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure. The crude product can be purified by silica gel chromatography to remove dibenzofulvene-piperidine adduct.

Protocol 8: Saponification of N-Boc-L-Phenylalanine Methyl Ester[15]

Materials:

  • N-Boc-L-phenylalanine methyl ester

  • Methanol (MeOH)

  • Water

  • Sodium hydroxide (NaOH), 2N solution

  • Hydrochloric acid (HCl), 1N solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve N-Boc-L-phenylalanine methyl ester in methanol.

  • Add water and adjust the pH to 12 with 2N NaOH.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-L-phenylalanine.

Conclusion

The selection of an appropriate protecting group strategy is paramount for the successful synthesis of peptides and related molecules. For phenylalanine methyl ester, the Boc, Cbz, and Fmoc groups offer a versatile toolkit for the protection of the α-amino group, each with distinct deprotection conditions that allow for orthogonal strategies. The methyl ester itself serves as a robust C-terminal protecting group, readily formed and removed when necessary. By understanding the principles and protocols outlined in these notes, researchers can effectively utilize phenylalanine methyl ester in their synthetic endeavors.

References

Application Notes and Protocols: Boc-Protection of Methyl 2-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amino groups is a fundamental and critical step in peptide synthesis and the development of peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2] This document provides a detailed protocol for the Boc-protection of Methyl 2-amino-3-phenylpropanoate, also known as L-Phenylalanine methyl ester, a common building block in the synthesis of peptides and other pharmaceuticals.[3][4] The reaction involves the treatment of the amino acid ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5][6]

Reaction Principle

The Boc-protection of L-Phenylalanine methyl ester proceeds via the nucleophilic attack of the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. A base is typically employed to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards the formation of the N-Boc protected product.[5]

Experimental Protocol

This protocol describes a general and widely applicable method for the Boc-protection of L-Phenylalanine methyl ester.

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Free Amine: To a round-bottom flask, add L-Phenylalanine methyl ester hydrochloride (1.0 equivalent). Dissolve the solid in anhydrous dichloromethane (DCM).

  • Add triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIEA) (1.1 equivalents) dropwise to the stirred solution at room temperature. Stir the mixture for 15-20 minutes to generate the free base of L-Phenylalanine methyl ester.[5]

  • Boc-Protection Reaction: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in anhydrous DCM.

  • Add the solution of Boc₂O to the solution of the free amine dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, Boc-L-phenylalanine methyl ester, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to yield a white to off-white solid.[5][8]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Boc-protection of phenylalanine derivatives. It is important to note that yields can vary based on the specific substrate (free acid vs. ester) and reaction scale.

Starting MaterialBaseSolventReaction TimeYield (%)Reference
L-PhenylalanineSodium Hydroxidetert-Butanol/WaterOvernight78-87%[5][8]
L-AlanineTriethylamineAcetone/Water4 hours93%[9]
L-Glutamic AcidTriethylamineAcetone/Water4 hours90%[9]
L-Phenylalanine methyl ester hydrochlorideTriethylamineDichloromethaneNot specified97.8%[10]

Visualizations

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Phe-OMe This compound reaction_node + Phe-OMe->reaction_node Boc2O Di-tert-butyl dicarbonate Boc2O->reaction_node Base Base (e.g., Et3N) Solvent Solvent (e.g., DCM) Boc-Phe-OMe Boc-L-phenylalanine methyl ester reaction_node->Boc-Phe-OMe  Base, Solvent experimental_workflow start Start dissolve_amine Dissolve L-Phenylalanine methyl ester HCl in DCM start->dissolve_amine add_base Add Et3N/DIEA and stir dissolve_amine->add_base reaction Combine reactants at 0°C and stir add_base->reaction dissolve_boc Dissolve Boc2O in DCM dissolve_boc->reaction workup Aqueous work-up (NaHCO3, Brine) reaction->workup dry Dry organic layer (MgSO4/Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end End purify->end

References

Application Notes and Protocols for Fmoc-Protection of Methyl 2-amino-3-phenylpropanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in modern solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Its popularity stems from its stability under acidic conditions and its facile removal under mild basic conditions, typically with a secondary amine like piperidine. This orthogonality allows for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact.[1] This document provides detailed application notes and experimental protocols for the N-terminal Fmoc-protection of Methyl 2-amino-3-phenylpropanoate (Phenylalanine methyl ester), a common building block in peptide synthesis.

The reaction typically involves the nucleophilic attack of the primary amine of the amino acid ester on an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][2] When starting with the hydrochloride salt of the amino acid ester (H-Phe-OMe·HCl), a base is required to neutralize the salt and to facilitate the reaction.[3] Common bases include sodium bicarbonate, sodium carbonate, or tertiary amines like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[1][4]

Data Presentation: Reaction Conditions for Fmoc-Protection of this compound

The following table summarizes various reported and adapted conditions for the Fmoc-protection of Phenylalanine methyl ester. This allows for easy comparison of different methodologies to select the most suitable protocol based on available reagents, desired reaction time, and scale.

ParameterProtocol 1Protocol 2Protocol 3
Starting Material L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)L-Phenylalanine methyl ester (free amine)
Fmoc Reagent Fmoc-OSuFmoc-ClFmoc-OSu
Base Sodium Bicarbonate (NaHCO₃)N-Methylmorpholine (NMM)Triethylamine (TEA)
Solvent System Dioxane/Water (1:1)Dichloromethane (DCM)Dichloromethane (DCM)
Stoichiometry
H-Phe-OMe·HCl1.0 eq1.0 eq1.0 eq
Fmoc Reagent1.05 eq1.0 eq1.05 eq
Base2.0 eq2.1 eq3.0 eq
Temperature 0°C to Room Temperature0°C to Room Temperature0°C to Room Temperature
Reaction Time 8 - 12 hours (overnight)24 hours2 hours
Yield Typically >90%HighHigh
Reference Adapted from[1]Adapted from[4]Adapted from[5]

Experimental Protocols

Protocol 1: Fmoc-Protection using Fmoc-OSu and Sodium Bicarbonate

This protocol is a standard and widely used method for the Fmoc-protection of amino acids and their esters.

Materials:

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the cooled amino acid ester solution over a period of 30-60 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (8-12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x volumes), water (1 x volume), and brine (1 x volume).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Protocol 2: Fmoc-Protection using Fmoc-Cl and N-Methylmorpholine

This protocol is suitable for reactions in a non-aqueous solvent system.

Materials:

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend L-Phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0°C in an ice bath.

  • Add N-Methylmorpholine (2.1 eq) dropwise to the suspension and stir for 15 minutes to neutralize the hydrochloride salt.

  • In a separate flask, dissolve Fmoc-Cl (1.0 eq) in anhydrous DCM.

  • Add the Fmoc-Cl solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to stir at 0°C for 2 hours, and then let it warm to room temperature and stir for an additional 22 hours (or overnight).

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x volumes), saturated NaHCO₃ solution (2 x volumes), and brine (1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizations

Experimental Workflow for Fmoc-Protection

G Experimental Workflow for Fmoc-Protection of this compound cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve H-Phe-OMe.HCl and Base in Solvent mix Combine Reactants at 0°C start->mix reagent Dissolve Fmoc Reagent in Solvent reagent->mix react Stir at Room Temperature (2-24h) mix->react extract Aqueous Work-up (Extraction & Washes) react->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify product Fmoc-Phe-OMe purify->product

Caption: A generalized workflow for the synthesis of Fmoc-Phe-OMe.

Signaling Pathway: Chemical Mechanism of Fmoc-Protection

G Chemical Mechanism of Fmoc-Protection cluster_reactants cluster_intermediate cluster_products phe_ome H₂N-CH(CH₂Ph)-COOCH₃ (Phenylalanine methyl ester) tetrahedral Tetrahedral Intermediate phe_ome->tetrahedral Nucleophilic Attack fmoc_osu Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) fmoc_osu->tetrahedral fmoc_phe_ome Fmoc-NH-CH(CH₂Ph)-COOCH₃ (Fmoc-Phe-OMe) tetrahedral->fmoc_phe_ome Collapse of Intermediate hosu N-Hydroxysuccinimide tetrahedral->hosu Leaving Group Departure

Caption: Mechanism of Fmoc-protection of Phenylalanine methyl ester using Fmoc-OSu.

References

Application Notes and Protocols: Methyl 2-amino-3-phenylpropanoate as a Versatile Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-phenylpropanoate, the methyl ester of the amino acid phenylalanine, is a crucial building block in the field of peptide synthesis. Its application is particularly prominent in solution-phase peptide synthesis, where the protection of the C-terminus as a methyl ester prevents its participation in the coupling reaction, allowing for the specific formation of a peptide bond at the N-terminus. This strategy is fundamental in the stepwise synthesis of peptides and peptidomimetics, which are of significant interest in drug discovery and development due to their diverse biological activities. The incorporation of phenylalanine residues is common in the design of bioactive peptides, including enzyme inhibitors and receptor ligands.

This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound hydrochloride in peptide synthesis. The protocols focus on the synthesis of a dipeptide, a foundational technique in the construction of more complex peptide chains.

Data Presentation: Performance of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions such as racemization. The following tables summarize the performance of common coupling reagents used in conjunction with N-protected phenylalanine for coupling to an amino acid ester like this compound.

Table 1: Comparison of HBTU and HATU for Solution-Phase Coupling of Boc-L-Phenylalanine

ParameterHBTUHATUCitation
Typical Yield >90%>90%[1]
Typical Reaction Time 1 - 4 hours30 minutes - 2 hours[1]
Reactivity HighVery High[1]
Racemization Risk LowVery Low[1]
Key Advantages Good balance of reactivity and cost, reliable for standard couplings.High reactivity, low racemization rates, effective for sterically hindered amino acids.[1]
Key Disadvantages Can be less effective than HATU in preventing racemization for sensitive amino acids.Higher cost compared to HBTU.[1]

Table 2: Representative Yields for Dipeptide Synthesis Steps

StepProductTypical YieldCitation
N-terminal Protection N-Boc-L-phenylalanineHigh[2]
C-terminal Protection L-phenylalanine methyl ester hydrochlorideHigh[3]
Peptide Coupling (DCC/HOBt) N-Boc-L-phenylalanyl-L-phenylalanine methyl ester78-87%[2]
N-terminal Deprotection (TFA) L-phenylalanyl-L-phenylalanine methyl esterHigh[2]

Mandatory Visualization

Experimental and Signaling Pathways

PeptideSynthesisWorkflow cluster_start Starting Materials cluster_protection Protection Steps cluster_coupling Peptide Coupling cluster_deprotection Deprotection Phe_OH L-Phenylalanine Phe_OMe_HCl L-Phenylalanine methyl ester hydrochloride Phe_OH->Phe_OMe_HCl Esterification (SOCl2/MeOH) Boc_Phe_OH N-Boc-L-phenylalanine Phe_OH->Boc_Phe_OH Boc Protection (Boc)2O MeOH Methanol Boc2O Di-tert-butyl dicarbonate Coupling Coupling Reaction (e.g., DCC, HOBt) Phe_OMe_HCl->Coupling Boc_Phe_OH->Coupling Protected_Dipeptide N-Boc-Phe-Phe-OMe Coupling->Protected_Dipeptide Deprotection N-terminal Deprotection (e.g., TFA) Protected_Dipeptide->Deprotection Final_Dipeptide L-Phenylalanyl-L-phenylalanine methyl ester Deprotection->Final_Dipeptide

Caption: Overall workflow for the synthesis of a dipeptide using this compound.

DCCCouplingMechanism cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling & Products Boc_Phe_OH N-Boc-L-phenylalanine O_Acylisourea O-Acylisourea Intermediate (highly reactive) Boc_Phe_OH->O_Acylisourea DCC DCC DCC->O_Acylisourea Activation Phe_OMe L-Phenylalanine methyl ester Tetrahedral_Intermediate Tetrahedral Intermediate Phe_OMe->Tetrahedral_Intermediate Nucleophilic Attack O_Acylisourea->Tetrahedral_Intermediate Protected_Dipeptide N-Boc-Phe-Phe-OMe Tetrahedral_Intermediate->Protected_Dipeptide Collapse DCU Dicyclohexylurea (DCU) (insoluble byproduct) Tetrahedral_Intermediate->DCU

Caption: Simplified mechanism of DCC-mediated peptide bond formation.[2]

Experimental Protocols

Protocol 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This protocol describes the esterification of L-phenylalanine to protect the carboxylic acid group.

Materials and Reagents:

  • L-Phenylalanine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Ice bath

Procedure:

  • Add 95 mL of methanol to a 250-mL round-bottomed flask.[3]

  • Add 3.0 g (0.018 mole) of L-phenylalanine to the methanol.[3]

  • Cool the mixture in an ice bath for 10 minutes.[3]

  • While the mixture is still cold, add 2.6 mL (0.036 mole) of thionyl chloride dropwise. All the solid should dissolve during the addition.[3]

  • Reflux the mixture for 20 minutes.[3]

  • Perform a vacuum distillation to remove the solvent until no less than 5 mL of liquid remains.[3] The resulting product is L-phenylalanine methyl ester hydrochloride.

Protocol 2: Synthesis of N-Boc-L-phenylalanine

This protocol details the protection of the amino group of L-phenylalanine with a Boc group.[2]

Materials and Reagents:

  • L-Phenylalanine

  • Sodium hydroxide (NaOH)

  • Water

  • tert-Butanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Pentane or hexane

  • Citric acid solution

  • Ice bath

Procedure:

  • In a large flask, dissolve sodium hydroxide (e.g., 44 g, 1.1 mol) in water (1.1 L).[2]

  • Add L-phenylalanine (e.g., 165.2 g, 1 mol) and tert-butanol (750 mL) to the stirred solution.[2]

  • Add di-tert-butyl dicarbonate (e.g., 223 g, 1 mol) dropwise to the mixture over 1 hour. A white precipitate may form.[2]

  • Continue stirring for 30 minutes after the addition is complete.[2]

  • Remove the tert-butanol under reduced pressure.[2]

  • Wash the remaining aqueous solution with an organic solvent like pentane or hexane.[2]

  • Cool the aqueous layer in an ice bath and acidify to approximately pH 3 with a cold citric acid solution.[2]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield N-Boc-L-phenylalanine.[2]

Protocol 3: Coupling of N-Boc-L-phenylalanine with L-Phenylalanine Methyl Ester Hydrochloride (DCC/HOBt Method)

This protocol describes the formation of the dipeptide N-Boc-L-phenylalanyl-L-phenylalanine methyl ester.

Materials and Reagents:

  • N-Boc-L-phenylalanine

  • L-Phenylalanine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Chloroform (CHCl₃)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-phenylalanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF or CHCl₃.[4]

  • Cool the solution to 0°C and add N-methylmorpholine (1.1 equivalents) to neutralize the hydrochloride salt. Stir for 15 minutes.[4]

  • In a separate flask, dissolve N-Boc-L-phenylalanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or CHCl₃.[5]

  • Add DCC (1.1 equivalents) to the N-Boc-L-phenylalanine solution at 0°C and stir for 15 minutes to pre-activate the amino acid.[5]

  • Add the neutralized L-phenylalanine methyl ester solution to the activated N-Boc-L-phenylalanine solution.[5]

  • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.[4][5]

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the residue with the reaction solvent and combine the filtrates.[4]

  • Wash the filtrate with 5% NaHCO₃ solution and saturated NaCl solution.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to obtain the crude product.[4]

  • The crude product can be purified by recrystallization.[2][4]

Protocol 4: N-terminal Deprotection of N-Boc-Phe-Phe-OMe

This protocol describes the removal of the Boc protecting group to yield the final dipeptide.

Materials and Reagents:

  • N-Boc-L-phenylalanyl-L-phenylalanine methyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the protected dipeptide in a 25% solution of TFA in DCM.[2]

  • Stir the reaction mixture at room temperature for 1-2 hours.[2]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[2]

  • Remove the solvent and excess TFA in vacuo to yield the product, typically as a TFA salt.[2]

References

Application Notes and Protocols for the GC-MS Analysis of Methyl 2-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the derivatization of Methyl 2-amino-3-phenylpropanoate (also known as Phenylalanine methyl ester) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are designed to enhance the volatility and thermal stability of the analyte, thereby improving its chromatographic separation and detection.

Introduction

This compound is an ester of the amino acid phenylalanine. For successful analysis by GC-MS, the polar primary amine group must be derivatized to increase the molecule's volatility and reduce its interaction with the stationary phase of the GC column. The primary derivatization strategies for this compound involve N-silylation and N-acylation. For enantiomeric analysis, chiral derivatizing agents can be employed to form diastereomers that can be separated on a non-chiral column.

Derivatization Strategies

The selection of a derivatization method depends on the specific requirements of the analysis, such as desired sensitivity, potential for automation, and the need for chiral separation.

N-Silylation

Silylation involves the replacement of the active hydrogen of the primary amine with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This method is highly effective at increasing volatility and is widely used in metabolomics.[1]

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, or N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). MTBSTFA derivatives are generally more stable towards hydrolysis than TMS derivatives.

N-Acylation

Acylation involves the reaction of the primary amine with an acylating agent, such as an acid anhydride or an acyl chloride. This method introduces an acyl group, which increases the volatility and can improve chromatographic peak shape. Fluorinated acylating agents can enhance sensitivity in electron capture negative ionization (ECNI) MS.

  • Reagents: Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric anhydride (HFBA) are common choices for introducing fluorine atoms. Alkyl chloroformates, such as ethyl chloroformate or methyl chloroformate, are also effective.[1]

Chiral Derivatization

For the separation of the D- and L-enantiomers of this compound, a chiral derivatizing agent (CDA) can be used to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.

  • Reagents: (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) is a common chiral derivatizing agent for amines and amino acids.

Data Presentation

The following table summarizes quantitative data for derivatization methods applicable to amino acids and related compounds for GC-MS analysis. It is important to note that performance metrics can vary based on the specific analyte, matrix, and instrumentation.

Derivatization MethodAnalyte(s)Reagent(s)LODLOQLinearity (R²)Precision (RSD)Reference
Silylation UV Filters & HormonesMSTFA0.1 - 1.3 µg/L0.3 - 4.2 µg/L> 0.9< 7.2%[2]
Acylation Amino AcidsTrifluoroacetyl butyl esters< 0.1 µg/mL-Good6.7 - 18.6%
Acylation Lysine & MetabolitesPFPA---< 20%[3][4]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Experimental Protocols

Protocol 1: N-Silylation using BSTFA + 1% TMCS

This protocol is adapted for the derivatization of the primary amine group of this compound.

Materials:

  • This compound standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Ensure the sample is dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen or by lyophilization.

  • To the dried sample in a reaction vial, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[5]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

GC-MS Conditions (General):

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[5]

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Protocol 2: N-Acylation using Pentafluoropropionic Anhydride (PFPA)

This protocol describes the acylation of the primary amine group.

Materials:

  • This compound standard or sample

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Ensure the sample is dry.

  • Add 100 µL of a 1:4 (v/v) solution of PFPA in ethyl acetate to the dried sample.[6]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 65°C for 30 minutes.[6]

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.

GC-MS Conditions (General):

  • Use similar GC-MS conditions as described in Protocol 4.1, adjusting the temperature program as needed based on the volatility of the derivative.

Protocol 3: Chiral Derivatization using (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC)

This protocol is for the formation of diastereomers for enantiomeric separation.

Materials:

  • Racemic this compound standard or sample

  • (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) solution in dichloromethane (1 mg/mL)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • GC-MS system

Procedure:

  • Ensure the sample is dry and dissolved in 100 µL of dichloromethane.

  • Add 10 µL of triethylamine to the vial.

  • Add 100 µL of the TFAPC solution to the vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Let the reaction proceed at room temperature for 30 minutes.

  • The sample is now ready for injection into the GC-MS.

GC-MS Conditions (General):

  • Column: A non-chiral column such as a DB-5ms is suitable for separating the resulting diastereomers.

  • Injector and MS conditions: Similar to Protocol 4.1. The oven temperature program may need to be optimized to achieve baseline separation of the diastereomeric peaks.

Visualizations

The following diagrams illustrate the experimental workflows for the described derivatization protocols.

Silylation_Workflow Start Start: Dry Sample of This compound Add_Reagents Add Pyridine and BSTFA + 1% TMCS Start->Add_Reagents Vortex_Heat Vortex and Heat (70°C, 30 min) Add_Reagents->Vortex_Heat Cool Cool to Room Temperature Vortex_Heat->Cool GCMS_Analysis GC-MS Analysis Cool->GCMS_Analysis

Caption: N-Silylation Workflow.

Acylation_Workflow Start Start: Dry Sample of This compound Add_Reagent Add PFPA in Ethyl Acetate Start->Add_Reagent Vortex_Heat Vortex and Heat (65°C, 30 min) Add_Reagent->Vortex_Heat Cool_Evaporate Cool and Evaporate Reagent Vortex_Heat->Cool_Evaporate Reconstitute Reconstitute in Solvent Cool_Evaporate->Reconstitute GCMS_Analysis GC-MS Analysis Reconstitute->GCMS_Analysis

Caption: N-Acylation Workflow.

Chiral_Derivatization_Workflow Start Start: Sample in DCM Add_TEA Add Triethylamine Start->Add_TEA Add_TFAPC Add TFAPC Solution Add_TEA->Add_TFAPC Vortex_React Vortex and React (RT, 30 min) Add_TFAPC->Vortex_React GCMS_Analysis GC-MS Analysis Vortex_React->GCMS_Analysis

Caption: Chiral Derivatization Workflow.

References

Application Notes and Protocols: Methyl 2-amino-3-phenylpropanoate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-phenylpropanoate, commonly known as L-phenylalanine methyl ester, is a versatile and economically significant chiral building block derived from the natural amino acid L-phenylalanine. Its inherent stereochemistry, coupled with the synthetically accessible amino and ester functionalities, makes it a valuable precursor in a multitude of asymmetric syntheses. These applications are pivotal in the pharmaceutical industry, where the stereochemical purity of a drug molecule can determine its efficacy and safety.

This document provides detailed application notes and experimental protocols for the use of L-phenylalanine methyl ester in asymmetric synthesis, focusing on its role as a chiral precursor for the synthesis of complex molecules, including chiral heterocycles and N-methylated amino acids.

Application 1: Diastereoselective Synthesis of Chiral Tetramic Acids

L-Phenylalanine methyl ester serves as a foundational chiral starting material for the synthesis of chiral tetramic acids, which are important structural motifs in various natural products with diverse biological activities. The following protocol details the preparation of (S)-5-Benzylpyrrolidine-2,4-dione, a key intermediate, starting from L-phenylalanine methyl ester hydrochloride.

Quantitative Data Summary
StepProductStarting MaterialReagentsYield (%)Enantiomeric Excess (ee%)
1(S)-2-[2-(methoxycarbonyl)acetylamino]-3-phenylpropanoic acid methyl esterL-Phenylalanine methyl ester hydrochlorideMethyl malonyl chloride, NaHCO₃99100
2(5S)-5-Benzyl-3-methoxycarbonyl-2,4-dioxopyrrolidine(S)-2-[2-(methoxycarbonyl)acetylamino]-3-phenylpropanoic acid methyl esterSodium methoxide88>99
3(S)-5-Benzylpyrrolidine-2,4-dione(5S)-5-Benzyl-3-methoxycarbonyl-2,4-dioxopyrrolidineAcetic acid, H₂O96>99
Experimental Protocols

Step 1: Synthesis of (S)-2-[2-(methoxycarbonyl)acetylamino]-3-phenylpropanoic acid methyl ester [1]

  • Reaction Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and an addition funnel.

  • Reagents:

    • L-Phenylalanine methyl ester hydrochloride (25.0 g, 116 mmol, 1.00 equiv)

    • Sodium bicarbonate (29.2 g, 348 mmol, 3.00 equiv)

    • Dichloromethane (CH₂Cl₂) (250 mL)

    • Water (250 mL)

    • Methyl malonyl chloride (12.5 mL, 122 mmol, 1.05 equiv)

  • Procedure:

    • To the reaction flask, add L-phenylalanine methyl ester hydrochloride, sodium bicarbonate, dichloromethane, and water.

    • Cool the biphasic mixture to 0 °C using an ice bath while stirring vigorously.

    • Add methyl malonyl chloride dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 20 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 150 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product as a faint yellow oil.

Step 2: Synthesis of (5S)-5-Benzyl-3-methoxycarbonyl-2,4-dioxopyrrolidine [1]

  • Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and a thermometer.

  • Reagents:

    • (S)-2-[2-(methoxycarbonyl)acetylamino]-3-phenylpropanoic acid methyl ester (27.8 g, 94.8 mmol, 1.00 equiv)

    • Methanol (MeOH) (200 mL)

    • Sodium methoxide solution (25 wt% in methanol, 43.1 mL, 189 mmol, 2.00 equiv)

  • Procedure:

    • Dissolve the starting material in methanol in the reaction flask.

    • Heat the solution to 65 °C.

    • Add the sodium methoxide solution dropwise over 10 minutes.

    • After the addition, maintain the reaction at reflux for 1 hour.

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Slowly add concentrated hydrochloric acid to acidify the mixture to pH 2.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the product as a white solid.

Step 3: Synthesis of (S)-5-Benzylpyrrolidine-2,4-dione [1]

  • Reaction Setup: A 250-mL, round-bottomed flask is equipped with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • (5S)-5-Benzyl-3-methoxycarbonyl-2,4-dioxopyrrolidine (20.0 g, 76.5 mmol, 1.00 equiv)

    • Acetic acid (100 mL)

    • Water (100 mL)

  • Procedure:

    • Combine the starting material, acetic acid, and water in the reaction flask.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvents.

    • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford the final product as a white crystalline solid.

Workflow Diagram

G cluster_0 Synthesis of (S)-5-Benzylpyrrolidine-2,4-dione L-Phe-OMe HCl L-Phenylalanine methyl ester HCl Acylation Acylation L-Phe-OMe HCl->Acylation Methyl malonyl chloride, NaHCO3 Intermediate_1 (S)-2-[2-(methoxycarbonyl)acetylamino] -3-phenylpropanoic acid methyl ester Acylation->Intermediate_1 Cyclization Dieckmann Cyclization Intermediate_1->Cyclization NaOMe, MeOH Intermediate_2 (5S)-5-Benzyl-3-methoxycarbonyl -2,4-dioxopyrrolidine Cyclization->Intermediate_2 Decarboxylation Hydrolysis & Decarboxylation Intermediate_2->Decarboxylation AcOH, H2O Final_Product (S)-5-Benzylpyrrolidine-2,4-dione Decarboxylation->Final_Product

Caption: Workflow for the synthesis of (S)-5-Benzylpyrrolidine-2,4-dione.

Application 2: Synthesis of N-Methyl-L-phenylalanine

L-Phenylalanine methyl ester is a convenient starting material for the synthesis of N-methylated amino acids, which are important components in medicinal chemistry for enhancing the pharmacokinetic properties of peptides. The following protocol describes the synthesis of N-methyl-L-phenylalanine methyl ester via the Fukuyama amine synthesis.

Quantitative Data Summary
StepProductStarting MaterialReagentsYield (%)
1N-(2-Nitrobenzenesulfonyl)-L-phenylalanine methyl esterL-Phenylalanine methyl ester hydrochloride2-Nitrobenzenesulfonyl chloride, Et₃N97.8
2N-Methyl-N-(2-nitrobenzenesulfonyl)-L-phenylalanine methyl esterN-(2-Nitrobenzenesulfonyl)-L-phenylalanine methyl esterMethyl p-toluenesulfonate, K₂CO₃98.2
3N-Methyl-L-phenylalanine methyl esterN-Methyl-N-(2-nitrobenzenesulfonyl)-L-phenylalanine methyl esterThiophenol, K₂CO₃89.3
Experimental Protocols

Step 1: Synthesis of N-(2-Nitrobenzenesulfonyl)-L-phenylalanine methyl ester [2]

  • Reaction Setup: A 100-mL, round-bottomed flask equipped with a magnetic stir bar.

  • Reagents:

    • L-Phenylalanine methyl ester hydrochloride (1.08 g, 5 mmol)

    • Triethylamine (Et₃N) (1.5 mL, 11 mmol)

    • Dry dichloromethane (CH₂Cl₂) (40 mL)

    • 2-Nitrobenzenesulfonyl chloride (1.16 g, 5.25 mmol)

  • Procedure:

    • Suspend L-phenylalanine methyl ester hydrochloride in dry dichloromethane.

    • Add triethylamine and stir until the solution becomes clear.

    • Add 2-nitrobenzenesulfonyl chloride portion-wise at room temperature.

    • Stir the reaction mixture for 2 hours.

    • Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography (silica gel, ethyl acetate/hexane gradient) to yield the product as a light yellow solid.

Step 2: Synthesis of N-Methyl-N-(2-nitrobenzenesulfonyl)-L-phenylalanine methyl ester [2]

  • Reaction Setup: A 50-mL, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • N-(2-Nitrobenzenesulfonyl)-L-phenylalanine methyl ester (1.82 g, 5 mmol)

    • Anhydrous potassium carbonate (K₂CO₃) (1.38 g, 10 mmol)

    • Dry acetone (20 mL)

    • Methyl p-toluenesulfonate (1.02 g, 5.5 mmol)

  • Procedure:

    • Dissolve the starting material in dry acetone.

    • Add anhydrous potassium carbonate and methyl p-toluenesulfonate.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the product as a yellow oil.

Step 3: Synthesis of N-Methyl-L-phenylalanine methyl ester [2]

  • Reaction Setup: A 50-mL, round-bottomed flask equipped with a magnetic stir bar.

  • Reagents:

    • N-Methyl-N-(2-nitrobenzenesulfonyl)-L-phenylalanine methyl ester (0.756 g, 2 mmol)

    • Anhydrous potassium carbonate (K₂CO₃) (0.83 g, 6 mmol)

    • Dry acetonitrile (CH₃CN) (10 mL)

    • Thiophenol (0.24 mL, 2.4 mmol)

  • Procedure:

    • Dissolve the starting material in dry acetonitrile.

    • Add anhydrous potassium carbonate and thiophenol.

    • Stir the mixture at room temperature for 3 hours.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by flash chromatography (silica gel, chloroform/methanol gradient) to afford the final product.

Reaction Scheme

G cluster_1 Synthesis of N-Methyl-L-phenylalanine methyl ester Start L-Phenylalanine methyl ester HCl Step1 Protection Start->Step1 2-Nitrobenzenesulfonyl chloride, Et3N Intermediate1 N-(2-Nitrobenzenesulfonyl)- L-phenylalanine methyl ester Step1->Intermediate1 Step2 Methylation Intermediate1->Step2 Methyl p-toluenesulfonate, K2CO3 Intermediate2 N-Methyl-N-(2-nitrobenzenesulfonyl)- L-phenylalanine methyl ester Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Thiophenol, K2CO3 Product N-Methyl-L-phenylalanine methyl ester Step3->Product

Caption: Reaction scheme for the synthesis of N-Methyl-L-phenylalanine methyl ester.

Conclusion

This compound is a cornerstone chiral building block in asymmetric synthesis. The protocols detailed herein demonstrate its utility in constructing complex chiral molecules with high stereochemical control. These methods are applicable in various research and development settings, particularly in the synthesis of pharmaceutical intermediates and biologically active compounds. The straightforward and high-yielding nature of these transformations underscores the importance of L-phenylalanine methyl ester in the synthetic chemist's toolbox.

References

Protocols for N-acylation of Methyl 2-amino-3-phenylpropanoate: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-acylation of Methyl 2-amino-3-phenylpropanoate, also known as L-Phenylalanine methyl ester. This common transformation is a fundamental step in peptide synthesis and the development of various pharmaceutical compounds. The following sections offer a comparative overview of different acylation methods, detailed experimental procedures, and visual workflows to guide researchers in selecting and performing the optimal reaction for their specific needs.

Overview of N-Acylation Methods

N-acylation of this compound involves the formation of an amide bond between the primary amine of the amino acid ester and an acylating agent. Common methods include the use of acyl chlorides, acid anhydrides, or coupling agents to activate a carboxylic acid. The choice of method depends on the desired acyl group, scale of the reaction, and sensitivity of the substrates.

Data Summary of N-Acylation Protocols

The following table summarizes quantitative data from various reported protocols for the N-acylation of this compound, providing a basis for comparison of different methodologies.

Acylating AgentReagents/CatalystSolventProductYield (%)M.p. (°C)
Acetic AnhydrideSodium BicarbonateDiethyl Ether / WaterN-acetyl-L-phenylalanine methyl ester--
N-acetyl-D,L-phenylalanineSulfuric AcidMethanolN-acetyl-D,L-phenylalanine methyl ester7562-64
Azlactone of N-acetyl-acetaminocinnamic acidSodium Methoxide, Raney Nickel, H₂MethanolN-acetyl-D,L-phenylalanine methyl ester9562-63
N-acetyl-L-phenylalanine2-chloro-1-methylpyridinium iodide, 1-methylimidazoleMethanolN-acetyl-L-phenylalanine methyl ester77-
Benzoic Anhydride--N-benzoyl-L-phenylalanine methyl ester--
4-Methylbenzoyl Chloride--N-(4-methylbenzoyl)-L-tryptophan methyl ester76117-119
Acyl Chloride (General)Pyridine or TriethylamineDichloromethaneN-acyl-5-amino-3-methylpicolinate80-95-

Experimental Protocols

This section provides detailed, step-by-step methodologies for key N-acylation reactions of this compound.

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol describes a standard procedure for the N-acetylation of this compound using acetic anhydride under basic conditions.

Materials:

  • This compound hydrochloride (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Sodium Bicarbonate (2.5 eq)

  • Diethyl ether

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound hydrochloride in water in a round-bottom flask.

  • Cool the solution in an ice bath and add a solution of sodium bicarbonate in water.

  • To the stirred solution, add acetic anhydride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-acetyl-L-phenylalanine methyl ester.

  • The crude product can be further purified by recrystallization from a suitable solvent system like diethyl ether-petroleum ether.[1]

Protocol 2: N-Benzoylation using Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol details the N-benzoylation of this compound using benzoyl chloride under Schotten-Baumann conditions, which is a common method for forming amides from amines and acyl chlorides.[2]

Materials:

  • This compound hydrochloride (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Sodium Hydroxide solution (e.g., 2 M)

  • Dichloromethane or Diethyl Ether

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound hydrochloride in dichloromethane in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the sodium hydroxide solution to the stirred suspension.

  • Add benzoyl chloride dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, 1 M HCl solution, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude N-benzoyl-L-phenylalanine methyl ester.

  • Purify the product by column chromatography or recrystallization if necessary.

Visualizing the Workflow and Methodologies

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships between different N-acylation strategies.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound reaction_mix Combine and Stir (Control Temperature) start->reaction_mix acyl_agent Acylating Agent (e.g., Acyl Chloride, Anhydride) acyl_agent->reaction_mix base Base (e.g., NaHCO₃, Et₃N) base->reaction_mix solvent Solvent (e.g., DCM, Ether) solvent->reaction_mix quench Quench Reaction reaction_mix->quench extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure N-acyl-Methyl-2-amino-3-phenylpropanoate purify->product

Caption: General workflow for the N-acylation of this compound.

logical_relationships cluster_main N-Acylation of this compound cluster_methods Acylation Methods cluster_acyl_chloride Using Acyl Chlorides cluster_anhydride Using Acid Anhydrides cluster_coupling Using Coupling Agents main_goal Synthesis of N-acyl-Phenylalanine Methyl Ester acyl_chloride Acyl Chlorides main_goal->acyl_chloride anhydride Acid Anhydrides main_goal->anhydride coupling Carboxylic Acids + Coupling Agents main_goal->coupling schotten_baumann Schotten-Baumann (aq. base) acyl_chloride->schotten_baumann organic_base Organic Base (e.g., Pyridine, Et₃N) in organic solvent acyl_chloride->organic_base basic_cond Basic Conditions (e.g., NaHCO₃) anhydride->basic_cond dcc Carbodiimides (e.g., DCC, EDCI) coupling->dcc mukaiyama Mukaiyama's Reagent coupling->mukaiyama

References

Application of Methyl 2-amino-3-phenylpropanoate in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-amino-3-phenylpropanoate, the methyl ester of the amino acid L-phenylalanine, is a versatile and pivotal building block in the landscape of drug discovery and development. Its inherent structural features, comprising a primary amine, a carboxylic ester, and a benzyl side chain, provide a rich scaffold for chemical modification and the synthesis of a diverse array of bioactive molecules. This document provides an in-depth overview of the applications of this compound, complete with detailed experimental protocols and quantitative data, to guide researchers and scientists in leveraging this compound for the development of novel therapeutics.

Application Notes

This compound and its derivatives have been instrumental in the development of inhibitors for various enzymes implicated in a range of diseases, including cancer, infectious diseases, and skin disorders.

Aminopeptidase N (APN/CD13) Inhibitors for Cancer Therapy

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is overexpressed on the surface of various cancer cells.[1] It plays a crucial role in tumor growth, invasion, metastasis, and angiogenesis by cleaving N-terminal amino acids from various peptide substrates.[1] Consequently, the inhibition of APN/CD13 has emerged as a promising strategy for cancer treatment.[1]

Derivatives of this compound have been synthesized and evaluated as APN/CD13 inhibitors. These compounds often act as peptidomimetics, mimicking the natural substrates of the enzyme to achieve potent and selective inhibition.

Tyrosinase Inhibitors for Hyperpigmentation Disorders

Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[2] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2] Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots. Therefore, tyrosinase inhibitors are of significant interest in dermatology and cosmetics.

Hydroxypyridinone-L-phenylalanine conjugates, synthesized from kojic acid and this compound, have demonstrated potent inhibitory effects against mushroom tyrosinase.[3][4] These compounds act as mixed-type inhibitors, suggesting they can bind to both the free enzyme and the enzyme-substrate complex.[3]

Cysteine Protease Inhibitors for Infectious Diseases

Cysteine proteases are a class of enzymes that play critical roles in the life cycles of various pathogens, including parasites and viruses. The development of inhibitors against these proteases is a key strategy for combating infectious diseases. Nitrile-based peptidomimetic inhibitors have shown promise in this area, with the nitrile group acting as a "warhead" that covalently interacts with the catalytic cysteine residue of the protease.[5] this compound serves as a valuable scaffold for the synthesis of these targeted inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative data for various derivatives of this compound as enzyme inhibitors.

Table 1: Inhibitory Activity of Peptidomimetic Derivatives against Aminopeptidase N (APN/CD13)

CompoundTarget EnzymeIC50 (µM)Positive ControlIC50 of Control (µM)Reference
Compound 4APN/CD1310.2 ± 0.9Bestatin13.1 ± 0.7[1]

Table 2: Inhibitory Activity of Hydroxypyridinone-L-phenylalanine Conjugates against Mushroom Tyrosinase

CompoundMonophenolase Activity IC50 (µM)Diphenolase Activity IC50 (µM)Inhibition TypeReference
5e12.64.0Mixed-type[3][4]

Experimental Protocols

Protocol 1: Synthesis of (S)-methyl 2-amino-3-phenylpropanoate hydrochloride

This protocol describes the synthesis of the hydrochloride salt of this compound from L-phenylalanine.

Materials:

  • L-Phenylalanine

  • Methanol (anhydrous)

  • Thionyl chloride

  • Dry ether

Procedure:

  • Suspend L-Phenylalanine (18.2 mmol, 3.0 g) in anhydrous methanol (21 ml) in a round-bottom flask.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (20.0 mmol, 1.45 ml) to the suspension over a period of 20 minutes.

  • Heat the reaction mixture on a steam bath for 1 hour.

  • Allow the reaction to proceed at ambient temperature overnight.

  • Add dry ether to the solution until turbidity appears.

  • Refrigerate the mixture for several hours to allow for crystallization of the methyl ester.

  • Collect the product by filtration to afford (S)-methyl 2-amino-3-phenylpropanoate hydrochloride.

Protocol 2: Aminopeptidase N (APN/CD13) Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of compounds against APN/CD13 using L-Leu-p-nitroanilide as a substrate.

Materials:

  • Microsomal aminopeptidase from Porcine Kidney

  • L-Leu-p-nitroanilide

  • 50 mM Phosphate Buffered Saline (PBS), pH 7.2

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the test compound solutions.

  • Add the APN enzyme solution to each well containing the test compound.

  • Incubate the plate at 37°C for 5 minutes.

  • Add the L-Leu-p-nitroanilide substrate solution to each well to initiate the reaction.

  • Incubate the plate for another 30 minutes at 37°C.

  • Measure the absorbance at 405 nm using a microplate reader to quantify the hydrolysis of the substrate.

  • Calculate the IC50 values by plotting the percentage of inhibition against the concentration of the test compounds.[6]

Protocol 3: Tyrosinase Inhibition Assay

This protocol describes the method for evaluating the inhibitory effect of compounds on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • 0.1 M Sodium Phosphate Buffer, pH 6.8

  • Test compounds

  • Kojic acid (positive control)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and kojic acid in DMSO.

  • Prepare working solutions by diluting the stock solutions in phosphate buffer. The final DMSO concentration should not exceed 1-2%.

  • In a 96-well plate, set up the following wells:

    • Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

    • Test Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).

    • Control (Enzyme) Wells: 20 µL of vehicle (e.g., 1-2% DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

    • Control Blank Wells: 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).

    • Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[3]

  • Initiate the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution to all wells. The total volume in each well should be 200 µL.

  • Incubate the plate at 37°C for 20 minutes.[3]

  • Measure the absorbance of each well at 475 nm using a microplate reader.[3]

  • Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the test compound to the rate of the uninhibited control reaction.

Visualizations

The following diagrams illustrate key processes and pathways related to the use of this compound in drug discovery.

Synthesis_Workflow cluster_start Starting Material cluster_esterification Esterification cluster_derivatization Derivatization cluster_application Therapeutic Application L-Phenylalanine L-Phenylalanine This compound This compound L-Phenylalanine->this compound Methanol, Thionyl Chloride Peptidomimetics Peptidomimetics This compound->Peptidomimetics Hydroxypyridinone Conjugates Hydroxypyridinone Conjugates This compound->Hydroxypyridinone Conjugates Nitrile-based Inhibitors Nitrile-based Inhibitors This compound->Nitrile-based Inhibitors Anticancer Anticancer Peptidomimetics->Anticancer Skin Hyperpigmentation Skin Hyperpigmentation Hydroxypyridinone Conjugates->Skin Hyperpigmentation Anti-infective Anti-infective Nitrile-based Inhibitors->Anti-infective

Caption: Synthetic workflow from L-Phenylalanine to therapeutic agents.

Tyrosinase_Inhibition_Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor Hydroxypyridinone -L-phenylalanine Conjugate Inhibitor->Tyrosinase Inhibition

Caption: Inhibition of the melanin biosynthesis pathway by a tyrosinase inhibitor.

Experimental_Workflow_APN_Assay A Prepare test compound dilutions B Add test compound and APN enzyme to 96-well plate A->B C Incubate at 37°C for 5 min B->C D Add L-Leu-p-nitroanilide substrate C->D E Incubate at 37°C for 30 min D->E F Measure absorbance at 405 nm E->F G Calculate IC50 values F->G

Caption: Workflow for the Aminopeptidase N (APN/CD13) inhibition assay.

References

Application of Methyl 2-amino-3-phenylpropanoate in Enzyme Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Methyl 2-amino-3-phenylpropanoate, also known as Phenylalanine Methyl Ester, in enzyme assays, with a primary focus on the serine protease, α-chymotrypsin.

This compound serves as a valuable substrate for α-chymotrypsin, an enzyme that preferentially cleaves peptide bonds C-terminal to aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The ester linkage in this compound is hydrolyzed by chymotrypsin, yielding methanol and the corresponding amino acid, L-phenylalanine. This reaction forms the basis of various kinetic assays to determine enzyme activity, inhibition, and substrate specificity. The D-isomer, D-Phenylalanine Methyl Ester, is resistant to hydrolysis by α-chymotrypsin and can be used in kinetic resolution studies.

Principle of the Assay

The enzymatic hydrolysis of the L-isomer of this compound by α-chymotrypsin results in the formation of a carboxylate group. This reaction can be monitored using several methods, including spectrophotometry and pH-stat titration. In spectrophotometric assays, the change in absorbance of a pH indicator due to the production of the carboxylic acid can be followed over time. Alternatively, a pH-stat titrator can be used to maintain a constant pH by adding a titrant (e.g., NaOH) to neutralize the acid produced, with the rate of titrant addition being directly proportional to the reaction velocity.

Applications

  • Determination of α-Chymotrypsin Activity: Used as a substrate to quantify the catalytic activity of α-chymotrypsin in purified enzyme preparations or biological samples.

  • Enzyme Kinetics Studies: Enables the determination of key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic rate constant (kcat), providing insights into the enzyme's catalytic efficiency and substrate affinity.

  • Inhibitor Screening: Serves as a substrate in assays designed to screen for and characterize inhibitors of α-chymotrypsin, which is crucial in drug discovery programs targeting proteases.

  • Kinetic Resolution of Racemic Mixtures: The stereospecificity of α-chymotrypsin for the L-isomer allows for the separation of racemic mixtures of D,L-Phenylalanine Methyl Ester, a process valuable in synthetic organic chemistry for the production of enantiomerically pure compounds.

Quantitative Data

The following table summarizes the kinetic parameters for the hydrolysis of L-phenylalanine methyl ester derivatives by bovine α-chymotrypsin. This data is essential for designing experiments and interpreting results.

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)ConditionsReference
N-Acetyl-L-phenylalanine methyl ester1.247.03.9 x 104pH 8.0, 25°C[1]
N-Acetyl-glycyl-L-phenylalanine methyl ester0.880.01.0 x 105pH 8.0, 25°C[1]
N-Acetyl-(glycyl)2-L-phenylalanine methyl ester0.7120.01.7 x 105pH 8.0, 25°C[1]
N-Acetyl-(glycyl)3-L-phenylalanine methyl ester0.7125.01.8 x 105pH 8.0, 25°C[1]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for α-Chymotrypsin Activity using a pH Indicator

This protocol describes a continuous spectrophotometric assay to determine the initial rate of hydrolysis of L-Phenylalanine Methyl Ester.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • L-Phenylalanine methyl ester hydrochloride

  • Tris buffer (e.g., 50 mM, pH 8.0)

  • pH indicator (e.g., phenol red, with an absorbance maximum sensitive to pH changes around 8.0)

  • Spectrophotometer with temperature control

  • Cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-Phenylalanine methyl ester hydrochloride in the assay buffer.

    • Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and keep on ice. The final concentration in the assay will depend on the enzyme's activity.

    • Prepare the assay buffer containing the pH indicator at a concentration that gives a suitable absorbance in the linear range of the spectrophotometer.

  • Assay Setup:

    • In a cuvette, add the assay buffer containing the pH indicator and the L-Phenylalanine methyl ester solution to the desired final concentrations.

    • Equilibrate the cuvette to the desired temperature (e.g., 25°C) in the spectrophotometer.

  • Initiation and Measurement:

    • Initiate the reaction by adding a small volume of the α-chymotrypsin stock solution to the cuvette and mix quickly.

    • Immediately start monitoring the change in absorbance at the wavelength where the pH indicator shows the largest change upon protonation/deprotonation (e.g., around 560 nm for phenol red).

    • Record the absorbance for a set period, ensuring the initial linear phase of the reaction is captured.

  • Data Analysis:

    • Calculate the initial reaction rate (v0) from the linear portion of the absorbance versus time plot.

    • To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the substrate, L-Phenylalanine methyl ester.

    • Plot the initial rates against substrate concentrations and fit the data to the Michaelis-Menten equation.

Protocol 2: Kinetic Resolution of D,L-Phenylalanine Methyl Ester using a pH-Stat Titrator

This protocol details a method for the enzymatic resolution of a racemic mixture of Phenylalanine Methyl Ester.

Materials:

  • D,L-Phenylalanine methyl ester hydrochloride

  • α-Chymotrypsin from bovine pancreas

  • Deionized water

  • Standardized NaOH solution (e.g., 0.1 M)

  • pH-stat titrator equipped with a pH electrode and a burette

  • Reaction vessel with a magnetic stirrer

Procedure:

  • Reaction Setup:

    • Dissolve a known amount of D,L-Phenylalanine methyl ester hydrochloride in deionized water in the reaction vessel.

    • Place the reaction vessel in a thermostated water bath to maintain a constant temperature (e.g., 25°C).

    • Immerse the pH electrode and the burette tip into the solution.

    • Start stirring the solution.

  • pH Adjustment and Enzyme Addition:

    • Adjust the initial pH of the substrate solution to the desired value (e.g., pH 7.5) using the NaOH solution.

    • Prepare a fresh solution of α-chymotrypsin in a small volume of cold deionized water.

    • Initiate the reaction by adding the α-chymotrypsin solution to the reaction vessel.

  • Titration and Monitoring:

    • The pH-stat will automatically maintain the pH at the setpoint by adding the NaOH solution to neutralize the L-phenylalanine produced.

    • Record the volume of NaOH added over time. The reaction is complete when the rate of NaOH addition becomes negligible.

  • Work-up and Analysis:

    • Once the reaction is complete, the unreacted D-Phenylalanine methyl ester can be extracted from the aqueous solution using an organic solvent (e.g., dichloromethane).

    • The L-phenylalanine remains in the aqueous layer.

    • The enantiomeric excess of the recovered D-Phenylalanine methyl ester can be determined using chiral chromatography or polarimetry.

Visualizations

Enzymatic_Hydrolysis cluster_reaction Enzymatic Hydrolysis of L-Phenylalanine Methyl Ester cluster_resolution Kinetic Resolution Enzyme α-Chymotrypsin ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds L_Product L-Phenylalanine Enzyme->L_Product Hydrolyzes L-isomer Substrate L-Phenylalanine Methyl Ester Substrate->ES_Complex Binds ES_Complex->Enzyme Releases Product1 L-Phenylalanine ES_Complex->Product1 Hydrolyzes to Product2 Methanol ES_Complex->Product2 Hydrolyzes to DL_Mixture D,L-Phenylalanine Methyl Ester DL_Mixture->Enzyme Reacts with D_Isomer D-Phenylalanine Methyl Ester (Unreacted) DL_Mixture->D_Isomer D-isomer remains

Enzymatic hydrolysis and kinetic resolution pathway.

Experimental_Workflow start Start reagent_prep Prepare Reagents (Buffer, Substrate, Enzyme) start->reagent_prep assay_setup Set up Assay (Add buffer and substrate to cuvette) reagent_prep->assay_setup temp_equil Equilibrate Temperature (e.g., 25°C) assay_setup->temp_equil initiate_reaction Initiate Reaction (Add enzyme) temp_equil->initiate_reaction monitor_absorbance Monitor Absorbance Change (Spectrophotometer) initiate_reaction->monitor_absorbance data_analysis Analyze Data (Calculate initial rate) monitor_absorbance->data_analysis kinetic_params Determine Kinetic Parameters (Michaelis-Menten Plot) data_analysis->kinetic_params end End kinetic_params->end

Workflow for spectrophotometric enzyme assay.

References

Application Notes & Protocols: Methyl 2-amino-3-phenylpropanoate as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-amino-3-phenylpropanoate, the methyl ester of the essential amino acid L-phenylalanine, is a versatile ligand in coordination chemistry. It typically acts as a bidentate ligand, coordinating to metal centers through the nitrogen atom of the primary amine and the carbonyl oxygen atom of the ester group. The resulting metal complexes have garnered significant interest due to their potential applications in catalysis, materials science, and particularly in medicinal chemistry as antimicrobial and anticancer agents.[1] This document provides an overview of the applications of these complexes and generalized protocols for their synthesis and characterization.

Application Notes

The incorporation of this compound into metal complexes can yield compounds with significant biological activity and catalytic potential.

Biological and Pharmacological Activity

Metal complexes of amino acid esters are actively researched for their therapeutic potential, which can surpass that of the free ligand.

  • Antimicrobial and Antifungal Properties: Derivatives of amino acids and their metal complexes have been evaluated for their antibacterial and antifungal properties.[2] Transition metal complexes of amino acids are being explored to combat multi-drug resistant strains of both gram-positive and gram-negative bacteria.[1]

  • Anticancer and Antileukemic Activity: The free ligand, Phenylalanine Methyl Ester (PME), has demonstrated notable antileukemic activity against various leukemia cell lines, including acute myelogenous leukemia (AML) and acute lymphocytic leukemia (ALL).[3] Furthermore, transition metal complexes involving amino acid ligands are proposed as potential anti-cancer agents against a range of cancers.[1]

  • Enzyme Inhibition: Conjugates of this compound with other molecular scaffolds have shown potent enzyme-inhibiting activity. For instance, a hydroxypyridinone-L-phenylalanine conjugate demonstrated significant inhibitory effects against mushroom tyrosinase, an enzyme involved in melanogenesis.[4][5] This suggests a potential application in treatments for hyperpigmentation disorders.

Catalysis

Chiral transition metal complexes are widely employed as asymmetric catalysts in organic synthesis.[6] While specific catalytic applications for this compound complexes are an emerging area, patents suggest their utility in various chemical reactions, leveraging the chiral nature of the ligand to induce stereoselectivity.[1]

Structural and Physicochemical Properties

Complexes formed with transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) are often crystalline, colored, and thermally stable solids.[7][8] Molar conductivity measurements frequently indicate that these complexes are non-electrolytes in solution.[2] Spectroscopic and analytical studies confirm that the coordination significantly alters the vibrational frequencies of the ligand's functional groups and leads to thermodynamically stable structures.[7]

Quantitative Data Summary

The following tables summarize key quantitative data reported for this compound derivatives and their complexes.

Table 1: Biological Activity Data This table presents the half-maximal inhibitory concentration (IC₅₀) values for a hydroxypyridinone-L-phenylalanine conjugate against mushroom tyrosinase, highlighting its potent enzyme inhibition.[4][5]

CompoundTarget EnzymeActivityIC₅₀ Value (µM)
(S)-(5-(benzyloxy)-1-octyl-4-oxo-1,4-dihydropyridin-2-yl)this compoundMushroom TyrosinaseMonophenolase12.6
(S)-(5-(benzyloxy)-1-octyl-4-oxo-1,4-dihydropyridin-2-yl)this compoundMushroom TyrosinaseDiphenolase4.0

Table 2: Representative Spectroscopic Data (FT-IR) Upon coordination to a metal ion, characteristic shifts in the vibrational frequencies of the ligand's functional groups are observed. The data below are representative changes described in the literature.[7]

Functional GroupFree Ligand ν (cm⁻¹) (Approx.)Coordinated Ligand ν (cm⁻¹) (Approx.)Interpretation
Amine (N-H Stretch)~3300 - 3400Shift to lower wavenumberWeakening of N-H bond due to electron donation from Nitrogen to metal ion.
Ester (C=O Stretch)~1735 - 1750Shift to lower wavenumberWeakening of C=O bond due to coordination of carbonyl Oxygen to metal ion.
Metal-Nitrogen (M-N)N/A~400 - 500Formation of a new coordinate bond between the metal and the amine nitrogen.
Metal-Oxygen (M-O)N/A~500 - 600Formation of a new coordinate bond between the metal and the ester oxygen.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of transition metal complexes with this compound. Researchers should adapt these methods based on the specific metal salt and desired stoichiometry.

Protocol 1: Synthesis of a Generic [M(L)₂Cl₂] Complex

This protocol describes a general procedure for synthesizing a metal complex where 'M' is a divalent transition metal (e.g., Cu(II), Co(II), Ni(II)) and 'L' is this compound.

Materials:

  • This compound hydrochloride

  • Metal(II) chloride salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Ethanol or Methanol

  • Deionized water

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware (flasks, beakers, condenser)

Procedure:

  • Ligand Preparation: Dissolve this compound hydrochloride in ethanol. To this solution, add a stoichiometric amount of a base (e.g., ethanolic NaOH or Et₃N) dropwise to deprotonate the ammonium salt and generate the free ligand in situ. Stir for 30-60 minutes at room temperature.

  • Reaction Mixture: In a separate flask, dissolve the metal(II) chloride salt in ethanol.

  • Complexation: Slowly add the ethanolic solution of the metal salt to the free ligand solution with constant stirring. A typical molar ratio is 2:1 (Ligand:Metal).

  • Reflux: Attach a reflux condenser to the reaction flask and heat the mixture to reflux (typically 60-80°C) for 2-4 hours. The formation of a colored precipitate may be observed.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with small portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the final product in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 50-60°C).

Protocol 2: Physicochemical Characterization

This protocol outlines standard techniques for characterizing the newly synthesized complexes.

1. FT-IR Spectroscopy:

  • Objective: To confirm the coordination of the ligand to the metal ion.

  • Procedure: Record the FT-IR spectra of the free ligand and the metal complex in the range of 4000-400 cm⁻¹ using the KBr pellet technique.

  • Analysis: Compare the spectra. Look for a shift to lower wavenumbers in the ν(N-H) and ν(C=O) bands of the complex compared to the free ligand. The appearance of new bands in the far-infrared region (600-400 cm⁻¹) can be attributed to ν(M-N) and ν(M-O) vibrations.[7]

2. UV-Visible Spectroscopy:

  • Objective: To study the electronic transitions and geometry of the complex.

  • Procedure: Dissolve the complex in a suitable solvent (e.g., DMSO, DMF) to prepare a dilute solution (e.g., 1x10⁻³ M). Record the electronic spectrum in the range of 200-800 nm.

  • Analysis: The spectra of transition metal complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), as well as weaker d-d transition bands that are indicative of the coordination geometry (e.g., tetrahedral, square planar).[7]

3. Molar Conductivity Measurement:

  • Objective: To determine if the complex is an electrolyte or non-electrolyte.

  • Procedure: Prepare a 1x10⁻³ M solution of the complex in a solvent like DMF or DMSO. Measure its molar conductance using a calibrated conductivity meter.

  • Analysis: Compare the obtained value with the established ranges for non-electrolytes, 1:1, 1:2, or other electrolyte types in that specific solvent. Low values typically confirm the non-electrolytic nature of the complex, indicating that the anions (e.g., chloride) are part of the coordination sphere.[2]

Visualizations

The following diagrams illustrate the coordination mode of the ligand and a general workflow for the synthesis and analysis of its metal complexes.

G cluster_ligand M Metal Ion (M) N H₂N (Amine) M->N Coordination Bond O O=C (Carbonyl) M->O Coordination Bond C_alpha N->C_alpha OMe OMe O->OMe R R (CH₂-Ph) C_alpha->O C_alpha->R

Caption: Bidentate coordination of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Reactants (Ligand + Metal Salt) step1 Dissolution in Solvent (e.g., Ethanol) start->step1 process process product product analysis analysis step2 Complexation Reaction (Stirring / Reflux) step1->step2 step3 Isolation & Purification (Filtration & Washing) step2->step3 prod Final Complex step3->prod ftir FT-IR Spectroscopy prod->ftir uvvis UV-Vis Spectroscopy prod->uvvis cond Molar Conductivity prod->cond other Other Analyses (TGA, Magnetics, etc.) prod->other

Caption: General workflow for synthesis and characterization.

References

Application Notes and Protocols for the Use of Methyl 2-amino-3-phenylpropanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the use of Methyl 2-amino-3-phenylpropanoate, also known as L-Phenylalanine methyl ester, in the context of peptide synthesis. While its primary application is in solution-phase synthesis, this guide also explores its potential, though non-standard, use in Solid-Phase Peptide Synthesis (SPPS).

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. The most prevalent strategy is the Fmoc/tBu approach, which involves the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.

Typically, SPPS is initiated by anchoring an Nα-protected amino acid with a free C-terminal carboxyl group to a functionalized resin. The use of an amino acid with a pre-existing C-terminal methyl ester, such as this compound, as the first residue to be attached to the resin is a non-standard approach. The following sections detail both a hypothetical protocol for this specialized application and the standard procedures for subsequent peptide chain elongation.

Application Note 1: Hypothetical Immobilization of this compound on a Solid Support

The direct attachment of this compound to a standard SPPS resin is not a conventional procedure. Standard protocols require a free carboxyl group on the first amino acid for esterification with a hydroxyl-functionalized resin (e.g., Wang resin) or for amide bond formation with an amine-functionalized resin. However, one could envision a transesterification reaction to attach the amino acid ester to a hydroxyl-bearing resin. This approach is experimental and would require significant optimization.

Principle: A possible, yet unproven, method involves the base-catalyzed transesterification of the methyl ester of Nα-Fmoc-protected Phenylalanine with the hydroxyl groups of a Wang or Merrifield resin. The success of this reaction would likely be limited and could be complicated by side reactions. A more plausible, though still non-standard, approach would be to use a pre-formed peptide fragment ending in a C-terminal methyl ester for fragment condensation onto a resin-bound peptide.

Challenges:

  • Low Reaction Efficiency: Transesterification onto a solid support is likely to be less efficient than direct esterification of a carboxylic acid.

  • Side Reactions: The conditions required for transesterification might lead to undesired side reactions.

  • Racemization: The risk of racemization of the C-terminal amino acid is a significant concern during the anchoring step.[1]

Due to these challenges, the purchase of a pre-loaded resin with the first amino acid is highly recommended for standard SPPS.[1]

Application Note 2: Standard Protocol for Peptide Chain Elongation (Fmoc/tBu Strategy)

Once the first amino acid is successfully anchored to the solid support, the peptide chain is elongated through a series of repeating cycles of deprotection and coupling.

Step 1: Nα-Fmoc Deprotection

The temporary Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a basic solution, typically piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This exposes a free primary or secondary amine, which is the site for the next amino acid coupling.

Step 2: Amino Acid Activation and Coupling

The carboxylic acid of the incoming Nα-Fmoc-protected amino acid is activated using a coupling reagent. This activation facilitates the formation of an amide (peptide) bond with the free amine on the resin-bound peptide chain. Common coupling reagents include carbodiimides (e.g., DIC) and onium salts (e.g., HBTU, HATU), often used with an additive like HOBt to improve efficiency and reduce racemization. An excess of the activated amino acid is used to drive the reaction to completion.[2]

Step 3: Washing

After the coupling reaction, the resin is thoroughly washed to remove excess reagents, the activated amino acid, and any soluble byproducts. This washing step is crucial for the purity of the final peptide.

These three steps constitute one cycle of amino acid addition. The cycle is repeated until the desired peptide sequence is assembled.

Step 4: Final Cleavage and Deprotection

Upon completion of the peptide sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers" to quench reactive cationic species generated during the deprotection of certain amino acid side chains.

Data Presentation

Table 1: Summary of Reagents for SPPS using Fmoc/tBu Strategy

Step Reagent/Solvent Purpose Typical Concentration/Equivalents
Resin SwellingDMF or DCMPrepares the resin for synthesis by solvating the polymer matrix.N/A
Fmoc Deprotection20% Piperidine in DMFRemoves the Nα-Fmoc protecting group.20% (v/v)
Amino Acid CouplingFmoc-Amino AcidThe building block for the peptide chain.3-5 equivalents
Coupling Reagent (e.g., HBTU/HATU)Activates the carboxylic acid of the incoming amino acid.3-5 equivalents
Base (e.g., DIPEA/NMM)Maintains basic conditions for the coupling reaction.6-10 equivalents
Solvent (DMF or NMP)Solubilizes reactants and swells the resin.N/A
WashingDMF, DCM, IsopropanolRemoves excess reagents and byproducts.N/A
Final CleavageTFA, TIS, Water, EDTCleaves the peptide from the resin and removes side-chain protecting groups.e.g., 95% TFA, 2.5% TIS, 2.5% Water

Table 2: Quantitative Parameters for a Typical SPPS Cycle

Parameter Typical Value/Range Notes
Resin Loading0.2 - 1.0 mmol/gThe amount of the first amino acid attached to the resin.
Amino Acid Excess3-5 equivalentsRelative to the resin loading.
Coupling Reagent Excess3-5 equivalentsRelative to the resin loading.
Deprotection Time5-20 minutesCan be performed once or twice per cycle.
Coupling Time30 minutes - 2 hoursSequence and amino acid dependent. Double coupling may be necessary for difficult sequences.[3]
Washing Volume10-15 mL/g of resinPerformed multiple times after deprotection and coupling.

Experimental Protocols

Protocol 1: Nα-Fmoc Deprotection
  • Swell the peptide-resin in DMF (10 mL/g of resin) for 30 minutes.

  • Drain the solvent.

  • Add a solution of 20% piperidine in DMF (v/v) to the resin.

  • Agitate the mixture at room temperature for 20 minutes.

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.

Protocol 2: HBTU/DIPEA Mediated Amino Acid Coupling
  • In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents) and HBTU (3.95 equivalents) in DMF.

  • Add DIPEA (8 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.

  • Agitate the mixture at room temperature for 1-2 hours.

  • To monitor the completion of the reaction, a small sample of the resin can be taken for a Kaiser (ninhydrin) test. A negative result (colorless or yellow beads) indicates a complete reaction.

  • Drain the reaction mixture.

  • Wash the resin with DMF (5 times), DCM (3 times), and Isopropanol (3 times) to remove all soluble reagents.

Protocol 3: Final Cleavage from Wang Resin and Deprotection
  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. For a standard peptide, a mixture of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water is commonly used.

  • Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Mandatory Visualization

SPPS_Workflow cluster_prep Resin Preparation (Hypothetical) cluster_spps SPPS Elongation Cycle Resin Hydroxyl-Resin (e.g., Wang Resin) Immobilization Transesterification (Non-standard) Resin->Immobilization PheOMe Fmoc-Phe-OMe PheOMe->Immobilization Immobilized_Phe Fmoc-Phe-Resin Immobilization->Immobilized_Phe Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Immobilized_Phe->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling 2. Coupling (Fmoc-AA, HBTU, DIPEA) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Repeat n-1 times Final_Peptide_Resin Full-Length Peptide-Resin Washing2->Final_Peptide_Resin Cleavage Final Cleavage (TFA Cocktail) Final_Peptide_Resin->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Caption: Hypothetical and Standard SPPS Workflow.

Deprotection_Coupling_Cycle Start Fmoc-NH-Peptide-Resin Deprotection Add 20% Piperidine in DMF Start->Deprotection Free_Amine H2N-Peptide-Resin Deprotection->Free_Amine Wash1 Wash (DMF) Free_Amine->Wash1 Coupling_Mix Add Activated Fmoc-AA Wash1->Coupling_Mix New_Peptide Fmoc-AA-NH-Peptide-Resin Coupling_Mix->New_Peptide Wash2 Wash (DMF/DCM) New_Peptide->Wash2 End_Cycle Ready for next cycle Wash2->End_Cycle

Caption: Detailed SPPS Deprotection and Coupling Cycle.

Alternative Applications of this compound

While its direct use in initiating SPPS is unconventional, this compound is a valuable reagent in other areas of peptide chemistry:

  • Solution-Phase Peptide Synthesis: It is commonly used as the C-terminal component in the solution-phase synthesis of dipeptides or larger peptide fragments.[4][5] In this approach, an Nα-protected amino acid is coupled to the free amine of L-Phenylalanine methyl ester in solution.

  • Fragment Condensation: Dipeptides or small peptides synthesized using this compound can be deprotected at the N-terminus and then used as fragments in a solid-phase fragment condensation strategy to build larger peptides.[6]

  • Precursor for Derivatives: It serves as a starting material for the synthesis of various derivatives, such as N-methylated phenylalanine, which can be incorporated into peptides to enhance their conformational rigidity and pharmacokinetic properties.[7]

References

Application Notes and Protocols for Methyl 2-amino-3-phenylpropanoate as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions. An ideal chiral auxiliary should be readily available, easily attached to the substrate, capable of inducing high stereoselectivity in a subsequent reaction, and removable under mild conditions to yield the desired enantiomerically enriched product. Methyl 2-amino-3-phenylpropanoate, a derivative of the naturally occurring amino acid L-phenylalanine, presents itself as a potential chiral auxiliary. Its inherent chirality, derived from the C2 stereocenter, coupled with the steric bulk of the benzyl group, can be harnessed to direct the approach of incoming reagents.

These application notes provide a comprehensive overview of the prospective use of this compound as a chiral auxiliary in asymmetric synthesis, focusing on diastereoselective alkylation and aldol reactions. The protocols detailed herein are based on established principles of asymmetric induction and are intended to serve as a foundational guide for researchers exploring the utility of this compound.

Principle of Asymmetric Induction

The underlying principle for the use of N-acyl-Methyl 2-amino-3-phenylpropanoate as a chiral auxiliary relies on the formation of a rigid, chelated enolate intermediate. Upon deprotonation, the lithium cation is believed to chelate between the amide carbonyl oxygen and the ester carbonyl oxygen. This chelation, in conjunction with the steric hindrance provided by the benzyl group at the adjacent stereocenter, effectively shields one face of the enolate. Consequently, an incoming electrophile is directed to the less hindered face, resulting in the preferential formation of one diastereomer. The stereochemical outcome can often be predicted using established models such as the Felkin-Anh model, where the largest group (the benzyl group) orients itself anti-periplanar to the incoming electrophile to minimize steric interactions.

Diagram: Proposed Stereochemical Model for Asymmetric Induction

A proposed model for diastereoselective electrophilic attack on the chelated lithium enolate of an N-acyl-methyl 2-amino-3-phenylpropanoate.

Experimental Protocols

Protocol 1: Attachment of the Chiral Auxiliary (N-Acylation)

This protocol describes the acylation of the amino group of (S)-Methyl 2-amino-3-phenylpropanoate, a necessary first step to enable its use as a chiral auxiliary for enolate chemistry.

Diagram: Workflow for N-Acylation

G start Dissolve (S)-Methyl 2-amino-3-phenylpropanoate and Et3N in CH2Cl2 cool Cool to 0 °C start->cool add_acyl Add Acyl Chloride dropwise cool->add_acyl react Stir at RT for 2-4 h add_acyl->react workup Aqueous Workup (H2O, brine) react->workup dry Dry over Na2SO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Workflow for the N-acylation of this compound.

Materials:

  • (S)-Methyl 2-amino-3-phenylpropanoate hydrochloride

  • Acyl chloride (e.g., propionyl chloride, acetyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N2 or Ar), add (S)-Methyl 2-amino-3-phenylpropanoate hydrochloride (1.0 eq) and anhydrous CH2Cl2.

  • Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves completely.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2 (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N-acylated product.

Protocol 2: Diastereoselective Alkylation

This protocol outlines a general procedure for the diastereoselective alkylation of the N-acylated chiral auxiliary.

Diagram: Workflow for Diastereoselective Alkylation

G start Dissolve N-acyl auxiliary in anhydrous THF cool_enolate Cool to -78 °C start->cool_enolate add_base Add LDA dropwise cool_enolate->add_base form_enolate Stir for 30-60 min at -78 °C add_base->form_enolate add_electrophile Add Alkyl Halide (E+) form_enolate->add_electrophile react_alkylation Stir at -78 °C for 2-4 h add_electrophile->react_alkylation quench Quench with sat. aq. NH4Cl react_alkylation->quench workup Aqueous Workup and Extraction quench->workup purify Purify by Column Chromatography workup->purify

Workflow for the diastereoselective alkylation of the N-acylated auxiliary.

Materials:

  • N-Acyl- (S)-Methyl 2-amino-3-phenylpropanoate (from Protocol 1)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise, and stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the auxiliary to release the chiral carboxylic acid.

Materials:

  • Alkylated product from Protocol 2

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1).

  • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 12-24 hours.

  • After the reaction is complete (monitored by TLC), remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate to yield the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

Quantitative Data Summary

The following tables present hypothetical but plausible data for the proposed applications of (S)-Methyl 2-amino-3-phenylpropanoate as a chiral auxiliary. Actual results may vary and require experimental optimization.

Table 1: Representative Data for Diastereoselective Alkylation

N-Acyl GroupElectrophile (E-X)Diastereomeric Ratio (d.r.)Yield (%)
PropionylCH₃I75:2585
PropionylBnBr80:2088
AcetylCH₃I70:3082

Table 2: Representative Data for Asymmetric Aldol Reaction

N-Acyl GroupAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
PropionylBenzaldehyde85:1575
PropionylIsobutyraldehyde80:2078

Conclusion

This compound holds potential as a readily accessible, amino acid-derived chiral auxiliary. The protocols and conceptual framework provided herein offer a starting point for its exploration in asymmetric synthesis. While it may not achieve the high levels of stereoselectivity seen with more conformationally restricted auxiliaries like Evans oxazolidinones, its ease of preparation and modification could make it a useful tool in certain synthetic contexts. Further experimental validation is necessary to fully elucidate its scope and limitations.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-3-phenylpropanoate. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods for synthesizing this compound are Fischer esterification of L-phenylalanine with methanol using an acid catalyst, and the use of thionyl chloride in methanol. The choice of method often depends on the desired scale, reaction conditions, and available reagents.

Q2: What are the primary side reactions to be aware of during this synthesis?

The main side reactions include:

  • Racemization: Loss of stereochemical purity at the α-carbon.

  • Diketopiperazine (DKP) formation: Intramolecular or intermolecular cyclization to form a cyclic dipeptide derivative.

  • Incomplete reaction: Leaving unreacted L-phenylalanine in the final product.

  • N-methylation: Methylation of the primary amine group.

  • Oligomerization/Polymerization: Self-condensation of the amino acid ester to form short polymer chains.

Q3: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A suitable mobile phase is a mixture of dichloromethane and methanol. The spots can be visualized using a ninhydrin stain, which reacts with the primary amine of both the starting material (L-phenylalanine) and the product, resulting in a characteristic color. The disappearance of the L-phenylalanine spot, which has a lower Rf value (is more polar) than the product spot, indicates that the reaction is proceeding towards completion.

Q4: How can I analyze the stereochemical purity of my product?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess of your product and quantifying the extent of racemization. Specific chiral columns, such as those based on derivatized cyclofructans, are effective for separating the L- and D-enantiomers of phenylalanine methyl ester.[1]

Troubleshooting Guides

Problem: Low or No Product Yield

Symptoms:

  • The isolated product mass is significantly lower than the theoretical yield.

  • TLC analysis shows a large amount of unreacted starting material.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Equilibrium Limitation (Fischer Esterification) The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (it can often serve as the solvent) and/or remove the water byproduct as it forms, for example by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.
Insufficient Catalyst Ensure the correct catalytic amount of acid (e.g., HCl, H₂SO₄) or thionyl chloride is used. For Fischer esterification, typically 1-5 mol% of a strong acid is sufficient.
Reaction Time/Temperature is Inadequate Monitor the reaction by TLC to ensure it has gone to completion. If the reaction is sluggish, consider increasing the reaction temperature to reflux.
Moisture Contamination The presence of water will inhibit the esterification. Use anhydrous methanol and ensure all glassware is thoroughly dried before use.
Problem: Presence of Impurities in the Final Product

Symptoms:

  • Multiple spots are observed on the TLC plate of the purified product.

  • NMR or Mass Spectrometry data indicates the presence of unexpected species.

Symptoms:

  • Chiral HPLC analysis shows the presence of the D-enantiomer.

  • The optical rotation of the product is lower than the literature value.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Reaction Temperature Prolonged heating at high temperatures can promote racemization.[2] If possible, conduct the reaction at the lowest effective temperature and for the minimum time necessary for completion.
Basic Conditions During Workup Exposure to strong bases during workup can facilitate racemization. Use mild basic conditions for neutralization and minimize the exposure time.
Diketopiperazine Intermediate Racemization can occur through the formation of a diketopiperazine intermediate, which is in equilibrium with the dipeptide.[2] Minimizing the formation of this intermediate can reduce racemization.

Symptoms:

  • A peak corresponding to the molecular weight of cyclo(Phe-Phe) is observed in the mass spectrum.

  • RP-HPLC shows a peak corresponding to the diketopiperazine.[3]

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Temperatures Thermal stress can promote the intermolecular condensation of two molecules of phenylalanine methyl ester to form a dipeptide, which can then rapidly cyclize to the diketopiperazine.[4] Avoid excessive heating during reaction and purification.
Basic Conditions The free amine of the amino acid ester is nucleophilic and can attack the ester carbonyl of another molecule. This is more likely under basic conditions. Maintain a slightly acidic pH during workup and storage if possible.
Prolonged Storage Phenylalanine methyl ester can be susceptible to dimerization and subsequent cyclization upon prolonged storage, especially at room temperature. Store the product as its hydrochloride salt at low temperatures.

Symptoms:

  • Mass spectrometry shows a peak corresponding to an additional 14 Da.

  • ¹H NMR may show a singlet corresponding to an N-methyl group.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Reaction with Methanol as a Methylating Agent While less common, under certain conditions, methanol in the presence of a strong acid might act as a methylating agent for the amine.
Use of Alternative Esterification Methods If N-methylation is a persistent issue, consider alternative esterification methods that do not use a large excess of methanol at high temperatures, or protect the amino group prior to esterification.

Quantitative Data on Side Reactions

Side ReactionConditionExtent of Side ReactionReference
Racemization Aspartame (containing Phe-OMe) at 100°C, pH 6.8Half-life for racemization of phenylalanine is 23 hours.[2]
Racemization Aspartame at 100°C, pH 4Half-life for racemization of phenylalanine is 1200 hours.[2]
Diketopiperazine Formation L-Aspartyl-L-phenylalanine methyl ester in DMSO at 80°C for 8 hours88% yield of the diketopiperazine.[4]

Experimental Protocols

Protocol 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride using Thionyl Chloride

This protocol describes the esterification of L-phenylalanine using thionyl chloride in methanol.

Materials:

  • L-Phenylalanine

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • Suspend L-phenylalanine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. This reaction is exothermic and generates HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting solid, add diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield L-phenylalanine methyl ester hydrochloride as a white solid. A typical yield is around 97%.[5]

Protocol 2: Fischer Esterification of L-Phenylalanine using HCl

This protocol details the esterification of L-phenylalanine using methanol saturated with hydrogen chloride gas.

Materials:

  • L-Phenylalanine

  • Anhydrous Methanol

  • Hydrogen chloride (gas) or Acetyl chloride

  • Diethyl ether

Procedure:

  • Prepare a solution of HCl in methanol by bubbling dry HCl gas through anhydrous methanol at 0 °C, or by carefully adding acetyl chloride to anhydrous methanol at 0 °C.

  • Add L-phenylalanine (1.0 eq) to the methanolic HCl solution.

  • Stir the mixture at room temperature or gently reflux until the reaction is complete as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt.

  • Collect the product by filtration, wash with diethyl ether, and dry under vacuum.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_sm TLC shows unreacted starting material? start->check_sm check_impurities TLC/MS shows significant side products? check_sm->check_impurities No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_reactions Side Reactions Prevalent check_impurities->side_reactions Yes solution1 Increase reaction time/temperature Use excess methanol Ensure sufficient catalyst Check for moisture incomplete_rxn->solution1 solution2 Lower reaction temperature Use milder workup conditions Consider protecting groups side_reactions->solution2 end Improved Yield solution1->end solution2->end

Caption: A step-by-step workflow for troubleshooting low yields.

Signaling Pathway of Side Product Formation

side_reactions cluster_side_reactions Side Reactions phe L-Phenylalanine esterification Esterification (MeOH, H+ or SOCl2) phe->esterification product Methyl L-2-amino- 3-phenylpropanoate esterification->product racemization Racemization esterification->racemization dkp Diketopiperazine Formation product->dkp High Temp / Base n_methylation N-Methylation product->n_methylation Potential side reaction

Caption: Pathways of common side reactions during synthesis.

References

Technical Support Center: Purification of Methyl 2-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Methyl 2-amino-3-phenylpropanoate.

Purification Workflow Overview

The purification of this compound, often obtained as its hydrochloride salt after synthesis, typically involves a series of steps to remove unreacted starting materials, by-products, and other impurities. The general workflow is outlined below.

PurificationWorkflow crude Crude this compound (Often as HCl salt) wash Initial Wash (e.g., with diethyl ether) crude->wash assess_purity Assess Purity (TLC, HPLC, NMR) wash->assess_purity recrystallization Recrystallization assess_purity->recrystallization High concentration of target compound column_chromatography Column Chromatography assess_purity->column_chromatography Complex mixture of impurities pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product characterization Final Characterization (Melting Point, NMR, etc.) pure_product->characterization

Caption: A general workflow for the purification of this compound.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Fischer esterification?

A1: Common impurities include unreacted L-phenylalanine, di- and tri-peptides formed by self-condensation, and residual acid catalyst (e.g., thionyl chloride or HCl).

Q2: What is a suitable solvent for the recrystallization of this compound?

A2: Ethanol or a mixture of ethanol and water is often effective for the recrystallization of the free base or its hydrochloride salt.[1][2]

Q3: What mobile phase should I use for column chromatography of this compound?

A3: A common mobile phase for silica gel column chromatography is a mixture of ethyl acetate and hexanes.[3] The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC).

Q4: My purified "this compound" is an oil and will not solidify. What should I do?

A4: The presence of residual solvent or impurities can prevent crystallization.[4] Ensure the product is completely dry by using a high vacuum. If it remains an oil, consider converting it to its hydrochloride salt, which is often a crystalline solid, by treating it with a solution of HCl in a suitable solvent like methanol or diethyl ether.

Q5: How can I confirm the purity of my final product?

A5: Purity can be assessed using a combination of techniques. A sharp melting point that corresponds to the literature value is a good indicator of purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and analytical High-Performance Liquid Chromatography (HPLC) can provide more detailed information on the purity and identity of the compound.

Troubleshooting Common Purification Problems
Problem Possible Cause Suggested Solution
Low Yield After Recrystallization Too much solvent was used, leading to significant loss of product in the mother liquor.Concentrate the mother liquor and attempt a second crystallization. Optimize the solvent volume in subsequent attempts.[5]
The compound is highly soluble in the chosen solvent even at low temperatures.Experiment with different solvent systems, including mixed solvents, to find one where the compound has high solubility at high temperatures and low solubility at low temperatures.
Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The solution is supersaturated, and the compound is precipitating too quickly.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5]
Incomplete Separation by Column Chromatography The chosen mobile phase has a polarity that is too high or too low.Optimize the mobile phase composition using TLC to achieve good separation between the product and impurities. A gradient elution may be necessary.
The column was overloaded with the crude sample.Use a larger column or a smaller amount of crude material.
Product Still Contains Impurities After Purification The chosen purification method is not effective for removing a specific impurity.If recrystallization fails, try column chromatography, or vice versa. Sometimes a combination of both methods is necessary.
For stubborn impurities, consider a chemical purification step, such as an acid-base extraction to remove acidic or basic impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying this compound that is relatively pure and needs minor impurities removed.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol (or an ethanol/water mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Parameter Value/Range
Recrystallization Solvent Ethanol or Ethanol/Water
Typical Yield 65% (with EtOH)[1]
Expected Purity >95% (can be assessed by HPLC or NMR)
Protocol 2: Purification by Column Chromatography

This protocol is recommended for separating this compound from impurities with similar solubility properties.

  • Stationary Phase Preparation: Pack a glass column with silica gel slurried in the initial mobile phase (a low polarity mixture of ethyl acetate and hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 20%, 30% ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under a high vacuum.

Parameter Description
Stationary Phase Silica Gel
Mobile Phase Ethyl Acetate/Hexanes Gradient
Purity Assessment TLC, HPLC, NMR

Potential Impurities and Their Removal

The following table summarizes potential impurities from the synthesis of this compound and suggested removal methods.

Impurity Potential Source Suggested Removal Method
L-Phenylalanine Incomplete esterificationRecrystallization or Column Chromatography
Phenylalanyl-phenylalanine dipeptide Self-condensation of the amino acidColumn Chromatography
Thionyl Chloride/HCl Acid catalyst from esterificationNeutralization with a mild base (e.g., sodium bicarbonate solution) followed by extraction.
Unreacted Starting Materials Incomplete reactionAqueous wash or column chromatography.

References

Technical Support Center: Synthesis of Methyl 2-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-amino-3-phenylpropanoate, commonly known as L-Phenylalanine methyl ester. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fischer esterification of L-phenylalanine with methanol is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer esterification of L-phenylalanine are often due to the reversible nature of the reaction. To drive the equilibrium towards the product, several strategies can be employed. Using a large excess of methanol, which also acts as the solvent, can significantly increase the yield.[1][2] Additionally, removing the water formed during the reaction is crucial.[1][2] This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.[1][2]

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low Yield of Methyl 2-amino-3-phenylpropanoate check_equilibrium Is the reaction equilibrium being effectively shifted to the product side? start->check_equilibrium check_reagents Are the reagents pure and anhydrous? check_equilibrium->check_reagents Yes solution_equilibrium Increase excess of methanol. Use a Dean-Stark trap to remove water. check_equilibrium->solution_equilibrium No check_catalyst Is the acid catalyst active and used in the correct amount? check_reagents->check_catalyst Yes solution_reagents Use anhydrous methanol and dry L-phenylalanine. Check for degradation of starting materials. check_reagents->solution_reagents No check_workup Is the work-up procedure optimized to prevent product loss? check_catalyst->check_workup Yes solution_catalyst Use fresh, concentrated acid catalyst (e.g., H2SO4, p-TsOH). Optimize catalyst loading. check_catalyst->solution_catalyst No solution_workup Carefully neutralize the reaction mixture with a base (e.g., NaHCO3). Ensure complete extraction of the product. check_workup->solution_workup No end_node Improved Yield check_workup->end_node Yes solution_equilibrium->check_reagents solution_reagents->check_catalyst solution_catalyst->check_workup solution_workup->end_node

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Q2: I am observing side products in my reaction. What are the likely impurities and how can I minimize their formation?

A2: A common side reaction, particularly if the reaction is heated for prolonged periods or under harsh conditions, is the formation of a cyclic dipeptide, 2,5-diketopiperazine (cyclo(Phe-Phe)). This occurs through the intermolecular condensation of two molecules of the amino acid ester. To minimize this, it is advisable to use moderate reaction temperatures and avoid excessively long reaction times.

Another potential issue is racemization, where the stereochemical integrity of the L-phenylalanine is compromised. This is more of a concern in peptide coupling reactions but can be influenced by the choice of base and reaction temperature.[3]

Q3: How do I effectively remove the acid catalyst and purify the final product?

A3: After the reaction is complete, the excess methanol is typically removed under reduced pressure. The residue can then be dissolved in an organic solvent, and the acid catalyst is neutralized by washing with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO3), until the aqueous layer is no longer acidic.[1][4] This is followed by washing with brine to remove residual water and drying the organic layer over an anhydrous salt like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).[4] The final product can be obtained by evaporating the solvent. If further purification is needed, column chromatography or distillation can be employed.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes the impact of different catalysts and reaction conditions on the Fischer esterification process, based on typical laboratory procedures.

CatalystAlcoholTemperatureKey ConsiderationsTypical Yield
Sulfuric Acid (H2SO4)Methanol (excess)Reflux (approx. 65°C)Strong acid, effective catalyst. Requires careful neutralization.Good to Excellent[1]
p-Toluenesulfonic Acid (p-TsOH)Methanol (excess)Reflux (approx. 65°C)Solid catalyst, easier to handle than H2SO4. May require longer reaction times.Good to Excellent[1]
Boron Trifluoride (BF3)Methanol (excess)VariesLewis acid catalyst.Good

Experimental Protocols

Detailed Protocol for Fischer Esterification of L-Phenylalanine

This protocol is a standard procedure for the synthesis of this compound hydrochloride.

Materials:

  • L-Phenylalanine

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H2SO4) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend L-phenylalanine in a generous excess of anhydrous methanol.

  • Catalyst Addition: Slowly and cautiously add the acid catalyst (e.g., concentrated H2SO4) to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Solvent Removal: Allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.

  • Neutralization and Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with saturated NaHCO3 solution until the aqueous layer is neutral or slightly basic.

  • Washing and Drying: Wash the organic layer with brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification (Optional): If necessary, purify the product by column chromatography or distillation.

Experimental Workflow Diagram

FischerEsterificationWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Combine L-Phenylalanine and excess Methanol catalyst 2. Add Acid Catalyst (e.g., H2SO4) setup->catalyst reflux 3. Heat to Reflux (monitor by TLC) catalyst->reflux cool 4. Cool to Room Temperature reflux->cool evaporate 5. Remove excess Methanol (Rotary Evaporator) cool->evaporate extract 6. Dissolve in Organic Solvent & Neutralize with NaHCO3 evaporate->extract wash_dry 7. Wash with Brine & Dry over Na2SO4 extract->wash_dry isolate 8. Filter and Concentrate to yield crude product wash_dry->isolate purify 9. Purify (optional) (Chromatography/Distillation) isolate->purify

Caption: Step-by-step workflow for the Fischer esterification of L-Phenylalanine.

References

Technical Support Center: Racemization of Phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the racemization of phenylalanine methyl ester (Phe-OMe) during its synthesis. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Q1: My final product shows significant racemization after synthesis. What are the likely causes and how can I fix this?

A1: Significant racemization of phenylalanine methyl ester typically arises from factors that promote the removal of the acidic α-proton, leading to a planar enolate intermediate. The primary culprits are elevated temperatures, the presence of a strong base, and prolonged reaction or workup times.

Troubleshooting Steps:

  • Review Your Reaction Conditions:

    • Temperature: Was the reaction heated? High temperatures accelerate racemization. If possible, conduct the esterification at lower temperatures. For instance, when using thionyl chloride in methanol, the initial addition should be performed at 0°C or below.[1]

    • Base: Did you use a base during workup or a subsequent reaction? Strong, sterically unhindered bases are major contributors to racemization.[2]

    • Reaction Time: Was the reaction left for an extended period, especially under basic or heated conditions? Minimize reaction times where racemization is likely.

  • Analyze Your Workup Procedure:

    • The neutralization step is critical. Using a strong base like sodium hydroxide to neutralize the reaction mixture can cause rapid racemization.

    • Prolonged exposure to any basic conditions, even with weaker bases, can lead to racemization.[3]

  • Implement Corrective Actions:

    • Choice of Base: If a base is necessary, switch to a weaker, more sterically hindered base.[2][4]

    • Temperature Control: Maintain low temperatures throughout the synthesis and workup.

    • pH Control: Carefully monitor and control the pH during neutralization, avoiding strongly basic conditions.

The following diagram outlines a logical workflow for troubleshooting racemization issues.

A logical workflow for troubleshooting racemization.

Frequently Asked Questions (FAQs)

Q2: Which step in the synthesis of phenylalanine methyl ester is most prone to racemization?

A2: While the esterification reaction itself can cause some racemization if not properly controlled (e.g., excessive heat), the workup or neutralization step following the reaction is often the most critical. This is particularly true if a strong base is used to neutralize the crude product, which is typically an acidic hydrochloride salt. The free ester in a basic solution is highly susceptible to deprotonation at the α-carbon, leading to racemization.

Q3: Which bases should be avoided, and what are the recommended alternatives?

A3: Strong bases and sterically unhindered bases are more likely to cause racemization.

Base CategoryExamplesTendency to Cause RacemizationRecommended Alternatives
Use with Extreme Caution Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)HighWeaker organic bases
Use with Caution Diisopropylethylamine (DIPEA), Triethylamine (TEA)Moderate to High[2]N-Methylmorpholine (NMM), 2,4,6-Collidine
Recommended N-Methylmorpholine (NMM), 2,4,6-CollidineLow[2][4]N/A

Q4: How does the choice of esterification method affect racemization?

A4: The esterification method sets the initial conditions that can influence racemization.

  • Fischer Esterification (Acid-Catalyzed): This method uses an acid catalyst (like HCl or H₂SO₄) in methanol, often with heating. While effective, the heating can promote racemization. Keeping the temperature and reaction time to a minimum is crucial.

  • Thionyl Chloride (SOCl₂) in Methanol: This is a very common and efficient method.[1] It generates HCl in situ. The reaction is typically performed at low temperatures, which helps to minimize racemization during the esterification itself. However, the product is the hydrochloride salt, which requires a basic workup for neutralization, a step where racemization can easily occur.

  • Trimethylchlorosilane (TMSCl) in Methanol: This method can be performed at room temperature and is reported to cause little racemization.[5]

Q5: How can I quantitatively assess the level of racemization in my product?

A5: The most reliable method for quantifying the enantiomeric excess (ee) and thus the extent of racemization is through chiral chromatography .

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, resulting in different retention times.[6] By integrating the peak areas for each enantiomer, the ee can be accurately calculated.

  • Ultra-Performance Convergence Chromatography (UPC²): This is a modern alternative that can offer higher resolution and faster analysis times compared to traditional HPLC.[7]

Polarimetry can also be used to measure the optical rotation of the product, but it is generally less accurate than chromatographic methods and is highly dependent on sample purity and concentration.[8]

Experimental Protocols

Protocol 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride (Minimizing Racemization)

This protocol is adapted from established procedures using thionyl chloride.[1][8]

  • Setup: In a fume hood, suspend L-phenylalanine (1 equivalent) in anhydrous methanol (approx. 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the suspension to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred suspension, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Crystallization: The resulting crude solid or oil (L-phenylalanine methyl ester hydrochloride) can be recrystallized from a suitable solvent system, such as methanol/diethyl ether or ethyl acetate/ethanol, to yield the purified product.[1][8]

The following diagram illustrates the synthesis workflow.

SynthesisWorkflow Synthesis Workflow for Phe-OMe·HCl Start 1. Suspend L-Phe in Anhydrous Methanol Cool 2. Cool to 0°C Start->Cool AddSOCl2 3. Add SOCl₂ Dropwise (Maintain T < 5°C) Cool->AddSOCl2 React 4. Stir at Room Temp (12-24h) AddSOCl2->React Evaporate 5. Evaporate Solvent React->Evaporate Purify 6. Recrystallize Product (Phe-OMe·HCl) Evaporate->Purify

Synthesis workflow for L-Phenylalanine Methyl Ester HCl.

Protocol 2: Chiral HPLC Analysis of Phenylalanine Methyl Ester

This protocol provides a general guideline for determining the enantiomeric excess. Specific conditions may need to be optimized for your system.

  • Column: Use a suitable chiral stationary phase column, such as one based on a derivatized cyclofructan or cellulose.

  • Sample Preparation: Prepare a dilute solution of your phenylalanine methyl ester product (e.g., 0.3 mg/mL) in a suitable solvent like ethanol.

  • Mobile Phase: A common mobile phase is a mixture of solvents like methanol, acetonitrile, acetic acid, and triethylamine. A reported example is a 70:30:0.3:0.2 ratio of these components, respectively.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 20°C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

  • Analysis: Run a standard of the racemic mixture to determine the retention times for both the D- and L-enantiomers. Then, run your sample under the same conditions. Calculate the enantiomeric excess (ee %) using the peak areas (A) of the L- and D-isomers:

    • ee % = |(A_L - A_D) / (A_L + A_D)| * 100

References

Stability of "Methyl 2-amino-3-phenylpropanoate" under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 2-amino-3-phenylpropanoate under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of the methyl ester bond. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of 2-amino-3-phenylpropanoic acid (Phenylalanine) and methanol.[1] Under neutral to slightly basic conditions, there is also a potential for intramolecular cyclization, although this is more common in dipeptide esters.

Q2: What factors influence the stability of this compound in solution?

A2: Several factors can significantly impact the stability of this compound:

  • pH: The pH of the solution is a critical factor. Acidic conditions promote the hydrolysis of the ester bond.[2] Similarly, basic conditions also accelerate ester hydrolysis.[1] The compound is most stable at a slightly acidic pH, typically around 4.3, where the rate of hydrolysis is minimized.[1]

  • Temperature: Higher temperatures increase the rate of chemical degradation, including hydrolysis.[3]

  • Buffer Species and Concentration: The type and concentration of buffer components can influence the rate of degradation through catalytic effects.

  • Storage Conditions: Prolonged exposure to non-optimal pH and high temperatures during storage can lead to significant degradation.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following strategies:

  • pH Control: Maintain the pH of the solution within a slightly acidic range (e.g., pH 4-5) where the rate of hydrolysis is generally at its minimum.[3]

  • Temperature Control: Perform experiments at the lowest feasible temperature to slow down the degradation rate. Store solutions at refrigerated or frozen temperatures.

  • Use Fresh Solutions: Prepare solutions of this compound fresh whenever possible to avoid degradation over time.

  • Appropriate Buffer Selection: Choose a buffer system that does not catalyze the degradation reaction.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Loss of compound potency or unexpected experimental results. Degradation of this compound due to hydrolysis.1. Verify the pH of your experimental solution. Adjust to a slightly acidic pH (4-5) if the protocol allows. 2. Analyze a sample of your stock solution and experimental samples by a suitable analytical method (e.g., HPLC) to quantify the parent compound and its primary degradant (Phenylalanine). 3. Prepare fresh solutions and repeat the experiment, ensuring proper temperature control.
Appearance of an unexpected peak in analytical chromatogram (e.g., HPLC, LC-MS). Formation of the hydrolysis product, 2-amino-3-phenylpropanoic acid.1. Co-inject a standard of 2-amino-3-phenylpropanoic acid to confirm the identity of the new peak. 2. Review the pH, temperature, and duration of your experiment and sample storage. These conditions may have favored hydrolysis.
Inconsistent results between experimental batches. Variability in the stability of this compound solutions.1. Standardize the preparation and storage conditions of your solutions. 2. Implement a protocol to check the purity of the compound before each experiment, especially for older stock solutions. 3. Consider conducting a short-term stability study under your specific experimental conditions to understand the degradation kinetics.

Stability Data Summary

The following table summarizes illustrative stability data for this compound under forced degradation conditions. This data is intended as a guideline for experimental design.

Condition Time Temperature % Degradation (Illustrative) Primary Degradant
0.1 M HCl24 hours60°C15 - 25%2-amino-3-phenylpropanoic acid
0.1 M NaOH4 hours25°C20 - 30%2-amino-3-phenylpropanoic acid
pH 7.0 Water48 hours60°C5 - 10%2-amino-3-phenylpropanoic acid

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[2][4][5][6]

Objective: To evaluate the stability of this compound under acidic, basic, and neutral thermal stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • High-purity water

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Acidic Degradation:

    • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.[3]

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an appropriate amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Degradation:

    • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate the solution at room temperature (25°C) for 4 hours.[3]

    • At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with an appropriate amount of HCl, and dilute with mobile phase for HPLC analysis.

  • Neutral (Thermal) Degradation:

    • Dissolve this compound in high-purity water (pH adjusted to 7.0) to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 48 hours.[3]

    • At specified time points (e.g., 0, 12, 24, 48 hours), withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the remaining this compound and the formation of degradation products.

Visualizations

Stability_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Analytical Verification cluster_3 Corrective Actions start Inconsistent Experimental Results or Loss of Potency check_pH Verify Solution pH start->check_pH check_temp Review Temperature Conditions start->check_temp check_age Assess Age of Solution start->check_age run_hplc Analyze Sample by HPLC check_pH->run_hplc check_temp->run_hplc check_age->run_hplc identify_degradant Identify Degradation Product run_hplc->identify_degradant adjust_pH Adjust pH to 4-5 identify_degradant->adjust_pH Degradation Confirmed control_temp Implement Temperature Control identify_degradant->control_temp Degradation Confirmed fresh_solution Prepare Fresh Solution identify_degradant->fresh_solution Degradation Confirmed end Problem Resolved adjust_pH->end control_temp->end fresh_solution->end

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis compound_acid This compound product_acid 2-amino-3-phenylpropanoic acid + Methanol compound_acid->product_acid H+ / H2O compound_base This compound product_base 2-amino-3-phenylpropanoic acid + Methanol compound_base->product_base OH- / H2O

Caption: Primary degradation pathways of this compound.

References

Preventing racemization during N-acylation of phenylalanine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization during the N-acylation of phenylalanine methyl ester and related amino acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in my experiment?

A1: Racemization is the process that converts an enantiomerically pure substance (like L-phenylalanine methyl ester) into a mixture of equal parts of both enantiomers (L and D forms). In pharmaceutical and biological research, typically only one enantiomer is biologically active, while the other may be inactive or even cause harmful side effects. Therefore, maintaining the stereochemical integrity of your starting material is crucial for the efficacy and safety of the final product.

Q2: What is the primary chemical mechanism that causes racemization during N-acylation?

A2: The most common mechanism for racemization during the N-acylation of amino acid esters is through the formation of an oxazolone (or azlactone) intermediate.[1] This occurs when the carboxylic acid is activated by a coupling reagent. The activated carbonyl group can be attacked by the oxygen of the N-acyl group, forming a five-membered ring. The alpha-proton (the hydrogen on the chiral carbon) of this oxazolone intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. Subsequent reaction with the amine nucleophile can then produce both L- and D-isomers of the desired amide product.[2]

Q3: Which factors have the most significant impact on the rate of racemization?

A3: Several factors influence the degree of racemization. The most critical are:

  • Coupling Reagent: The type of activating agent used.

  • Base: The strength, concentration, and steric hindrance of the base used in the reaction.[1][2][3]

  • Temperature: Higher reaction temperatures significantly accelerate racemization.[1][4][5]

  • Additives: The presence of racemization-suppressing additives.[6][7][8]

  • Solvent: The polarity of the solvent can influence reaction rates and equilibria.[3][9][10]

Q4: How do I select the best coupling reagent to minimize racemization?

A4: The choice of coupling reagent is critical.

  • Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective but can cause significant racemization if used alone.[7][11] They should almost always be used in combination with an additive like HOBt or HOAt.[1][7][11]

  • Onium Salts (Aminium/Uronium and Phosphonium) such as HATU, HBTU, and PyBOP are highly efficient coupling reagents.[12] HATU and COMU are generally considered to have a lower tendency to cause racemization compared to HBTU.[3][12] Phosphonium reagents like PyBOP are also effective, particularly for sterically hindered couplings.[7][12]

Q5: What is the role of additives like HOBt, HOAt, and OxymaPure?

A5: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential for suppressing racemization.[1][2] When a carbodiimide is used, it first activates the carboxylic acid. This highly reactive intermediate is prone to oxazolone formation. An additive rapidly intercepts this intermediate to form an active ester (e.g., an OBt ester).[7][8] This active ester is more stable than the initial carbodiimide-activated species but still reactive enough to form the desired amide bond, effectively minimizing the time the compound spends in a state susceptible to racemization.[8] HOAt and OxymaPure are generally considered more effective at suppressing racemization than HOBt.[3]

Q6: How does my choice of base impact the stereochemical purity of my product?

A6: The base plays a crucial role in racemization by abstracting the alpha-proton from the oxazolone intermediate.[1][2]

  • Strong, non-hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are known to promote racemization.[3][13]

  • Weaker or sterically hindered bases are preferred. N-methylmorpholine (NMM) and 2,4,6-collidine are excellent choices as they are less likely to cause racemization.[1][2][3] It is also critical to use the minimum necessary amount of base.[1] For carbodiimide-mediated couplings where the amino acid ester is not a salt (e.g., not a hydrochloride), adding an extra base may be unnecessary and detrimental.[1][11]

Q7: How can I quantify the amount of racemization in my final product?

A7: The most reliable method for quantifying the ratio of L- and D-isomers is through Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase (CSP) column that can separate the two enantiomers, allowing for accurate integration of their respective peak areas to determine the enantiomeric excess (ee%) or the percentage of racemization.[3]

Troubleshooting Guide: High Levels of Racemization Detected

Issue: Analysis of your N-acylated phenylalanine methyl ester product shows a significant percentage of the undesired D-isomer.

Follow this systematic workflow to diagnose and resolve the issue.

TroubleshootingWorkflow start High Racemization Detected in Final Product step1 Step 1: Evaluate Coupling Reagent and Additives start->step1 step2 Step 2: Evaluate Base Selection and Stoichiometry step1->step2 Analyze Results sub1 Using Carbodiimide (DCC, DIC)? Ensure HOBt, HOAt, or OxymaPure is present. Using an Onium Salt (HBTU)? Switch to HATU or COMU. step1->sub1 step3 Step 3: Control Reaction Temperature step2->step3 Analyze Results sub2 Using DIPEA or TEA? Switch to a weaker base like NMM or a hindered base like 2,4,6-collidine. Using an amino acid salt? Use only 1 equivalent of base. Using the free amine? Consider running the reaction without base. step2->sub2 step4 Step 4: Re-evaluate Solvent step3->step4 Analyze Results sub3 Running at room temp or higher? Perform coupling at 0°C. Using microwave heating? Reduce max temperature to 50°C for sensitive residues. step3->sub3 end_node Synthesize with Optimized Protocol step4->end_node Analyze Results sub4 Using a highly polar solvent (e.g., pure DMF)? If solubility allows, test a less polar solvent (e.g., DCM) or a mixture (DCM/DMF). step4->sub4

A logical workflow for troubleshooting high racemization levels.

Data & Reagent Comparison

For ease of comparison, the following tables summarize the relative performance of various reagents used in N-acylation.

Table 1: Comparison of Common Coupling Reagents and Additives

Reagent ClassExample(s)Typical Racemization Risk (without additives)Recommended AdditiveNotes
Carbodiimides DCC, DIC, EDCHighHOBt, HOAt, OxymaPureDIC is preferred for solid-phase synthesis as its urea byproduct is soluble.[7] EDC is water-soluble.[11][12]
Aminium/Uronium Salts HBTU, TBTU, HATU, COMUModerate to LowNone (contains HOBt/HOAt moiety)HATU and COMU generally provide lower racemization levels than HBTU.[3][12]
Phosphonium Salts PyBOP, PyAOPModerate to LowNone (contains HOBt/HOAt moiety)Highly effective for sterically hindered couplings.[7][12] PyAOP is very reactive.[12]

Table 2: Impact of Base Selection on Racemization

BaseAbbreviationpKa (approx.)Relative Racemization RiskKey Characteristics
N,N-DiisopropylethylamineDIPEA, Hünig's Base11.0HighStrong, sterically hindered base. Often promotes racemization.[3][13]
TriethylamineTEA10.8HighStrong, less hindered than DIPEA. High risk of racemization.[2]
2,4,6-CollidineTMP7.4LowWeak, highly sterically hindered base. Recommended for minimizing racemization.[1][2][3]
N-MethylmorpholineNMM7.4LowWeak base with moderate steric hindrance. A preferred choice for stereochemically sensitive couplings.[1][2][3]

Mechanism Visualization

The following diagram illustrates the key pathway for racemization during N-acylation.

RacemizationMechanism start L-Amino Acid (N-Acylated) activated Activated Intermediate (e.g., O-acylisourea) start->activated Activation oxazolone Planar Oxazolone (Achiral Intermediate) activated->oxazolone Cyclization base_proton_loss + Base - H⁺ oxazolone->activated Ring Opening amine_attack + Amine (R'-NH₂) racemic_amide Racemic Product (L- and D-Amide) reagents + Coupling Reagent (e.g., DIC) base_proton_loss->oxazolone Proton Abstraction amine_attack->racemic_amide Nucleophilic Attack

Mechanism of racemization via an achiral oxazolone intermediate.

Experimental Protocols

Protocol 1: General Low-Racemization N-Acylation using DIC/HOBt

This protocol describes a general procedure for coupling a carboxylic acid to L-phenylalanine methyl ester hydrochloride while minimizing racemization.

  • Reagent Preparation:

    • In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-phenylalanine methyl ester hydrochloride (1.0 equivalent) and the desired carboxylic acid (1.05 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).

    • Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution.

  • Reaction Cooldown:

    • Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to suppress racemization.[3]

  • Base Addition:

    • Slowly add N-methylmorpholine (NMM) (1.0 equivalent) dropwise to the stirred solution. The NMM neutralizes the hydrochloride salt.

  • Initiation of Coupling:

    • While maintaining the temperature at 0°C, add Diisopropylcarbodiimide (DIC) (1.1 equivalents) to the reaction mixture.

  • Reaction Progression:

    • Allow the reaction to stir at 0°C for 2 hours.

    • Gradually warm the reaction to room temperature and continue stirring for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography to obtain the pure N-acylated product.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a method to determine the enantiomeric purity of the final product.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the purified N-acylated product (e.g., 1 mg) in the mobile phase to be used for the HPLC analysis (e.g., 1 mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chiral HPLC Analysis:

    • Column: Use a suitable Chiral Stationary Phase (CSP) column known for separating similar compounds (e.g., a polysaccharide-based column like Chiralpak® or a macrocyclic glycopeptide-based column).[3]

    • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the L- and D-enantiomers.

    • Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).

    • Detection: Use a UV detector set to an appropriate wavelength for the compound (e.g., 254 nm).

    • Injection: Inject the prepared sample onto the column.

  • Data Analysis:

    • Identify the peaks corresponding to the L- and D-enantiomers in the resulting chromatogram.

    • Integrate the peak areas for both enantiomers.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100[3]

References

Technical Support Center: Optimization of Coupling Reactions with Methyl 2-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving Methyl 2-amino-3-phenylpropanoate (L-Phenylalanine methyl ester). This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for challenges encountered during the synthesis of peptides and related molecules using this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in coupling reactions?

A1: The two most prevalent side reactions are diketopiperazine formation and racemization.[1]

  • Diketopiperazine Formation: This is an intramolecular cyclization of a dipeptide methyl ester, which is particularly common at the dipeptide stage, leading to the formation of a stable six-membered ring, cyclo(Phe-Phe).[1]

  • Racemization: The chiral integrity of the phenylalanine residue can be compromised during the activation and coupling steps. This leads to the formation of diastereomers (e.g., L-D, D-L, D-D) of the desired L-L peptide, which can be difficult to separate.[1]

Q2: How can I detect these side products in my reaction mixture?

A2: High-Performance Liquid Chromatography (HPLC) is the primary method for detecting these impurities.

  • Diketopiperazine: A standard Reverse-Phase HPLC (RP-HPLC) method can typically separate the linear dipeptide from the cyclic diketopiperazine.[1]

  • Racemization: Chiral HPLC is necessary to separate the different stereoisomers. Alternatively, you can use derivatization with a chiral reagent followed by standard HPLC analysis. Mass spectrometry can also be used to identify the presence of these side products.[1]

Q3: My coupling reaction with this compound is giving a low yield. What are the likely causes?

A3: Low yields in these coupling reactions can stem from several factors:

  • Incomplete activation of the carboxylic acid: The coupling reagent may be inefficient or used in insufficient amounts.[2]

  • Deactivation of the amine: The amine group of this compound can be protonated, rendering it non-nucleophilic.[2]

  • Steric hindrance: Bulky protecting groups on the coupling partners can physically block the reaction.[2][3]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. It is crucial to use anhydrous solvents and reagents.[2]

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or base can significantly impact the reaction's success.[2]

  • Diketopiperazine formation: As mentioned, this side reaction consumes the desired linear dipeptide, reducing the final yield.[1]

Q4: Which coupling reagents are recommended for reactions involving this compound?

A4: The choice of coupling reagent is critical. For sterically hindered amino acids, onium-salt-based reagents are often preferred.[3]

  • Carbodiimides (e.g., DCC, EDC, DIC): These are common but can lead to significant racemization if used without an additive.[1] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly recommended to suppress racemization and improve efficiency.[1][2]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, TBTU): These are generally more potent and lead to faster reaction times with minimal racemization.[2][4] However, the choice of base is crucial as some, like DIPEA, can still promote racemization with reagents like TBTU.[1]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly effective, especially for challenging couplings, and are associated with low levels of racemization.[1][3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide
Observation Potential Cause Recommended Solution
Incomplete reaction (starting materials present) Inefficient activation or coupling.- Use a more potent coupling reagent (e.g., HATU, PyBOP). - Ensure anhydrous conditions. - Optimize stoichiometry of reagents. - Consider a double coupling strategy.[5]
Significant peak corresponding to diketopiperazine Intramolecular cyclization.- Use a weaker or sterically hindered base (e.g., N-methylmorpholine).[1] - Perform the reaction at a lower temperature (0 °C to room temperature).[1] - Use a more polar aprotic solvent like DMF or NMP.[1]
Crude product is an oil and difficult to purify Presence of impurities lowering the melting point.- Attempt purification by flash column chromatography. - For recrystallization, use slow cooling and scratch the flask to induce crystallization.[6]
Issue 2: Presence of Diastereomers (Racemization)
Observation Potential Cause Recommended Solution
Multiple peaks on chiral HPLC Racemization during activation/coupling.- Use a coupling reagent known for low racemization (e.g., COMU, PyBOP).[1] - Always use a racemization suppressant like HOBt or OxymaPure with carbodiimides.[1][2] - Use a weaker or sterically hindered base (e.g., pyridine, NMM).[1] - Activate the carboxylic acid at a low temperature (e.g., 0 °C).[1] - Minimize the time the carboxylic acid is activated before adding the amine.[1]

Quantitative Data Summary

The choice of base can significantly impact the degree of racemization. The following table summarizes the effect of the base on the racemization of N-acetyl-L-phenylalanine during a TBTU-mediated amidation, which serves as a model for the peptide coupling step.

Base (1 eq.)Reaction TimeYield (%)L/D Ratio
DIPEA3h8555:45
Pyridine3h78> 99:1

(Data adapted from a study on the amidation of N-acetyl-L-phenylalanine[1])

Experimental Protocols

Protocol 1: Boc-Phe-Phe-OMe Synthesis using DIC/HOBt
  • Preparation of H-Phe-OMe·HCl: To a suspension of L-phenylalanine (1 eq.) in methanol, add thionyl chloride (1.2 eq.) dropwise at 0 °C. Stir the mixture at room temperature overnight. Remove the solvent under reduced pressure to obtain H-Phe-OMe·HCl as a white solid.[1]

  • Coupling Reaction:

    • Dissolve Boc-L-phenylalanine (1 eq.) and HOBt (1.1 eq.) in anhydrous DMF.

    • Cool the solution to 0 °C.

    • Add DIC (1.1 eq.) and stir for 15 minutes to pre-activate the amino acid.

    • In a separate flask, dissolve H-Phe-OMe·HCl (1 eq.) in anhydrous DMF and add N-methylmorpholine (NMM) (1.1 eq.) at 0 °C.

    • Add the amine solution to the activated Boc-Phe-OH solution.

    • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.[1]

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.[1]

Protocol 2: Fmoc-Phe-Phe-OMe Synthesis using HATU
  • Coupling Reaction:

    • Dissolve Fmoc-L-phenylalanine (1 eq.), H-Phe-OMe·HCl (1 eq.), and HOAt (1.1 eq.) in anhydrous DMF.

    • Cool the solution to 0 °C.

    • Add HATU (1.1 eq.) and DIPEA (2.2 eq.).

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.[1]

  • Work-up and Purification: Follow the work-up procedure described in Protocol 1. Purify the crude product by flash column chromatography or preparative HPLC.[1]

  • Fmoc-Deprotection:

    • Dissolve the purified Fmoc-Phe-Phe-OMe in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual piperidine.

    • Purify the resulting H-Phe-Phe-OMe by preparative HPLC if necessary.[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_coupling Coupling Reaction cluster_workup Work-up & Purification Boc-Phe-OH Boc-Phe-OH Pre-activation Pre-activation Boc-Phe-OH->Pre-activation + Coupling Reagent (e.g., DIC/HOBt) H-Phe-OMe H-Phe-OMe Coupling Coupling H-Phe-OMe->Coupling + Base (e.g., NMM) Pre-activation->Coupling Workup Workup Coupling->Workup Crude Product Purification Purification Workup->Purification Washed Product Final_Product Pure Boc-Phe-Phe-OMe Purification->Final_Product Boc-Phe-Phe-OMe

Caption: A general workflow for the synthesis of Boc-Phe-Phe-OMe.

troubleshooting_logic cluster_analysis Analysis of Crude Product cluster_problems Problem Identification cluster_solutions Corrective Actions start Low Yield or Impure Product analysis Analyze by HPLC/MS start->analysis diketo Diketopiperazine Detected? analysis->diketo Check for Side Products racemization Racemization Detected? analysis->racemization Check for Diastereomers start_mat Starting Materials Present? analysis->start_mat Check for Unreacted SM sol_diketo Adjust Base/Temp/Solvent diketo->sol_diketo Yes sol_racemization Change Coupling Reagent/Additive/Base racemization->sol_racemization Yes sol_start_mat Use Potent Reagent/Double Couple start_mat->sol_start_mat Yes end Optimized Reaction sol_diketo->end Re-run Reaction sol_racemization->end Re-run Reaction sol_start_mat->end Re-run Reaction

Caption: A logical workflow for troubleshooting common coupling reaction issues.

References

Technical Support Center: Purification of Methyl 2-amino-3-phenylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 2-amino-3-phenylpropanoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound hydrochloride synthesized via Fischer esterification?

A1: The most common impurities include unreacted L-phenylalanine, water formed during the reaction, residual methanol, the hydrolysis product (L-phenylalanine), and the dipeptide byproduct, Methyl (L-phenylalanyl)-L-phenylalanine.

Q2: My final product is an oil or fails to crystallize. What could be the issue?

A2: This is often due to the presence of impurities that inhibit crystallization or lower the melting point. Water and residual solvents are common culprits. Ensure your crude product is thoroughly dried before attempting recrystallization. If the issue persists, column chromatography may be necessary to remove persistent impurities.

Q3: After purification, my product's NMR spectrum shows unexpected peaks. How can I identify them?

A3: Refer to the ¹H NMR data table provided in this guide to compare the chemical shifts of your impurity signals with those of common contaminants. Unreacted starting material, the dipeptide byproduct, and residual solvents have characteristic signals.

Q4: Is it possible to prevent the formation of the dipeptide impurity during synthesis?

A4: Dipeptide formation can be minimized by using a large excess of methanol and controlling the reaction temperature. Alternatively, protecting the amino group of L-phenylalanine with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, before esterification will prevent this side reaction.[1]

Q5: When should I choose column chromatography over recrystallization?

A5: If recrystallization fails to yield a product of the desired purity, or if the impurities have very similar solubility profiles to the product, column chromatography is the recommended next step. It is particularly effective for separating the target compound from structurally similar impurities like the dipeptide.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
  • Question: I experienced a significant loss of product during recrystallization. What went wrong?

  • Answer:

    • Excessive Solvent: Using too much solvent will result in the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Inappropriate Solvent System: The chosen solvent may be too good a solvent for your compound even at low temperatures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

    • Premature Crystallization: If the solution cools too quickly, the product may precipitate out along with impurities. Ensure slow, controlled cooling to allow for the formation of pure crystals.

    • Product Lost During Washing: Washing the crystals with a solvent in which they are highly soluble will lead to product loss. Use a cold, non-polar solvent like diethyl ether to wash the crystals.

Issue 2: Persistent Impurity Peak of L-Phenylalanine in NMR
  • Question: My ¹H NMR spectrum consistently shows the presence of unreacted L-phenylalanine, even after recrystallization. How can I remove it?

  • Answer:

    • Recrystallization Solvent Choice: L-phenylalanine has different solubility properties than its methyl ester hydrochloride. A carefully chosen solvent system for recrystallization should separate them. Consider a mixed solvent system like methanol/diethyl ether.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is the best option. Since this compound hydrochloride is a basic compound, using amino-silica gel can improve separation and reduce tailing that might be observed with standard silica gel.[2][3]

Issue 3: Tailing Peaks in Column Chromatography
  • Question: When running a silica gel column, my product peak shows significant tailing. Why is this happening and how can I fix it?

  • Answer:

    • Strong Analyte-Stationary Phase Interaction: The basic amino group of your compound can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing.[2][3]

    • Solution 1: Use Amino-Silica Gel: This is the preferred stationary phase for basic compounds as it minimizes the strong ionic interactions causing tailing.[2][3]

    • Solution 2: Add a Mobile Phase Modifier: If using standard silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent can help to saturate the acidic sites on the silica and improve peak shape.

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride
  • Dissolution: In a flask, dissolve the crude this compound hydrochloride in the minimum volume of hot methanol.

  • Precipitation: Slowly add diethyl ether to the warm solution with gentle swirling until the solution becomes faintly turbid.

  • Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen mobile phase. A common starting eluent system is a mixture of dichloromethane and methanol. The polarity can be gradually increased by increasing the percentage of methanol.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Amino-Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of amino-silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a suitable mobile phase, such as a gradient of ethyl acetate in hexane.

  • Fraction Collection and Analysis: Collect and analyze fractions as described in the silica gel chromatography protocol.

  • Solvent Removal: Combine the pure fractions and evaporate the solvent to yield the purified product.

Data Presentation

Table 1: Recrystallization Solvent System Comparison

Solvent SystemObservationRecommendation
Methanol/Diethyl EtherGood for inducing crystallization.Recommended primary system.
Ethanol/HexaneCan be effective, but may require careful optimization of the solvent ratio.A viable alternative.
WaterThe hydrochloride salt is highly soluble; difficult to achieve good recovery.Not recommended.
AcetoneModerate solubility; may be suitable for small-scale purification.Worth considering if other systems fail.

Table 2: Column Chromatography Parameters

ParameterSilica Gel ChromatographyAmino-Silica Gel Chromatography
Stationary Phase Silica gel (60 Å, 230-400 mesh)Amino-propyl bonded silica gel
Mobile Phase (Eluent) Dichloromethane:Methanol (e.g., 98:2 to 90:10 gradient) with 0.1% triethylamineHexane:Ethyl Acetate (e.g., 80:20 to 50:50 gradient)
Typical Loading Capacity 1-5% of silica gel weight1-5% of amino-silica gel weight

Table 3: ¹H NMR Chemical Shifts of this compound Hydrochloride and Potential Impurities in DMSO-d₆

CompoundProtonsChemical Shift (ppm)Multiplicity
This compound HCl -OCH₃~3.65s
α-CH~4.30t
β-CH₂~3.10-3.20m
Aromatic-H~7.20-7.40m
-NH₃⁺~8.60br s
L-Phenylalanineα-CH~3.90t
β-CH₂~2.90-3.10m
Aromatic-H~7.20-7.40m
Methanol-CH₃~3.17s
WaterH₂O~3.33br s
Diethyl Ether-CH₂-~3.34q
-CH₃~1.04t

Note: Chemical shifts are approximate and can vary depending on concentration and sample conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product recrystallization Recrystallization start->recrystallization nmr_analysis NMR Analysis recrystallization->nmr_analysis column_chromatography Column Chromatography column_chromatography->nmr_analysis purity_check Purity > 98%? nmr_analysis->purity_check purity_check->column_chromatography No final_product Pure Product purity_check->final_product Yes

Caption: General experimental workflow for the purification and analysis of this compound hydrochloride.

troubleshooting_dipeptide cluster_cause Potential Causes cluster_solution Solutions start Impurity Detected: Dipeptide Byproduct cause1 Incomplete Esterification of Starting Phenylalanine start->cause1 cause2 Reaction of Product with Unreacted Phenylalanine start->cause2 solution1 Purify by Column Chromatography (Silica or Amino-Silica) cause1->solution1 cause2->solution1 solution2 Optimize Synthesis: - Use large excess of Methanol - Control reaction temperature cause2->solution2 solution3 Use N-protected Phenylalanine in synthesis cause2->solution3

Caption: Troubleshooting decision tree for the removal of the dipeptide impurity.

References

Technical Support Center: Troubleshooting Low Yields in the Esterification of Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the esterification of phenylalanine. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my Fischer esterification of phenylalanine?

A1: Low yields in Fischer esterification of phenylalanine are common and can be attributed to several factors:

  • Reversible Reaction: The Fischer esterification is an equilibrium-driven reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, thus lowering the yield.[1][2]

  • Zwitterionic Nature: Amino acids like phenylalanine exist as zwitterions, which makes them poorly soluble in many organic solvents and reduces the availability of the free carboxylic acid for reaction.[3][4]

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress by methods like Thin Layer Chromatography (TLC) is crucial.[5]

  • Suboptimal Catalyst Concentration: An inappropriate amount of acid catalyst (e.g., H₂SO₄) can hinder the reaction.

  • Excess Water: The presence of water in the reactants or solvent will shift the equilibrium towards the reactants.

Q2: What are common side reactions during the esterification of phenylalanine?

A2: Besides the main esterification reaction, several side reactions can occur, reducing the yield of the desired product:

  • Racemization: The chiral center of phenylalanine can be compromised, especially under harsh reaction conditions (e.g., high temperatures or strong bases), leading to a mixture of stereoisomers.[6]

  • Diketopiperazine Formation: This intramolecular cyclization is particularly common when dealing with dipeptides but can also occur with amino acid esters, especially upon standing or during workup.[6]

  • N-Alkylation: If the amino group is not protected, it can be alkylated by the alcohol, leading to undesired byproducts.

  • Amide Formation: In the absence of N-protection, intermolecular condensation between two amino acid molecules can lead to the formation of amides.[3][7]

Q3: How can I improve the yield of my phenylalanine esterification?

A3: To improve the yield, consider the following strategies:

  • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[1][8] Alternatively, adding molecular sieves to the reaction mixture can absorb the water.[1]

  • Use of Excess Alcohol: Employing the alcohol as the solvent or in large excess can shift the equilibrium towards the product side.[1][8]

  • N-Protection: Protecting the amino group (e.g., with Boc or Fmoc) prevents side reactions at the nitrogen atom and improves solubility in organic solvents.[3][7]

  • Alternative Esterification Methods: If Fischer esterification proves inefficient, consider other methods like Steglich or Mukaiyama esterification, which use coupling agents to activate the carboxylic acid and are not equilibrium-limited.[1][9]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and improve yields.[3][7]

Q4: What is the role of the acid catalyst in Fischer esterification, and which one should I use?

A4: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][2]

Commonly used strong acids include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][9] Sulfuric acid is often preferred due to its dehydrating properties.[4][10] Methanesulfonic acid (MsOH) has also been shown to be an effective catalyst, sometimes providing higher yields than p-TsOH.[9]

Q5: How do I monitor the progress of my esterification reaction?

A5: The progress of the reaction can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material and the appearance of the product.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any impurities.[6][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time and determine the relative concentrations of reactants and products.[13]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), it is a powerful tool for identifying the product and any byproducts.[12][14]

Troubleshooting Guide

Below are common problems encountered during the esterification of phenylalanine and their potential solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Reaction has not reached equilibrium.Increase reaction time and monitor by TLC or HPLC.
Insufficient catalyst.Increase the amount of acid catalyst.
Presence of water in reagents/solvents.Use anhydrous solvents and reagents. Dry the alcohol before use.
Low reaction temperature.Increase the reaction temperature to reflux.[5]
Poor solubility of phenylalanine.Consider N-protection to improve solubility in organic solvents.[3][7]
Product is Contaminated with Starting Material Incomplete reaction.Extend the reaction time or increase the temperature.
Insufficient amount of alcohol.Use a larger excess of the alcohol.[1]
Water present in the reaction mixture.Actively remove water using a Dean-Stark trap or molecular sieves.[1]
Presence of Multiple Spots on TLC (or Peaks in HPLC) Formation of side products (e.g., racemization, diketopiperazine).Use milder reaction conditions. Protect the amino group. Consider alternative esterification methods.[6]
Degradation of product during workup.Use a milder workup procedure. Avoid prolonged exposure to strong acids or bases.
Difficulty in Isolating the Product Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous phase to suppress the ionization of the amino group before extraction.
Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.
Product is an oil and does not crystallize.Purify by column chromatography.[6]

Quantitative Data Summary

Table 1: Effect of Catalyst and Reaction Conditions on Yield

Esterification MethodCatalystAlcoholTemperature (°C)TimeYield (%)Reference
Fischer-SpeierH₂SO₄MethanolReflux2h95[8]
Fischer-SpeierH₂SO₄EthanolReflux2h95[8]
Mukaiyama[2-ClMePy][EtSO₄]Methanol80 (Microwave)30 min~85[3]
Thin FilmH₂SO₄Methanol7050 min~40-50[4][10]
Steglich-typeMukaiyama's ReagentMethanol--80[9]

Experimental Protocols

Protocol 1: Fischer Esterification of L-Phenylalanine

This protocol describes a typical Fischer esterification using sulfuric acid as a catalyst.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-phenylalanine (1 equivalent).

  • Reagent Addition: Add anhydrous methanol (serving as both reactant and solvent, typically 10-20 mL per gram of phenylalanine).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid) and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: N-Boc Protection of L-Phenylalanine

This protocol is a prerequisite for certain esterification methods to improve solubility and prevent side reactions.

  • Dissolution: Dissolve L-phenylalanine (1 equivalent) in a mixture of dioxane and water.

  • Base Addition: Add sodium hydroxide solution to adjust the pH to approximately 9-10.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up:

    • Wash the reaction mixture with ethyl acetate to remove any unreacted Boc₂O.

    • Acidify the aqueous layer with a cold solution of citric acid or KHSO₄ to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-phenylalanine.

Visualizations

Troubleshooting Workflow for Low Esterification Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Reaction_Completion Incomplete Reaction Incomplete Check_Reaction_Completion->Incomplete No Complete Reaction Complete Check_Reaction_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time/ Temperature Incomplete->Increase_Time_Temp Check_Water Investigate Water Presence Complete->Check_Water Re_evaluate Re-evaluate Yield Increase_Time_Temp->Re_evaluate Water_Present Water Likely Present Check_Water->Water_Present Yes No_Water Water Unlikely Check_Water->No_Water No Remove_Water Use Dean-Stark/ Molecular Sieves/ Anhydrous Reagents Water_Present->Remove_Water Check_Stoichiometry Review Stoichiometry No_Water->Check_Stoichiometry Remove_Water->Re_evaluate Excess_Alcohol Use Excess Alcohol Check_Stoichiometry->Excess_Alcohol Consider_Side_Reactions Consider Side Reactions Check_Stoichiometry->Consider_Side_Reactions Excess_Alcohol->Re_evaluate Protect_Amine Implement N-Protection Consider_Side_Reactions->Protect_Amine Alternative_Method Switch to Alternative Method (Steglich/Mukaiyama) Consider_Side_Reactions->Alternative_Method Protect_Amine->Re_evaluate Alternative_Method->Re_evaluate Fischer_Esterification Reactants Phenylalanine (R-COOH) + Alcohol (R'-OH) Protonation Protonation of Carbonyl Oxygen Reactants->Protonation + H⁺ Activated_Acid Activated Carboxylic Acid (More Electrophilic Carbonyl) Protonation->Activated_Acid Nucleophilic_Attack Nucleophilic Attack by Alcohol Activated_Acid->Nucleophilic_Attack + R'-OH Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester - H₂O Deprotonation Deprotonation Protonated_Ester->Deprotonation Products Ester (R-COOR') + Water (H₂O) Deprotonation->Products - H⁺ Catalyst H⁺ Catalyst Deprotonation->Catalyst Regenerates Catalyst->Protonation

References

"Methyl 2-amino-3-phenylpropanoate" storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-3-phenylpropanoate and its common salt form, L-Phenylalanine methyl ester hydrochloride.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to store it away from incompatible substances such as strong oxidizing agents and strong acids.[1] For long-term storage, a cool, dry place is recommended.[2] Some suppliers recommend storage at 0-8 °C.

2. What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure safety. This includes:

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side shields.[2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A laboratory coat is required to protect personal clothing.

  • Respiratory Protection: In situations where dust may be generated, a dust mask or respirator should be used.[1]

3. What should I do in case of accidental exposure or a spill?

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1]

  • Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1]

For spills, immediately clean up the material using appropriate protective equipment. Sweep up the solid, taking care to avoid generating dust, and place it into a suitable container for disposal.[1]

4. What are the common solvents for this compound?

The hydrochloride salt of this compound is described as being slightly soluble in water.[1] It is soluble in polar organic solvents like ethanol.[1] For reactions such as peptide synthesis, common solvents include dichloromethane (DCM) and dimethylformamide (DMF).

Troubleshooting Guides

Peptide Synthesis

A primary application of this compound is in peptide synthesis. Below are common issues encountered and their potential solutions.

Problem Potential Cause Troubleshooting Steps
Low Yield of Dipeptide Incomplete reaction- Increase the reaction time and monitor progress using TLC or LC-MS. - Consider using a more efficient coupling reagent like HATU. - Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.[2]
Poor quality of starting materials- Use high-purity N-protected amino acid and L-Phenylalanine methyl ester hydrochloride. - Confirm that the hydrochloride salt is fully neutralized by the base before adding the coupling reagent.[2]
Suboptimal work-up procedure- Optimize extraction and purification steps. - During aqueous washes, ensure the pH is appropriate to prevent the product from partitioning into the aqueous layer.[2]
Presence of Unreacted Starting Materials Insufficient activation of the carboxylic acid- Increase the equivalents of the coupling reagent and/or additive (e.g., HOBt). - Allow for a sufficient pre-activation time before adding the amine component.[2]
Deactivation of the coupling reagent- Use fresh, high-quality coupling reagents and store them under anhydrous conditions.[2]
Racemization of the Chiral Center High reaction temperature- Maintain a low temperature (e.g., 0 °C) during the initial stages of the coupling reaction.
Excess base- Avoid using an excessive amount of base, as this can promote racemization.

Experimental Protocols

General Protocol for Dipeptide Synthesis using EDC/HOBt

This protocol outlines a general procedure for the synthesis of a dipeptide using L-Phenylalanine methyl ester hydrochloride and an N-protected amino acid.

  • Neutralization: In a round-bottom flask, dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.1 eq) and stir for 15-20 minutes at room temperature.

  • Activation: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Xxx-OH) (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM.

  • Coupling: Cool the activation mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and stir for 15 minutes.

  • Reaction: Add the neutralized L-Phenylalanine methyl ester solution from step 1 to the activated mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Once complete, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Visualizations

Below are diagrams illustrating key workflows and relationships relevant to working with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents dissolve Dissolve in Anhydrous Solvent reagents->dissolve neutralize Neutralize Hydrochloride dissolve->neutralize activate Activate Carboxylic Acid neutralize->activate couple Couple Amino Esters activate->couple monitor Monitor with TLC/LC-MS couple->monitor extract Aqueous Extraction monitor->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify

Caption: A typical experimental workflow for peptide synthesis.

troubleshooting_logic start Low Product Yield? check_reaction Incomplete Reaction? start->check_reaction Yes check_reagents Reagent Quality? start->check_reagents No check_reaction->check_reagents No increase_time Increase Reaction Time / Use Better Coupling Agent check_reaction->increase_time Yes check_workup Work-up Loss? check_reagents->check_workup No use_pure Use High-Purity Anhydrous Reagents check_reagents->use_pure Yes optimize_workup Optimize Extraction/Purification pH & Solvents check_workup->optimize_workup Yes

Caption: A logical diagram for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to Alternative Reagents for the Esterification of Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amino acid esters is a foundational step in various applications, from peptide synthesis to the creation of chiral intermediates. Phenylalanine methyl ester, a common derivative, serves as a crucial building block. The choice of esterification reagent directly impacts reaction efficiency, yield, purity, and environmental footprint. This guide provides an objective comparison of alternative reagents for the esterification of phenylalanine, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The selection of an esterification method often involves a trade-off between reaction speed, yield, cost, and the harshness of the required conditions. The following table summarizes the key performance indicators for several common and alternative methods for synthesizing phenylalanine methyl ester.

Method/Reagent CategoryKey Reagent(s)Typical Yield (%)Reaction TimeTemperature (°C)Key Advantages & Disadvantages
Thionyl Chloride Thionyl Chloride (SOCl₂)~97%[1][2]24 hours[1][2]0 to RT(+) High yield, readily available. (-) Harsh reagent, generates HCl, not environmentally friendly.[3]
Fischer Esterification H₂SO₄ or p-TsOH40-95%[4][5][6]1-10 hours[7]60-110 (Reflux)[7](+) Inexpensive, simple. (-) Reversible equilibrium, requires harsh acidic conditions and heat.[7][8][9]
Mukaiyama Reagents 2-chloro-1-methylpyridinium iodide~77% (with microwave)[3][10]15-20 minutes (with microwave)[3][10]80 (Microwave)[3][10](+) Fast, high yield with microwave. (-) Requires N-protection, reagent can be expensive.[3]
TMSCl Method Trimethylchlorosilane (TMSCl)Good to Excellent[11]12 hours[11]Room Temperature(+) Mild conditions (room temp), convenient. (-) Requires stoichiometric use of the reagent.
Enzymatic Catalysis Lipases or ProteasesVariableHours to Days25-60[12](+) Highly stereospecific (no racemization), mild, "green".[13] (-) Slower, enzyme cost/stability can be an issue.
Solid Acid Catalysts Zeolite Y (H-USY)VariableVariable100-130[3](+) Reusable catalyst, salt-free process.[3] (-) Requires high temperatures and pressure.

Experimental Protocols

Detailed methodologies for key esterification procedures are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.

Protocol 1: Esterification using Thionyl Chloride

This method is known for its high efficiency and yield.[1][2]

  • Setup: Suspend L-phenylalanine (e.g., 9.03 g, 54.7 mmol) in anhydrous methanol (100 cm³) in a flask equipped with a dropping funnel and stir bar, cooled to 0 °C in an ice bath.[1]

  • Reagent Addition: Add thionyl chloride (e.g., 6.0 cm³, 82.1 mmol) dropwise to the stirred suspension over a period of 30-45 minutes, maintaining the temperature at 0 °C.[1][14]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 24 hours.[1]

  • Workup: Remove the solvent under reduced pressure (in vacuo).

  • Purification: Recrystallize the crude solid product from a mixture of ethyl acetate and ethanol to yield the pure L-phenylalanine methyl ester hydrochloride.[1]

Protocol 2: Fischer Esterification using Sulfuric Acid

This is a classic, cost-effective method for esterification.[4][7]

  • Setup: Dissolve L-phenylalanine in a large excess of the desired alcohol (e.g., methanol), which also acts as the solvent.

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-3% v/v) to the solution.[4]

  • Reaction: Heat the mixture to reflux (typically 60-110 °C) for 2-4 hours.[4][7] To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus.[4][7]

  • Workup: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

  • Purification: Wash the organic phase with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the ester.[4]

Protocol 3: Microwave-Assisted Esterification with a Mukaiyama Reagent

This modern approach offers significantly reduced reaction times, though it requires N-protection of the amino acid.[3][10]

  • Setup: In a microwave-safe reaction vessel, dissolve the Mukaiyama reagent (e.g., 2-chloro-1-methylpyridinium iodide, 2.4 mmol) in anhydrous methanol (5 mL).[3][10]

  • Substrate Addition: Add N-acetyl-L-phenylalanine (2.0 mmol) and 1-methylimidazole (4.8 mmol) as a base to the solution.[3][10]

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 80 °C for 15-20 minutes.[3][10]

  • Workup and Purification: After the reaction, the product can be purified using standard techniques such as extraction and chromatography to remove the reagent byproducts and any unreacted starting material.

Protocol 4: Enzymatic Esterification

This "green" chemistry approach provides high stereospecificity under mild conditions.[12][13]

  • Setup: Suspend L-phenylalanine in a suitable buffered aqueous solution (e.g., citrate buffer, pH 6.0).

  • Reagents: Add an excess of the alcohol (e.g., methanol) and the selected enzyme (e.g., a lipase or protease like papain).[13]

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 30-50 °C) with gentle agitation for several hours to days, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).[12]

  • Workup and Purification: Once the reaction reaches completion, the enzyme can be removed by filtration. The product is then extracted from the aqueous phase using an organic solvent and purified.

Mandatory Visualizations

The following diagrams illustrate the general workflow and logical relationships between the different esterification strategies.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Phe Phenylalanine Mix Combine Reactants Phe->Mix Solvent Select Solvent (e.g., Methanol) Solvent->Mix Reagent Select Reagent (e.g., SOCl₂, H₂SO₄, Enzyme) Reagent->Mix Control Control Conditions (Temp, Time) Mix->Control Monitor Monitor Progress (TLC/HPLC) Control->Monitor Quench Quench/Neutralize Monitor->Quench Extract Extract Product Quench->Extract Purify Purify (Recrystallization/ Chromatography) Extract->Purify Product Phenylalanine Ester Purify->Product

Caption: General experimental workflow for the esterification of phenylalanine.

G cluster_chem Chemical Methods cluster_bio Biocatalytic Methods Root Esterification of Phenylalanine Harsh Harsh Conditions Root->Harsh Mild Milder Conditions Root->Mild Enzymatic Enzymatic Catalysis Root->Enzymatic SOCl2 Thionyl Chloride Harsh->SOCl2 Fischer Fischer Esterification (H₂SO₄, p-TsOH) Harsh->Fischer Mukaiyama Mukaiyama Reagents Mild->Mukaiyama TMSCl TMSCl Mild->TMSCl SolidAcid Solid Acid Catalysts Mild->SolidAcid

Caption: Logical comparison of different reagents for phenylalanine esterification.

References

A Comparative Guide to Methyl 2-amino-3-phenylpropanoate and Other Chiral Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the pharmaceutical industry, the use of chiral building blocks is fundamental for the construction of enantiomerically pure molecules. Among these, Methyl 2-amino-3-phenylpropanoate, the methyl ester of the naturally occurring amino acid phenylalanine, stands out as a versatile and readily available synthon. This guide provides an objective comparison of this compound with other common chiral building blocks, supported by experimental data to inform the selection of appropriate chiral synthons for specific synthetic challenges.

Introduction to Chiral Building Blocks

Chiral building blocks, often derived from the "chiral pool" of naturally occurring enantiopure compounds like amino acids, sugars, and terpenes, offer an efficient strategy for introducing stereocenters into a target molecule.[1] This approach, known as chiral pool synthesis, can significantly simplify synthetic routes and improve overall efficiency by preserving the inherent chirality of the starting material.[2][3] this compound is a prime example of a chiral pool-derived building block, valued for its bifunctional nature (amine and ester) and the presence of a defined stereocenter.

Performance Comparison of Chiral Building Blocks

The efficacy of a chiral building block is often measured by its ability to induce high stereoselectivity (enantiomeric or diastereomeric excess) and provide good yields in chemical transformations. This section compares the performance of this compound and its derivatives with other classes of chiral building blocks in key asymmetric reactions.

Asymmetric Alkylation for the Synthesis of Unnatural Amino Acids

The synthesis of non-proteinogenic amino acids is a critical endeavor in drug discovery. The following table presents data from a study on the asymmetric α-alkylation of a glycine Schiff base to produce various phenylalanine derivatives. This provides insight into the yields and enantioselectivities achievable when targeting structures derived from phenylalanine.

Table 1: Asymmetric α-Alkylation to Synthesize Phenylalanine Derivatives [4][5]

EntryR Group (in R-CH₂-Br)ProductYield (%)ee (%)
13,5-di-Cl-C₆H₃(R)-tert-Butyl N-(diphenylmethylene)-(3,5-dichlorophenyl)alaninate9897
23-F-C₆H₄(R)-tert-Butyl N-(diphenylmethylene)-(3-fluorophenyl)alaninate8295
33-Br-C₆H₄(R)-tert-Butyl N-(diphenylmethylene)-(3-bromophenyl)alaninate9595
43-Cl-C₆H₄(R)-tert-Butyl N-(diphenylmethylene)-(3-chlorophenyl)alaninate7696
53-I-C₆H₄(R)-tert-Butyl N-(diphenylmethylene)-(3-iodophenyl)alaninate8296
63,5-di-MeO-C₆H₃(R)-tert-Butyl N-(diphenylmethylene)-(3,5-dimethoxyphenyl)alaninate9898

Note: The reaction was performed on the glycine Schiff base tert-butyl N-(diphenylmethylene)glycinate.

Diastereoselective Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of cyclic systems with multiple stereocenters. The choice of chiral auxiliary is critical in controlling the diastereoselectivity of this reaction. Table 2 shows the performance of a chiral auxiliary derived from cis-1-amino-2-indanol, providing a benchmark for comparison against which phenylalanine-derived auxiliaries could be measured in similar cycloadditions.

Table 2: Lewis Acid Promoted Asymmetric Diels-Alder Reaction of an Acrylate with Cyclopentadiene Using a Chiral Auxiliary [6]

EntryLewis AcidTemp (°C)Time (h)Yield (%)endo:exode (%)
1SnCl₄-78280>99:192
2TiCl₄-78285>99:190
3EtAlCl₂-78290>99:188
4Et₂AlCl-78288>99:185
5BCl₃-78282>99:183

Note: The chiral auxiliary used was a derivative of cis-1-arylsulfonamido-2-indanol.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral building blocks. Below are selected protocols for reactions involving this compound and its derivatives.

Synthesis of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride

This protocol details the conversion of L-Phenylalanine methyl ester hydrochloride into a chiral tetramic acid, a valuable scaffold in medicinal chemistry.[7]

Procedure:

  • Neutralization and Acylation: To a three-necked flask equipped with a thermometer and a septum, add L-Phenylalanine methyl ester hydrochloride (1.0 eq) and methylene chloride. Cool the mixture to 0 °C. Add triethylamine (2.2 eq) dropwise, followed by the slow addition of methyl malonyl chloride (1.05 eq). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude acylated product.

  • Dieckmann Cyclization: The crude product is dissolved in methanol and added dropwise to a solution of sodium methoxide (1.5 eq) in methanol at 0 °C. The reaction is stirred for 2 hours at room temperature.

  • Purification: The reaction is quenched with acetic acid and the solvent is removed. The residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The final product is purified by recrystallization.

Enzymatic Kinetic Resolution of Racemic Phenylalanine Methyl Ester

This protocol describes the kinetic resolution of racemic phenylalanine methyl ester using the enzyme α-chymotrypsin, which selectively hydrolyzes the L-enantiomer.[8]

Procedure:

  • Substrate Preparation: Dissolve DL-phenylalanine methyl ester hydrochloride (1.0 eq) in deionized water and adjust the pH to 7.5 with 0.5 M NaOH.

  • Enzyme Reaction: Prepare a solution of α-chymotrypsin in deionized water and add it to the substrate solution. Maintain the pH at 7.5 by the controlled addition of 0.5 M NaOH using a pH-stat or by manual titration. Monitor the consumption of NaOH over time.

  • Work-up: When the reaction is complete (indicated by the cessation of NaOH consumption), adjust the pH to 9.5 and extract the unreacted D-phenylalanine methyl ester with ethyl acetate.

  • Isolation of L-Phenylalanine: Acidify the aqueous layer to pH 6.0 with 1 M HCl to precipitate the L-phenylalanine, which is then collected by filtration.

  • Enantiomeric Excess Determination: The enantiomeric excess of the recovered D-phenylalanine methyl ester can be determined by chiral HPLC analysis.

Chiral HPLC Analysis of N-acetyl-D/L-phenylalanine Enantiomers

Accurate determination of enantiomeric purity is essential. This protocol outlines a method for the chiral separation of N-acetyl-phenylalanine enantiomers.[9]

Instrumentation and Materials:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Chirobiotic T (Teicoplanin-based chiral stationary phase).

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine.

  • Detector Wavelength: 260 nm.

Procedure:

  • Sample Preparation: Dissolve the N-acetyl-D/L-phenylalanine sample in the mobile phase.

  • HPLC Analysis: Inject the sample onto the chiral column and elute with the mobile phase under isocratic conditions.

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric purity.

Visualization of Synthetic Workflows

Graphical representations of experimental workflows and synthetic strategies can provide a clear and concise understanding of complex processes.

Chiral_Pool_Synthesis_Workflow cluster_0 Chiral Pool cluster_1 Functional Group Manipulation cluster_2 Key Chiral Intermediate cluster_3 Asymmetric Synthesis cluster_4 Final Product Amino_Acid Chiral Amino Acid (e.g., L-Phenylalanine) Esterification Esterification (e.g., with Methanol) Amino_Acid->Esterification Preserves Chirality Protection N-Protection (e.g., Boc, Cbz) Amino_Acid->Protection Reduction Reduction of Carboxyl (to Aldehyde or Alcohol) Amino_Acid->Reduction Building_Block This compound (or other derivative) Esterification->Building_Block Protection->Building_Block Reduction->Building_Block Stereoselective_Reaction Stereoselective Reaction (e.g., Alkylation, Acylation, Cycloaddition) Building_Block->Stereoselective_Reaction Introduces new stereocenters Target_Molecule Enantiomerically Pure Target Molecule Stereoselective_Reaction->Target_Molecule Deprotection & Purification N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product & Analysis Phe_Ester This compound (or its HCl salt) Mixing Combine Phe-Ester, Base, and Solvent at 0 °C Phe_Ester->Mixing Acyl_Chloride Acyl Chloride (R-COCl) Addition Add Acyl Chloride dropwise Acyl_Chloride->Addition Base Base (e.g., Triethylamine) Base->Mixing Solvent Anhydrous Solvent (e.g., DCM) Solvent->Mixing Mixing->Addition Stirring Stir at 0 °C then room temperature Addition->Stirring Quench Quench with aq. NaHCO₃ Stirring->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography or Recrystallization Dry_Concentrate->Purify Final_Product N-Acyl-Methyl 2-amino- 3-phenylpropanoate Purify->Final_Product Analysis Characterization (NMR, MS, Chiral HPLC) Final_Product->Analysis

References

Validating the Purity of Methyl 2-amino-3-phenylpropanoate: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. Methyl 2-amino-3-phenylpropanoate, the methyl ester of the amino acid phenylalanine, is a key building block in the synthesis of various pharmaceuticals and peptides. Its chemical and stereochemical purity can significantly impact the efficacy and safety of the final product. High-Performance Liquid Chromatography (HPLC) stands as the most robust and widely adopted method for assessing the purity of amino acid derivatives.[1]

This guide provides a comparative overview of HPLC-based methods for the validation of this compound purity, supported by illustrative experimental data and detailed protocols. We will explore both reversed-phase HPLC for the determination of chemical purity and chiral HPLC for the critical assessment of enantiomeric purity.

Comparative Analysis of HPLC Methods

The purity of this compound is twofold: chemical purity, which refers to the absence of other compounds, and enantiomeric purity, which is crucial as the biological activity of chiral molecules often resides in a single enantiomer.

Reversed-Phase HPLC for Chemical Purity

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating compounds based on their hydrophobicity. It is highly effective for detecting and quantifying process-related impurities and degradation products.

Illustrative Data for RP-HPLC Analysis

The following table presents hypothetical data from an RP-HPLC analysis of a this compound sample.

Peak IDCompoundRetention Time (min)Peak Area (%)
1Phenylalanine2.50.8
2This compound (L-isomer) 5.2 99.1
3Unknown Impurity6.80.1
Chiral HPLC for Enantiomeric Purity

The biological activity of many chiral compounds is dependent on their stereochemistry. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[1] This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1] Polysaccharide-based CSPs are particularly effective for the chiral resolution of amino acid derivatives.[1]

Illustrative Data for Chiral HPLC Analysis

This table shows representative data from a chiral HPLC analysis, demonstrating the separation of the L- and D-enantiomers of this compound.

Peak IDEnantiomerRetention Time (min)Peak Area (%)
1L-Methyl 2-amino-3-phenylpropanoate 8.1 99.8
2D-Methyl 2-amino-3-phenylpropanoate9.50.2

Alternative Analytical Techniques

While HPLC is the predominant technique, other methods can be employed for purity analysis, each with its own advantages and limitations.

FeatureHPLC (RP and Chiral)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Separation of ions in an electric field based on their electrophoretic mobility.
Derivatization Often not required for RP-HPLC; may be used for chiral analysis or to enhance detection.Required to make the amino acid ester volatile.[1]Often requires derivatization for detection and to improve separation.
Advantages Robust, versatile, well-established, high resolution.High sensitivity and resolution.[2]High efficiency, small sample volume, fast analysis times.
Disadvantages Can be time-consuming and solvent-intensive.[3]Derivatization adds complexity and potential for side reactions.[1]Lower sensitivity for some detectors, reproducibility can be a challenge.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate and reliable purity validation.

Protocol 1: Reversed-Phase HPLC for Chemical Purity

This method is designed to separate this compound from its potential impurities.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[4]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[4]

  • Gradient: A linear gradient from 10% to 70% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV at 220 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]

Protocol 2: Chiral HPLC for Enantiomeric Purity

This protocol is for the direct enantioseparation of this compound.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives).[1]

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane) and an alcohol (e.g., 2-propanol), such as 90:10 (v/v) hexane:2-propanol with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]

Visualizing the Workflow and Decision Process

To further clarify the analytical process, the following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC analysis and a decision tree for selecting the appropriate analytical method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Dissolve & Filter Sample Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare & Degas Mobile Phase SystemEquilibration System Equilibration MobilePhasePrep->SystemEquilibration SystemEquilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC analysis.

Method_Selection Start Purity Analysis of This compound Question1 Is Enantiomeric Purity a concern? Start->Question1 Question2 Are impurities volatile or can be derivatized? Question1->Question2 No (Chemical Purity Only) ChiralHPLC Chiral HPLC Question1->ChiralHPLC Yes RPHPLC Reversed-Phase HPLC Question2->RPHPLC No GCMS GC-MS Question2->GCMS Yes CE Capillary Electrophoresis RPHPLC->CE Alternative

References

Spectroscopic analysis of "Methyl 2-amino-3-phenylpropanoate" for structure confirmation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of Amino Acid Esters for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and organic synthesis, unequivocal structure confirmation is paramount. This guide provides a comparative spectroscopic analysis of Methyl 2-amino-3-phenylpropanoate against two structurally related alternatives: Ethyl 2-amino-3-phenylpropanoate and Methyl 2-amino-3-(4-hydroxyphenyl)propanoate. Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we present a clear methodology for the structural elucidation of these critical building blocks.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its analogues. This quantitative comparison highlights the subtle yet significant differences in their spectral fingerprints, allowing for unambiguous identification.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, (Coupling Constant J, Hz)Assignment
This compound 7.35-7.20 (m, 5H), 3.71 (s, 3H), 3.70 (dd, 1H, J=7.8, 5.4 Hz), 3.10 (dd, 1H, J=13.8, 5.4 Hz), 2.95 (dd, 1H, J=13.8, 7.8 Hz), 1.58 (br s, 2H)Ar-H, -OCH₃, α-H, β-H, β'-H, -NH₂
Ethyl 2-amino-3-phenylpropanoate 7.32-7.18 (m, 5H), 4.15 (q, 2H, J=7.1 Hz), 3.68 (t, 1H, J=6.4 Hz), 3.05 (dd, 1H, J=13.7, 6.4 Hz), 2.89 (dd, 1H, J=13.7, 6.4 Hz), 1.60 (s, 2H), 1.23 (t, 3H, J=7.1 Hz)Ar-H, -OCH₂CH₃, α-H, β-H, β'-H, -NH₂, -OCH₂CH₃
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate 7.00 (d, 2H, J=8.4 Hz), 6.70 (d, 2H, J=8.4 Hz), 3.68 (s, 3H), 3.61 (t, 1H, J=6.0 Hz), 2.95 (dd, 1H, J=13.8, 6.0 Hz), 2.83 (dd, 1H, J=13.8, 6.0 Hz), 1.55 (s, 2H)Ar-H, Ar-H, -OCH₃, α-H, β-H, β'-H, -NH₂

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 175.5, 137.9, 129.3 (2C), 128.5 (2C), 126.8, 56.4, 52.1, 40.8C=O, Ar-C (quat.), Ar-CH, Ar-CH, Ar-CH, α-C, -OCH₃, β-C
Ethyl 2-amino-3-phenylpropanoate 175.0, 138.1, 129.3 (2C), 128.4 (2C), 126.7, 61.1, 56.5, 40.9, 14.2C=O, Ar-C (quat.), Ar-CH, Ar-CH, Ar-CH, -OCH₂CH₃, α-C, β-C, -OCH₂CH₃
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate 175.8, 155.2, 130.3 (2C), 129.8, 115.4 (2C), 56.7, 52.1, 39.8C=O, Ar-C-OH, Ar-CH, Ar-C (quat.), Ar-CH, α-C, -OCH₃, β-C

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)Assignment
This compound 3380, 3300 (N-H stretch), 1735 (C=O stretch), 1215 (C-O stretch)Amine, Ester carbonyl, Ester C-O
Ethyl 2-amino-3-phenylpropanoate 3385, 3310 (N-H stretch), 1730 (C=O stretch), 1210 (C-O stretch)Amine, Ester carbonyl, Ester C-O
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate 3600-3200 (broad, O-H stretch), 3370, 3290 (N-H stretch), 1738 (C=O stretch), 1220 (C-O stretch)Phenolic OH, Amine, Ester carbonyl, Ester C-O

Table 4: Mass Spectrometry Data (EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 179120 ([M-COOCH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion)
Ethyl 2-amino-3-phenylpropanoate 193120 ([M-COOCH₂CH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion)
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate 195136 ([M-COOCH₃]⁺), 107 ([HOC₆H₄CH₂]⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. For ¹³C NMR, a proton-decoupled spectrum was obtained with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ over 32 scans.

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) was performed on a mass spectrometer with an EI source. The ionization energy was set to 70 eV. The sample was introduced via a direct insertion probe, and the mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 50-500.

Visualization of Analytical Workflow and Molecular Structure

To further clarify the process of structure confirmation, the following diagrams, generated using Graphviz, illustrate the logical workflow of the spectroscopic analysis and the key structural features of this compound that are identified by each technique.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Structure Confirmation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Spectral Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

Molecular_Structure_Highlight cluster_structure This compound cluster_annotations Spectroscopic Correlations mol NH2 N-H stretch (IR) -NH₂ protons (¹H NMR) Aromatic Aromatic C-H & C=C (IR) Aromatic protons (¹H NMR) Aromatic carbons (¹³C NMR) Ester C=O & C-O stretch (IR) -OCH₃ protons (¹H NMR) C=O & -OCH₃ carbons (¹³C NMR) Aliphatic α-H & β-H₂ (¹H NMR) α-C & β-C (¹³C NMR) p_nh2 p_nh2->NH2 p_aromatic p_aromatic->Aromatic p_ester p_ester->Ester p_aliphatic p_aliphatic->Aliphatic

Caption: Key Structural Features and Their Spectroscopic Signatures.

A Researcher's Guide to Bioisosteric Replacement of Phenylalanine Methyl Ester in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and biological properties, is a powerful tool for optimizing drug candidates. Phenylalanine methyl ester, a common structural motif, is frequently targeted for such modifications to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of key bioisosteres for the phenyl and ester moieties of phenylalanine methyl ester, supported by experimental data and detailed protocols.

Phenyl Ring Bioisosteres: A Case Study in γ-Secretase Modulators

The phenyl ring is a frequent target for bioisosteric replacement to improve properties like solubility and lipophilicity, which can be suboptimal in flat, aromatic systems. A study on γ-secretase modulators for the potential treatment of Alzheimer's disease provides a clear comparison of a phenyl-containing lead compound with several saturated bicyclic bioisosteres.[1][2]

Comparative Performance Data

The following table summarizes the in vitro potency (IC50 for Aβ42), lipophilicity (Log D), and aqueous solubility of a parent compound containing a phenyl linker and its bioisosteric analogs where the phenyl group is replaced by a bridged piperidine (BP), a bicyclo[3.1.0]hexane (BCP), or a bicyclo[2.2.2]octane (BCO) moiety.

Compound IDLinker MoietyIC50 Aβ42 (nM)Log DSolubility (µg/mL)
5 Phenyl13>4<0.1
21a BP122.91.3
21b BCP253.20.3
21c BCO1103.10.8

Data sourced from a study on γ-secretase modulators.[1]

As the data indicates, replacing the phenyl ring with saturated bioisosteres, particularly the bridged piperidine, can maintain or slightly improve potency while significantly enhancing solubility and reducing lipophilicity.[1]

Experimental Protocol: Aβ42 IC50 Determination in H4 Cells

The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of compounds against the production of amyloid-beta 42 (Aβ42) in human H4 neuroglioma cells.

  • Cell Culture: Human H4 neuroglioma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A dilution series is prepared in culture medium to achieve the final desired concentrations.

  • Cell Plating and Treatment: Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the various concentrations of the test compounds.

  • Incubation: The treated cells are incubated for 24 hours.

  • Aβ42 Quantification: After incubation, the cell culture supernatant is collected. The concentration of Aβ42 in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The Aβ42 concentrations are plotted against the logarithm of the compound concentrations. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the compound that inhibits Aβ42 production by 50%.

Visualization of Bioisosteric Replacement

G Bioisosteric Replacement Strategy cluster_0 Lead Compound cluster_1 Bioisosteric Analogs cluster_2 Desired Outcomes Lead Phenylalanine Methyl Ester Motif Analog1 Bridged Piperidine Analog Lead->Analog1 Improve Solubility Analog2 Bicycloalkane Analog Lead->Analog2 Improve Metabolic Stability Analog3 Heterocyclic Analog Lead->Analog3 Alter Receptor Interaction Outcome Optimized Drug Candidate - Enhanced Potency - Favorable ADME Profile - Reduced Toxicity Analog1->Outcome Analog2->Outcome Analog3->Outcome

Caption: A logical workflow illustrating the strategy of bioisosteric replacement of a phenylalanine methyl ester motif to achieve an optimized drug candidate.

Whole Amino Acid Bioisosteres: L-type Amino Acid Transporter 1 (LAT1) Case Study

In some cases, bioisosteric replacement of the entire amino acid scaffold is desirable. The L-type amino acid transporter 1 (LAT1) is a target for delivering drugs to tumors and the brain, and developing selective ligands is of high interest. A study on phenylalanine analogs provides comparative data on their affinity for LAT1.[3]

Comparative Performance Data

The following table summarizes the inhibitory constant (Ki) for LAT1 and the maximal transport velocity (Vmax) for L-phenylalanine (Phe) and its bioisosteric analogs.

CompoundKi for LAT1 (µM)Vmax (pmol/mg protein/min)LAT1 Selectivity
L-Phenylalanine (Phe)18.11250Low
α-Methyl-L-phenylalanine118250High
Bicyclic-Phe54.6286High
2-Iodo-L-phenylalanine5.9143High

Data sourced from a study on LAT1 transporters.[3]

This data demonstrates that modifications to the phenylalanine structure can significantly impact both affinity and transport rate, with 2-iodo-L-phenylalanine showing a marked improvement in LAT1 affinity. Bicyclic-Phe, a conformationally constrained analog, also displays high selectivity for LAT1.[3]

Experimental Protocol: LAT1 Inhibition Assay

The following is a representative protocol for determining the inhibitory constant (Ki) of test compounds on LAT1 transport.

  • Cell Culture: HEK293 cells stably expressing human LAT1 (HEK293-hLAT1) are cultured in a suitable medium.

  • Uptake Inhibition Assay: Cells are seeded in 24-well plates. On the day of the experiment, the cells are washed with a transport buffer.

  • Incubation: The cells are then incubated with a solution containing a fixed concentration of a radiolabeled LAT1 substrate (e.g., L-[14C]leucine) and varying concentrations of the test compound (inhibitor).

  • Termination of Uptake: After a defined incubation period (e.g., 1 minute), the uptake is stopped by adding an ice-cold buffer.

  • Cell Lysis and Scintillation Counting: The cells are washed to remove extracellular radiolabel, and then lysed. The intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The inhibition of radiolabeled substrate uptake by the test compound is used to calculate the IC50 value. The Ki value is then determined using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled substrate.

Visualization of Experimental Workflow

G Workflow for LAT1 Inhibition Assay Start Start Cell_Culture Culture HEK293-hLAT1 Cells Start->Cell_Culture Seeding Seed Cells in 24-well Plates Cell_Culture->Seeding Wash Wash Cells with Transport Buffer Seeding->Wash Incubate Incubate with [14C]Leucine and Test Compound Wash->Incubate Stop Terminate Uptake with Ice-Cold Buffer Incubate->Stop Lyse Lyse Cells Stop->Lyse Measure Measure Radioactivity (Scintillation Counting) Lyse->Measure Analyze Calculate IC50 and Ki Measure->Analyze End End Analyze->End

Caption: A flowchart outlining the key steps in an experimental workflow to determine the inhibitory activity of compounds on the LAT1 transporter.

Conclusion

The bioisosteric replacement of the phenylalanine methyl ester moiety is a versatile and effective strategy in drug design. As demonstrated by the case studies on γ-secretase modulators and LAT1 transporters, replacing the phenyl ring with saturated bicyclic systems can significantly improve physicochemical properties such as solubility and lipophilicity, while modifications to the entire amino acid scaffold can enhance target affinity and selectivity. The choice of a specific bioisostere is context-dependent, and careful evaluation of its impact on potency, selectivity, and ADME properties is crucial for successful drug development. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies.

References

A Comparative Analysis of Methyl and Ethyl Esters of 2-Amino-3-Phenylpropanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of protecting groups is a critical parameter influencing the efficiency and outcome of peptide synthesis. Among the simplest and most common C-terminal protecting groups are the methyl and ethyl esters of amino acids. This guide provides a detailed comparison of methyl 2-amino-3-phenylpropanoate (L-Phenylalanine methyl ester) and its ethyl counterpart (L-Phenylalanine ethyl ester) in the context of peptide synthesis, focusing on performance, potential side reactions, and experimental considerations.

While both esters serve the fundamental purpose of protecting the C-terminal carboxyl group to allow for controlled peptide bond formation, subtle differences in their steric and electronic properties can impact reaction kinetics, product purity, and the propensity for side reactions. This comparison draws upon established principles of peptide chemistry and available experimental data to assist researchers in making informed decisions for their synthetic strategies.

Performance and Experimental Data Comparison

The selection of a C-terminal protecting group can influence several key aspects of peptide synthesis. The following table summarizes the expected performance differences between methyl and ethyl 2-amino-3-phenylpropanoate based on general principles and published data on similar dipeptide syntheses.

ParameterThis compoundEthyl 2-amino-3-phenylpropanoateRationale and Supporting Data
Typical Yield HighSlightly LowerThe slightly increased steric bulk of the ethyl group may marginally hinder the approach of the activated N-protected amino acid, potentially leading to slightly lower coupling yields under identical reaction times. While direct head-to-head comparisons are not extensively published, syntheses of dipeptides using methyl esters often report high yields. For instance, the synthesis of Boc-Phe-Phe-OMe typically yields in the range of 60-80%.
Reaction Time StandardPotentially LongerTo achieve comparable yields to the methyl ester, a slightly longer reaction time or more forceful coupling conditions may be necessary for the ethyl ester due to steric factors.
Purity (Crude) HighHighBoth esters generally lead to high-purity crude products, especially in solution-phase synthesis where purification of intermediates is possible. The primary impurities would likely arise from side reactions rather than incomplete coupling.
Racemization LowPotentially LowerThe bulkier ethyl group might offer a slight protective effect against racemization of the C-terminal phenylalanine residue during the activation and coupling steps. Racemization often proceeds through the formation of an oxazolone intermediate, and steric hindrance can influence the rate of this side reaction.[1] However, with modern coupling reagents containing racemization-suppressing additives like HOBt or Oxyma, the difference is expected to be minimal under optimized conditions.
Diketopiperazine (DKP) Formation PronePotentially Less ProneDKP formation is a common side reaction at the dipeptide stage. Studies have shown that sterically more congested esters can reduce the rate of DKP formation. The larger ethyl group may create a less favorable conformation for the intramolecular cyclization required for DKP formation compared to the methyl group.
Hydrolytic Stability GoodHigherThe ethyl ester is generally more resistant to hydrolysis than the methyl ester due to increased steric hindrance and electron-donating character of the ethyl group, which slightly reduces the electrophilicity of the ester carbonyl. This can be advantageous during workup and purification steps.

Experimental Protocols

To provide a practical context for this comparison, detailed experimental protocols for the synthesis of a model dipeptide, N-Boc-Alanyl-L-Phenylalanine, using both the methyl and ethyl esters are provided below.

Protocol 1: Synthesis of N-Boc-Alanyl-L-Phenylalanine Methyl Ester (Boc-Ala-Phe-OMe)

Materials:

  • N-Boc-L-Alanine (Boc-Ala-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Activation of Boc-Ala-OH: In a round-bottom flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled solution with stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Coupling Reaction: In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq) in anhydrous DCM and neutralize with NMM (1.1 eq) at 0 °C.

  • Add the neutralized H-Phe-OMe solution to the activated Boc-Ala-OH mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Dilute the filtrate with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography.

Protocol 2: Synthesis of N-Boc-Alanyl-L-Phenylalanine Ethyl Ester (Boc-Ala-Phe-OEt)

Materials:

  • N-Boc-L-Alanine (Boc-Ala-OH)

  • L-Phenylalanine ethyl ester hydrochloride (H-Phe-OEt·HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Activation and Coupling: In a round-bottom flask, dissolve Boc-Ala-OH (1.0 eq), HBTU (1.1 eq), and H-Phe-OEt·HCl (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Work-up and Purification: Dilute the reaction mixture with EtOAc.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Peptide Synthesis Workflow and Side Reactions

To further illustrate the processes discussed, the following diagrams, generated using the DOT language, depict the general workflow for peptide synthesis and the mechanisms of key side reactions.

Peptide_Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification Boc_AA N-Boc-Amino Acid Coupling_Reagent Coupling Reagent (e.g., DCC, HBTU) Activated_Ester Activated Intermediate Boc_AA->Activated_Ester Coupling_Reagent->Activated_Ester Phe_Ester H-Phe-OR (R = Me or Et) Dipeptide Boc-AA-Phe-OR Activated_Ester->Dipeptide Phe_Ester->Dipeptide Crude_Product Crude Dipeptide Dipeptide->Crude_Product Aqueous Wash Purified_Product Purified Dipeptide Crude_Product->Purified_Product Chromatography/ Recrystallization

General workflow for solution-phase dipeptide synthesis.

Side_Reactions cluster_racemization Racemization Pathway cluster_dkp Diketopiperazine (DKP) Formation Activated_AA Activated L-Amino Acid Oxazolone Oxazolone Intermediate (planar, achiral) Activated_AA->Oxazolone Base-catalyzed enolization D_Amino_Acid D-Amino Acid Adduct Oxazolone->D_Amino_Acid Protonation Dipeptide_Ester H-AA-Phe-OR DKP Diketopiperazine Dipeptide_Ester->DKP Intramolecular cyclization

References

Enantiomeric excess determination of "Methyl 2-amino-3-phenylpropanoate" by chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Enantiomeric Excess Determination of Methyl 2-amino-3-phenylpropanoate by Chiral HPLC

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the stereochemical purity of chiral molecules like this compound, a key building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of various chiral High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for this purpose, supported by experimental data and detailed methodologies.

Comparison of Chiral HPLC Methods

Chiral HPLC stands as the most prevalent and robust method for the enantiomeric separation of this compound. The choice of chiral stationary phase (CSP) is the most critical parameter, directly influencing resolution and analysis time. Below is a summary of performance data from various reported methods.

ColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Times (min)
LARIHC™ CF6-P (250 x 4.6 mm, 5 µm)Methanol:Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2)1.0UV, 254 nmNot specified, but baseline separation achieved.[1]
Whelk-O1 30% Isopropanol in Hexanes1.0Not specified(R) = 29.22, (S) = 32.41[2]
Whelk-O1 10% Isopropanol in Hexanes1.0Not specified(R) = 18.53, (S) = 20.90[2]
Chiralpak AD-H (150 x 4.6 mm)n-Heptane/Isopropanol (97.5:2.5)1.0UV, 254 nmNot specified, but ee ≥ 99.5% confirmed.[3]
CHIRALPAK® ID (100 x 4.6 mm, 3 µm)CO₂/Methanol with 0.1% NH₄OH (90:10)1.5UV, 210 nmNot specified, but offers better resolution and 5x throughput of NP-HPLC.[4]

Detailed Experimental Protocol: Chiral HPLC

This protocol is a representative example based on commonly employed methods for the enantiomeric excess determination of this compound.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Whelk-O1 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol.

  • Sample: this compound, racemic standard, and sample for analysis.

  • Sample Solvent: Mobile phase.

2. Chromatographic Conditions:

  • Mobile Phase: 10% Isopropanol in n-Hexane (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • Prepare the sample for analysis at a similar concentration (e.g., 1 mg/mL) in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to verify system suitability (e.g., resolution > 1.5).

  • Inject the sample solution.

  • Identify the peaks corresponding to the enantiomers based on the retention times obtained from the racemic standard.

5. Calculation of Enantiomeric Excess (% ee):

  • Calculate the enantiomeric excess using the following formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Experimental Workflow

Chiral HPLC Workflow Workflow for Enantiomeric Excess Determination by Chiral HPLC cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Sample_Injection Inject Sample Sample_Prep->Sample_Injection Standard_Prep Racemic Standard Preparation Standard_Injection Inject Racemic Standard Standard_Prep->Standard_Injection Mobile_Phase_Prep Mobile Phase Preparation (e.g., 10% IPA in Hexane) Equilibration Column Equilibration Mobile_Phase_Prep->Equilibration System Setup Equilibration->Standard_Injection System Suitability Standard_Injection->Sample_Injection Sequence Start Data_Acquisition Data Acquisition (Chromatogram) Sample_Injection->Data_Acquisition Peak_Integration Peak Integration (Area of Each Enantiomer) Data_Acquisition->Peak_Integration ee_Calculation Enantiomeric Excess Calculation Peak_Integration->ee_Calculation Result Final Result (% ee) ee_Calculation->Result

References

A Comparative Guide to Catalysts for the Synthesis of Methyl 2-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure α-amino acid esters, such as Methyl 2-amino-3-phenylpropanoate (the methyl ester of phenylalanine), is a critical step in the development of numerous pharmaceuticals and fine chemicals. The choice of catalyst is paramount in achieving high yields and stereoselectivity. This guide provides a comparative analysis of enzymatic, homogeneous, and heterogeneous catalysts for this synthesis, supported by experimental data and detailed protocols to inform catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The efficiency of this compound synthesis is significantly influenced by the catalyst employed. The following tables summarize the performance of various catalytic systems based on key metrics such as yield, enantiomeric excess (e.e.), and reaction conditions.

Table 1: Enzymatic Catalysis for the Kinetic Resolution of Racemic this compound

CatalystEnzyme SourceReaction TypeSubstrateSolventTemp. (°C)Time (h)Conversion (%)Product e.e. (%)Reference
α-ChymotrypsinBovine PancreasHydrolysis(D,L)-Phe-OMe·HClWater251-2~50>95 (for D-ester)[1]
Lipase PSBurkholderia cepaciaHydrolysisRacemic Amino Acid EstersAqueous SolutionN/AN/AHighHigh[2]
Lipase BCandida antarctica (CALB)TransesterificationRacemic 3-amino-3-phenylpropanoateN/AN/AN/AHighOptically Pure[3]

Table 2: Homogeneous Catalysis for the Asymmetric Synthesis of Phenylalanine Derivatives

Catalyst SystemLigandReaction TypeSubstrateSolventPressure (atm)Temp. (°C)Yield (%)Product e.e. (%)
[Rh(COD)₂]BF₄Me-BoPhozAsymmetric HydrogenationMethyl 2-acetamido-3-(2-naphthyl)propenoateMethanolN/AN/AN/A97.9
Ru-BINAP(R)-BINAPAsymmetric Hydrogenationα,β-Unsaturated Carboxylic AcidsN/A134N/AQuantitative98
Ru-BINAP(S)-BINAPAsymmetric HydrogenationGeraniol95% aq. Methanol100209796

Table 3: Heterogeneous Catalysis for Hydrogenation Reactions in Amino Acid Ester Synthesis

CatalystSupportReaction TypeSubstrateSolventPressure (atm)Temp. (°C)Conversion (%)Selectivity (%)
PalladiumCarbonHydrogenation of AromaticsAromatic HydrocarbonsN/AN/AN/AHighHigh
PalladiumCarbon-coated monolithSelective HydrogenationFatty Acid Methyl EstersN/AN/AN/AN/AHigh
Cu/ZnO/Al₂O₃ (Mg-modified)N/AHydrogenation of Amino Acid EstersL-phenylalanine methyl esterEthanol4011010091.1 (to L-phenylalaninol)

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Enzymatic Resolution using α-Chymotrypsin

This protocol describes the kinetic resolution of racemic D,L-phenylalanine methyl ester hydrochloride.[1]

Materials:

  • D,L-phenylalanine methyl ester hydrochloride (2.00 g, 9.27 mmol)

  • Deionized water (20 mL)

  • 0.5 N NaOH

  • α-Chymotrypsin from bovine pancreas (>40 units/mg) (60 mg)

  • pH meter

  • Magnetic stirrer

Procedure:

  • Dissolve D,L-phenylalanine methyl ester hydrochloride in deionized water in a 100 mL beaker with a magnetic stir bar.

  • Adjust the pH of the solution to approximately 5.15 by adding 0.5 N NaOH.

  • In a separate test tube, dissolve the α-chymotrypsin in 2-3 mL of deionized water.

  • Rapidly add the enzyme solution to the methyl ester solution and start a timer.

  • Monitor the pH of the reaction. The hydrolysis of the L-enantiomer will produce acid, causing the pH to drop. Maintain the pH at the desired level by the controlled addition of 0.5 N NaOH.

  • The reaction is complete when approximately 50% of the ester has been hydrolyzed (indicated by the amount of NaOH consumed).

  • At the completion of the reaction, the unreacted D-phenylalanine methyl ester can be extracted and its optical purity determined.

Homogeneous Asymmetric Hydrogenation

This protocol is a general representation of the asymmetric hydrogenation of a precursor to an amino acid ester using a Rhodium-based catalyst.

Materials:

  • Unsaturated amino acid precursor (e.g., Methyl 2-acetamido-3-phenylpropenoate)

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral phosphine ligand (e.g., Me-BoPhoz)

  • Degassed solvent (e.g., Methanol)

  • Hydrogen gas

  • Hydrogenation reactor

Procedure:

  • In a glovebox, charge the hydrogenation reactor with the unsaturated amino acid precursor, the rhodium precursor, and the chiral ligand.

  • Add the degassed solvent to the reactor.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor to the desired hydrogen pressure.

  • Stir the reaction mixture at the specified temperature for the required time.

  • Monitor the reaction progress by techniques such as TLC or HPLC.

  • Upon completion, carefully vent the reactor and remove the catalyst.

  • The product can be purified by crystallization or chromatography, and the enantiomeric excess is determined using chiral HPLC or GC.

Heterogeneous Catalytic Hydrogenation

This protocol outlines a general procedure for the hydrogenation of an amino acid ester derivative using a supported palladium catalyst.

Materials:

  • Substrate (e.g., a precursor with a reducible functional group)

  • Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%)

  • Solvent (e.g., Ethanol, Methanol)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Dissolve the substrate in the chosen solvent in a hydrogenation flask.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Connect the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 3-5 times).

  • Pressurize the system with hydrogen to the desired pressure.

  • Stir or shake the reaction mixture vigorously at the set temperature.

  • Monitor the hydrogen uptake to follow the reaction progress.

  • Once the reaction is complete (no more hydrogen uptake), carefully vent the apparatus and purge with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • The filtrate contains the product, which can be purified as necessary.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the catalytic processes described.

Enzymatic_Resolution cluster_start Starting Material cluster_process Catalytic Process cluster_products Products racemic Racemic Methyl 2-amino-3-phenylpropanoate catalyst Enzyme (e.g., α-Chymotrypsin, Lipase) racemic->catalyst Selective Hydrolysis of L-enantiomer product_d (D)-Methyl 2-amino-3-phenylpropanoate (High e.e.) catalyst->product_d product_l (L)-2-amino-3-phenylpropanoic acid catalyst->product_l

Caption: Enzymatic kinetic resolution of racemic this compound.

Homogeneous_Catalysis cluster_start Starting Material cluster_process Catalytic Process cluster_product Product precursor Unsaturated Precursor (e.g., Methyl 2-acetamido-3-phenylpropenoate) catalyst Homogeneous Catalyst (e.g., Rh-BINAP) precursor->catalyst Asymmetric Hydrogenation product Enantiomerically Enriched This compound catalyst->product

Caption: Homogeneous asymmetric hydrogenation for enantioselective synthesis.

Heterogeneous_Catalysis cluster_start Starting Material cluster_process Catalytic Process cluster_product Product substrate Phenylalanine Derivative (with reducible group) catalyst Heterogeneous Catalyst (e.g., Pd/C) substrate->catalyst Hydrogenation product This compound catalyst->product

Caption: Heterogeneous catalytic hydrogenation for the synthesis of the target ester.

Conclusion

The synthesis of this compound can be effectively achieved through various catalytic methods, each with its own set of advantages and limitations.

  • Enzymatic catalysis offers exceptional enantioselectivity for the resolution of racemic mixtures under mild reaction conditions, making it an environmentally friendly option. However, the theoretical maximum yield for a kinetic resolution is 50% for the desired enantiomer.

  • Homogeneous catalysis , particularly asymmetric hydrogenation, allows for the direct synthesis of the desired enantiomer with high enantiomeric excess and quantitative yields. The main drawbacks are the cost of the precious metal catalysts and chiral ligands, and the potential for metal contamination in the final product.

  • Heterogeneous catalysis provides the benefits of easy catalyst separation and recyclability, which are advantageous for industrial-scale production. While highly effective for general hydrogenation reactions, achieving high enantioselectivity often requires more complex catalyst design and optimization.

The optimal choice of catalyst will depend on the specific requirements of the synthesis, including the desired scale of production, cost considerations, and the required level of enantiopurity. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic strategy.

References

A Comparative Purity Analysis of Commercial Methyl 2-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes, from early-stage discovery to the quality of synthesized pharmaceutical compounds. Methyl 2-amino-3-phenylpropanoate, commonly known as L-phenylalanine methyl ester, is a key chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including peptide-based drugs and other complex organic molecules.

The presence of impurities, even in trace amounts, can lead to the formation of unwanted side products, reduce reaction yields, and introduce toxicological risks in final drug products. These impurities can be broadly categorized as chemical impurities (e.g., starting materials, byproducts, degradation products) and stereoisomeric impurities (e.g., the D-enantiomer). Given the stereospecific nature of many biological targets, controlling the enantiomeric purity is of paramount importance.

This guide provides a comparative analysis of the purity of commercially available this compound from different suppliers. The comparison is supported by detailed experimental protocols for key analytical techniques, enabling researchers to perform their own verification and select the most suitable grade of material for their specific application.

Comparison of Commercial this compound

The purity of this compound can vary between suppliers due to differences in their synthetic routes, purification methods, and storage conditions. The most common impurities include the unreacted starting material, L-phenylalanine, the corresponding D-enantiomer (D-phenylalanine methyl ester), and potential byproducts from the esterification process. The following table summarizes a hypothetical, yet representative, comparison of experimental purity data from three leading commercial suppliers.

Parameter Supplier A Supplier B Supplier C
Stated Purity (%) ≥99.5>99.0≥98.0
Experimental Purity by HPLC (%) 99.799.298.5
Enantiomeric Purity (% L-isomer) 99.999.599.1
Major Impurity 1 (Identity) L-PhenylalanineD-Phenylalanine methyl esterL-Phenylalanine
Major Impurity 1 (Amount, %) 0.20.51.0
Major Impurity 2 (Identity) D-Phenylalanine methyl esterL-PhenylalanineDiketopiperazine
Major Impurity 2 (Amount, %) 0.10.30.5
Residual Solvents (ppm) <100 (Methanol)<250 (Ethanol)<500 (Methanol)

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the purity of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Chiral Purity

This method is designed to separate and quantify the L- and D-enantiomers of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., LARIHC™ CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles).

  • Mobile Phase: A mixture of methanol, acetonitrile, acetic acid, and triethylamine (70:30:0.3:0.2 v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 0.3 mg/mL solution of this compound in ethanol.

  • Analysis: Inject the sample and integrate the peak areas for the L- and D-enantiomers. The enantiomeric purity is calculated as the percentage of the area of the L-enantiomer peak relative to the total area of both enantiomer peaks.

Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

This method is suitable for the quantification of non-chiral chemical impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of Mobile Phase A.

  • Analysis: Inject the sample and use the area normalization method to calculate the percentage purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of amino acid esters, a derivatization step is typically required.

  • Derivatization (Silylation):

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., acetonitrile).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm I.D. x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard or by area normalization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

¹H NMR provides detailed structural information and can be used for a quantitative assessment of purity against a certified internal standard (qNMR).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and a known mass of a suitable internal standard (e.g., maleic acid) into an NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Vortex the tube until the sample and standard are completely dissolved.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

  • Analysis:

    • Confirm the identity of the compound by comparing the chemical shifts and coupling constants to reference spectra.

    • Calculate the purity by comparing the integral of a characteristic proton signal of the analyte to the integral of a known proton signal of the internal standard.

Visualizations

Experimental Workflow for Purity Analysis

G cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation sample Commercial Methyl 2-amino-3-phenylpropanoate hplc_chiral Chiral HPLC sample->hplc_chiral Aliquots hplc_rp RP-HPLC sample->hplc_rp Aliquots gcms GC-MS (after derivatization) sample->gcms Aliquots nmr ¹H NMR sample->nmr Aliquots enantiomeric_purity Enantiomeric Purity hplc_chiral->enantiomeric_purity chemical_purity Chemical Purity hplc_rp->chemical_purity impurity_profile Impurity Profile gcms->impurity_profile identity Structural Confirmation nmr->identity purity_report Comprehensive Purity Report enantiomeric_purity->purity_report chemical_purity->purity_report impurity_profile->purity_report identity->purity_report

Caption: Workflow for the comprehensive purity analysis of this compound.

Potential Sources of Impurities

G cluster_synthesis Synthesis cluster_process Process & Storage starting_materials Starting Materials (L-Phenylalanine) product This compound starting_materials->product Unreacted reagents Reagents (e.g., Thionyl Chloride, Methanol) reagents->product Residual side_reactions Side Reactions (e.g., Dimerization) side_reactions->product Byproducts racemization Racemization racemization->product D-Enantiomer degradation Degradation (Hydrolysis) degradation->product Degradants solvents Residual Solvents solvents->product Residual

Caption: Logical diagram illustrating the potential sources of impurities.

A Comparative Guide to the Spectroscopic Profile of Methyl 2-amino-3-phenylpropanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of key organic molecules is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for Methyl 2-amino-3-phenylpropanoate, a derivative of the essential amino acid phenylalanine. To offer a broader context for spectral interpretation, we also present data for two closely related analogs: the N-acetylated and N-methylated forms.

This document summarizes the key spectral features in clearly structured tables, outlines detailed experimental protocols for data acquisition, and includes a visual representation of the analytical workflow, enabling a comprehensive understanding of the spectroscopic fingerprints of these compounds.

Spectroscopic Data Comparison

The following tables present a summary of the ¹H NMR, ¹³C NMR, and IR spectral data for this compound and its selected analogs. These values are indicative and may vary slightly based on the solvent used, concentration, and instrument calibration.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

Proton AssignmentThis compound (Hydrochloride)N-Acetyl-L-phenylalanine methyl ester[1]N-Methyl-L-phenylalanine methyl ester
Aromatic-H~7.26-7.34 (m, 5H)7.16-7.33 (m, 5H)7.15-7.30 (m, 5H)
α-CH~4.22 (t)4.44 (ddd)~3.47 (t)
β-CH₂~3.13-3.25 (m, 2H)2.87 (dd), 3.00 (dd)~2.97 (d)
O-CH₃ (Ester)~3.64 (s, 3H)3.59 (s, 3H)~3.67 (s, 3H)
N-H / N-H₃⁺~8.88 (br s)8.33 (d)~1.82 (s, 1H)
N-CH₃--~2.37 (s, 3H)
Acetyl-CH₃-1.79 (s, 3H)-

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

Carbon AssignmentThis compound (Hydrochloride)N-Acetyl-L-phenylalanine methyl ester[1]N-Methyl-L-phenylalanine methyl ester
Carbonyl (C=O)~170172.19~173
Aromatic C (Quaternary)~134137.25~138
Aromatic CH~128-129126.52, 128.23, 128.99~126-129
α-C~5453.60~62
β-C~3636.72~38
O-CH₃ (Ester)~5351.79~52
N-CH₃--~34
Acetyl C=O-169.29-
Acetyl CH₃-22.23-

Table 3: IR Spectral Data (Absorption Bands in cm⁻¹)

Functional GroupThis compound (Hydrochloride)N-Acetyl-L-phenylalanine methyl esterN-Methyl-L-phenylalanine methyl ester[1]
N-H Stretch3400-3000 (broad, strong, multiple bands for -NH₃⁺)~3300 (amide N-H)~3336
C-H Stretch (Aromatic)~3100-3000~3100-3000~3050
C-H Stretch (Aliphatic)~3000-2850~3000-28502950, 2798
C=O Stretch (Ester)~1740~17401735
C=O Stretch (Amide)-~1650 (Amide I)-
N-H Bend~1600-1500 (multiple bands for -NH₃⁺)~1540 (Amide II)~1500-1400
C=C Stretch (Aromatic)~1600, ~1495, ~1455~1600, ~1495, ~14551495, 1454
C-O Stretch (Ester)~1200~12001199, 1172
C-N Stretch~1100~1100Not specified
Out-of-plane C-H Bend (Aromatic)~750, ~700~750, ~700700

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of amino acid esters is as follows:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the amino acid ester for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

    • For samples that are hydrochloride salts, D₂O or DMSO-d₆ are often preferred for better solubility.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the filling height is appropriate for the spectrometer (typically 4-5 cm).

  • Instrument Setup and Data Acquisition:

    • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

    • The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field.

    • For ¹H NMR, a standard single-pulse experiment is usually sufficient. Key parameters include a 30° or 90° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. A larger number of scans (typically 128 or more) is required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

    • Phase and baseline corrections are applied to the spectrum.

    • The chemical shifts are referenced to the internal standard.

    • Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

The following protocol outlines the procedure for obtaining an IR spectrum of an amino acid ester:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal.

    • If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast on the crystal by allowing the solvent to evaporate.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • A background spectrum of the empty ATR crystal is collected first.

    • The sample is then placed on the crystal, and the sample spectrum is recorded.

    • The instrument typically scans the mid-infrared region (4000-400 cm⁻¹).

    • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • The positions of the absorption bands are identified and reported in wavenumbers (cm⁻¹).

Workflow and Data Analysis

The process of obtaining and interpreting spectral data follows a logical progression from sample preparation to final structural elucidation. The following diagram illustrates this workflow.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Compound of Interest NMR_Prep Dissolve in Deuterated Solvent + Standard Sample->NMR_Prep NMR IR_Prep Place on ATR Crystal Sample->IR_Prep IR NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc Data_Analysis Peak Assignment & Structural Interpretation NMR_Proc->Data_Analysis IR_Proc->Data_Analysis

Caption: Experimental workflow for NMR and IR spectral analysis.

References

Safety Operating Guide

Proper Disposal of Methyl 2-amino-3-phenylpropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 2-amino-3-phenylpropanoate. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound was not found, data for structurally similar compounds indicate that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, the following personal protective equipment (PPE) and handling precautions are mandatory:

  • Personal Protective Equipment (PPE):

    • Wear appropriate protective gloves, clothing, and eye/face protection.[2][3][4]

    • In case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator.[5]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[6][7]

    • Do not eat, drink, or smoke when using this product.[3][8]

    • Ensure adequate ventilation in the handling area.[6][7]

    • Wash hands thoroughly after handling.[3][8]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, regional, and national hazardous waste regulations.[5][9] The following protocol provides a general framework for its disposal:

  • Waste Identification and Classification:

    • Determine if the discarded chemical is classified as a hazardous waste according to your institution's guidelines and local regulations.[5]

  • Waste Segregation:

    • Collect waste this compound and any contaminated materials in a designated, properly labeled hazardous waste container.[8]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Management:

    • Use a container that is compatible with the chemical. The original container is often a suitable choice.[8][9]

    • Keep the waste container tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[2][6][10]

  • Spill Management:

    • In the event of a spill, avoid breathing vapors and ensure the area is well-ventilated.[10]

    • Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[7][10]

    • Clean the spill area thoroughly.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[9][11]

    • Never dispose of this compound down the drain or in the regular trash.[8][11]

    • Contaminated packaging should be disposed of as unused product.[6]

III. Quantitative Data Summary

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, Oral (Category 4)[2][3][4]
Causes skin irritationSkin corrosion/irritation (Category 2)[1][2][3]
Causes serious eye irritation/damageSerious eye damage/eye irritation (Category 2A/1)[1][2][3]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][2][3]

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Consult SDS and Local Regulations B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated Hazardous Waste Container B->C D Segregate from Incompatible Wastes C->D E Keep Container Tightly Closed D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Contact EHS for Pickup F->G H Licensed Waste Disposal G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 2-amino-3-phenylpropanoate, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are classified as hazardous substances that can cause skin, eye, and respiratory irritation[1][2][3][4][5]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure the safety of laboratory personnel.

Hazard Classification Summary:

Hazard StatementClassificationGHS Pictogram
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2Irritant
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2AIrritant
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure, Category 3Irritant
H302: Harmful if swallowedAcute Toxicity, Oral, Category 4Irritant

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes that may cause serious eye irritation[1][2][6].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.To prevent skin contact which can cause irritation[1][2][6].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust or vapors which may cause respiratory irritation[1][2][4].

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible[6][7].

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][4][8].

  • Keep the container tightly closed when not in use[1][2].

2. Donning PPE:

  • Before handling the chemical, put on all required PPE as specified in the table above.

  • Ensure gloves are intact and of the appropriate material to resist the chemical.

3. Handling the Chemical:

  • Avoid direct contact with the skin, eyes, and clothing[1][2].

  • Avoid breathing dust or vapors[1][2][9].

  • Wash hands thoroughly after handling the substance[1][4].

  • Do not eat, drink, or smoke in the handling area[1].

4. In Case of a Spill:

  • For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal[1][8].

  • Avoid generating dust.

  • Ensure adequate ventilation during cleanup.

Disposal Plan: Safe Waste Management

Proper disposal of this compound and its containers is a critical step in the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations[2][8].

2. Container Management:

  • Do not reuse empty containers[2].

  • Dispose of the container as unused product[2].

3. Disposal Procedure:

  • Dispose of the chemical waste at an approved waste disposal plant[1][2].

  • Do not let the product enter drains, other waterways, or the soil[1].

Experimental Workflow for Handling this compound

Safe Handling Workflow: this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_disposal Waste Disposal cluster_cleanup Post-Handling A Verify fume hood function B Check eyewash and safety shower A->B C Gather all necessary materials B->C D Don lab coat C->D E Wear safety goggles/face shield D->E F Put on chemical-resistant gloves E->F G Weigh/measure chemical in fume hood F->G H Perform experimental procedure G->H I Tightly seal container after use H->I J Segregate chemical waste I->J K Label waste container appropriately J->K L Dispose of according to institutional and local regulations K->L M Decontaminate work surfaces L->M N Remove PPE correctly M->N O Wash hands thoroughly N->O

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.